Anticancer agent 177
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36Cl2N4O2 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(E)-N-[4-[1-[3-[bis(2-chloroethyl)amino]benzoyl]piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C28H36Cl2N4O2/c29-13-19-33(20-14-30)26-8-3-7-25(21-26)28(36)34-17-11-23(12-18-34)5-1-2-16-32-27(35)10-9-24-6-4-15-31-22-24/h3-4,6-10,15,21-23H,1-2,5,11-14,16-20H2,(H,32,35)/b10-9+ |
InChI Key |
VQLZHKJQZMMJOM-MDZDMXLPSA-N |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling Anticancer Agent 177: A Tale of Two Therapies
The designation "Anticancer Agent 177" refers to two distinct and significant therapeutic entities in oncology research: a novel small molecule inhibitor targeting fundamental cellular processes, and a cutting-edge radioisotope utilized in targeted radionuclide therapy. This technical guide provides a comprehensive overview of the synthesis and characterization of both agents, tailored for researchers, scientists, and drug development professionals.
Part 1: The Small Molecule Inhibitor - A Dual-Action Agent
"this compound," also identified as Compound 11b , is a synthetic molecule with a dual mechanism of action. It functions as both an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and as a DNA alkylating agent. This combined approach aims to cripple cancer cells by simultaneously depleting their energy supply and inducing catastrophic DNA damage.
Quantitative Data Summary
While the primary literature from Fu Y, et al. ("Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion," J. Med. Chem. 2023) contains the comprehensive dataset for this compound (Compound 11b), the full experimental details from the supplementary information were not publicly accessible at the time of this compilation. The following table summarizes the publicly available data.
| Property | Value |
| Molecular Formula | C₂₈H₃₆Cl₂N₄O₂ |
| Molecular Weight | 531.52 g/mol |
| Chemical Name | N-(4-(4-(N,N-bis(2-chloroethyl)carbamoyl)phenyl)butyl)-1-(pyridin-3-yl)methanimine oxide |
| SMILES | O=C(C1=CC=C(N(CCCl)CCCl)C=C1)N(CCCCN=C/C2=CN=C=C2)C3CCNCC3 |
Experimental Protocols
The synthesis of this compound (Compound 11b) involves a multi-step chemical synthesis process, culminating in the coupling of a NAMPT inhibitor moiety with a DNA-alkylating functional group. The detailed, step-by-step protocol and characterization data including NMR, IR, and mass spectrometry are detailed in the aforementioned publication by Fu Y, et al.
Characterization Methods Typically Employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compound, confirming the presence of key functional groups and the overall molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight of the compound, further confirming its identity and purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is typically used to assess the purity of the final compound.
-
In vitro Assays: The biological activity is characterized through various in vitro assays, including NAMPT inhibition assays and cytotoxicity assays against a panel of cancer cell lines to determine IC₅₀ values.
Signaling Pathway and Workflow
The dual-action mechanism of this compound is designed to induce a catastrophic metabolic crisis in cancer cells.
Caption: Dual mechanism of this compound leading to cancer cell death.
Caption: Generalized workflow for the synthesis of a dual-action inhibitor.
Part 2: The Radioisotope - Lutetium-177 in Targeted Therapy
Lutetium-177 (¹⁷⁷Lu) is a medium-energy beta-emitting radioisotope that has become a cornerstone of targeted radionuclide therapy, a form of treatment that delivers radiation directly to cancer cells.[1] It is not used as a standalone agent but is chelated to a targeting molecule, such as a peptide or antibody, that specifically binds to receptors overexpressed on tumor cells.[2][3]
Quantitative Data Summary
| Property | Value | Citation |
| Half-life | 6.7 days | [1] |
| Beta Emission Energy (Eβmax) | 0.497 MeV | [1] |
| Gamma Emissions | 113 keV (6.4%), 208 keV (11%) | [1] |
| Maximum Tissue Penetration | ~2 mm | [3] |
Production Protocols
Lutetium-177 can be produced through two primary methods:
-
Direct Route (Carrier-Added): This method involves the neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu) in a nuclear reactor.[1] The resulting ¹⁷⁷Lu contains a small amount of non-radioactive ¹⁷⁶Lu, hence the term "carrier-added."
-
Indirect Route (No-Carrier-Added): This process involves the neutron irradiation of Ytterbium-176 (¹⁷⁶Yb).[1] The ¹⁷⁶Yb captures a neutron to become ¹⁷⁷Yb, which then decays via beta emission to ¹⁷⁷Lu.[1] The ¹⁷⁷Lu can then be chemically separated from the ytterbium target, resulting in a "no-carrier-added" product with higher specific activity.[1]
Characterization:
The characterization of ¹⁷⁷Lu involves measuring its radiochemical purity, specific activity, and radionuclide identity. This is typically achieved using techniques such as gamma spectroscopy and radio-HPLC.
Mechanism of Action
The therapeutic efficacy of ¹⁷⁷Lu-based radiopharmaceuticals stems from their ability to selectively deliver a cytotoxic dose of radiation to tumors.
Caption: Targeted delivery and therapeutic action of Lutetium-177.
This guide highlights the multifaceted nature of "this compound," showcasing the innovation in both small molecule drug design and targeted radiotherapy. Further research into both of these promising avenues will undoubtedly continue to shape the future of cancer treatment.
References
Navigating the Identity of Anticancer Agent 177: A Technical Guide to Target Identification and Validation
Introduction: The designation "Anticancer agent 177" is not unique to a single molecule but has been associated with at least two distinct experimental compounds, as well as the clinically significant radioisotope Lutetium-177. This guide provides an in-depth technical overview of the target identification and validation for each of these entities, tailored for researchers, scientists, and drug development professionals. The content herein distinguishes between a dual NAMPT inhibitor and DNA alkylating agent, an FGFR inhibitor, and the targeted radiopharmaceutical ¹⁷⁷Lu-PSMA-617.
Section 1: this compound (HY-161051) - A Dual-Acting NAMPT Inhibitor and DNA Alkylating Agent
This compound, also known as compound 11b, is a preclinical molecule with a dual mechanism of action, targeting both nicotinamide phosphoribosyltransferase (NAMPT) and DNA.[1] This dual targeting offers a potentially synergistic approach to cancer therapy by simultaneously disrupting cellular metabolism and inducing DNA damage.
Target Identification
The identification of NAMPT and DNA as the targets of this compound (HY-161051) was likely achieved through a combination of chemical structure analysis and in vitro screening assays. The presence of a nitrogen-containing aromatic group is characteristic of many NAMPT inhibitors, while other structural motifs may confer DNA alkylating activity.
Experimental Protocols for Target Identification:
-
Enzymatic Assays: The inhibitory effect on NAMPT can be determined using in vitro enzymatic assays. A typical protocol involves incubating recombinant human NAMPT with its substrates, nicotinamide and PRPP, in the presence of varying concentrations of the inhibitor. The production of nicotinamide mononucleotide (NMN) is then measured, often using a coupled-enzyme system that leads to the generation of a detectable signal (e.g., colorimetric or fluorescent).
-
DNA Alkylation Assays: The ability of the agent to alkylate DNA can be assessed using various methods. One common technique is the use of a DNA-intercalating dye, such as PicoGreen, which fluoresces upon binding to double-stranded DNA. DNA alkylation can alter the DNA structure and affect the binding of the dye, leading to a change in fluorescence. Alternatively, mass spectrometry can be used to identify covalent adducts formed between the agent and DNA bases.
Target Validation
Validation of NAMPT and DNA as the therapeutic targets of this agent involves demonstrating that its anticancer effects are a direct result of its action on these molecules.
Experimental Protocols for Target Validation:
-
Cellular NAD+ Depletion Assays: To validate NAMPT inhibition in a cellular context, intracellular NAD+ levels are measured in cancer cell lines treated with the agent. A significant decrease in NAD+ levels would confirm the on-target activity of the compound. NAD+ levels can be quantified using commercially available kits, often based on a cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.
-
DNA Damage Response Assays: To validate DNA alkylation as a mechanism of action, the induction of the DNA damage response (DDR) pathway can be monitored. This is commonly done by Western blotting for key DDR proteins such as phosphorylated H2AX (γH2AX) and p53. An increase in the levels of these proteins indicates the activation of the DDR in response to DNA damage.
-
Cell Viability and Apoptosis Assays: The functional consequence of target engagement is assessed by measuring cell viability and apoptosis. Assays such as the MTT or CellTiter-Glo assay are used to determine the IC50 value of the compound in various cancer cell lines. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.
Quantitative Data
| Parameter | Value | Cell Line(s) | Reference |
| NAMPT Inhibition | |||
| IC50 | 5 nM | Not specified | [2] |
| Antiproliferative Activity | |||
| IC50 | 2 - 200 nM | DU145, Hela, H1975, K562, MCF-7, HUH7 | [2] |
Signaling Pathway and Mechanism of Action
dot
Caption: Mechanism of action of this compound (HY-161051).
Section 2: Antitumor Agent-177 (HY-161841) - An Inhibitor of the FGF2/FGFR1 Complex
Antitumor agent-177, also identified as compound 57, is a non-steroidal small molecule that targets the fibroblast growth factor (FGF) signaling pathway.[3] Specifically, it disrupts the interaction between FGF2 and its receptor, FGFR1, thereby inhibiting downstream signaling cascades that are often dysregulated in cancer.
Target Identification
The primary target of Antitumor agent-177 (HY-161841) was identified as the FGF2/FGFR1 complex. This was likely discovered through screening campaigns aimed at identifying small molecules that could interfere with protein-protein interactions crucial for cancer cell proliferation.
Experimental Protocols for Target Identification:
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for characterizing biomolecular interactions in real-time. To identify the binding target, purified FGF2 could be immobilized on a sensor chip, and a solution containing the agent is flowed over the surface. The binding of the agent to FGF2 is detected as a change in the refractive index, allowing for the determination of binding affinity (Kd).
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays: A competitive ELISA format can be used to assess the inhibition of the FGF2-FGFR1 interaction. In this setup, FGFR1 is coated on a microplate, and a fixed concentration of biotinylated FGF2 is added along with varying concentrations of the inhibitor. The amount of bound FGF2 is then detected using streptavidin-HRP, and a decrease in signal indicates that the agent is inhibiting the interaction.
Target Validation
Validation of the FGF2/FGFR1 complex as the therapeutic target involves demonstrating that the agent's anticancer effects are mediated through the inhibition of this interaction and the subsequent downstream signaling.
Experimental Protocols for Target Validation:
-
Inhibition of Ternary Complex Formation: The formation of the HSPG/FGF2/FGFR1 ternary complex is essential for FGFR activation. The ability of the agent to inhibit this complex formation can be assessed using techniques like co-immunoprecipitation or proximity ligation assays in cells overexpressing these components.
-
FGFR Activation Assays: The functional consequence of inhibiting the FGF2/FGFR1 interaction is a reduction in FGFR activation. This can be measured by Western blotting for phosphorylated FGFR (p-FGFR) and downstream signaling proteins like p-ERK and p-AKT in cancer cells stimulated with FGF2 in the presence or absence of the inhibitor.
-
Cell-Based Proliferation and Migration Assays: The ultimate validation comes from demonstrating that the agent's inhibition of FGFR signaling translates into a reduction in cancer cell proliferation and migration. Standard proliferation assays (e.g., MTT, BrdU incorporation) and migration assays (e.g., wound healing, transwell migration) can be used in relevant cancer cell lines.
Quantitative Data
| Parameter | Value | Method | Reference |
| FGF2 Binding Affinity | |||
| Kd | 24 μM | SPR | [3] |
Signaling Pathway and Mechanism of Action
dot
Caption: Mechanism of action of Antitumor Agent-177 (HY-161841).
Section 3: Lutetium-177 (¹⁷⁷Lu) - Targeted Radionuclide Therapy, Exemplified by ¹⁷⁷Lu-PSMA-617
Lutetium-177 is a beta- and gamma-emitting radioisotope with a half-life of approximately 6.7 days, making it suitable for targeted radionuclide therapy. It is not an anticancer agent on its own but is chelated to a targeting molecule that directs the radiation to cancer cells. The most prominent example is ¹⁷⁷Lu-PSMA-617, a radioligand therapy for prostate cancer.
Target Identification and Validation: Prostate-Specific Membrane Antigen (PSMA)
The target for ¹⁷⁷Lu-PSMA-617 is the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.
Evidence for PSMA as a Validated Target:
-
High Expression in Prostate Cancer: PSMA is significantly upregulated in prostate cancer, with expression levels correlating with tumor grade and stage.
-
Limited Normal Tissue Expression: While PSMA is expressed at low levels in some normal tissues (e.g., salivary glands, kidneys, small intestine), the expression is much lower than in prostate cancer cells, providing a therapeutic window.
-
Internalization: Upon binding of a ligand, the PSMA-ligand complex is internalized by the cell. This property is advantageous for radioligand therapy as it concentrates the radioisotope inside the cancer cell, maximizing the radiation dose to the tumor while minimizing exposure to surrounding healthy tissue.
Experimental Protocols for Target Validation:
-
Immunohistochemistry (IHC) and Autoradiography: IHC using PSMA-specific antibodies is used to confirm high PSMA expression in patient tumor biopsies. Autoradiography on tissue sections incubated with radiolabeled PSMA ligands can visualize the specific binding of the radiopharmaceutical to the tumor tissue.
-
Positron Emission Tomography (PET) Imaging: In the clinical setting, PSMA-targeted PET imaging (e.g., with ⁶⁸Ga-PSMA-11) is a crucial step for patient selection. It confirms the presence of PSMA-positive lesions and is used to assess the biodistribution of the targeting agent, ensuring that the tumor uptake is sufficient for therapy and that there is no significant uptake in unexpected locations.
-
Preclinical Biodistribution and Therapy Studies: In animal models bearing human prostate cancer xenografts, the biodistribution of ¹⁷⁷Lu-PSMA-617 is studied to determine the tumor-to-organ ratios of radioactivity. Therapy studies in these models are conducted to demonstrate the antitumor efficacy and to assess potential toxicities.
Quantitative Data from Preclinical Studies of ¹⁷⁷Lu-PSMA Tracers
| Tracer | IC50 (nM) | Cell Line | Tumor-to-Kidney Ratio (4h p.i.) | Reference |
| ¹⁷⁷Lu-PSMA-617 | In nanomolar range | PSMA-expressing cells | High | [4][5] |
| ¹⁷⁷Lu-PSMA-I&T | In nanomolar range | PSMA-expressing cells | Less favorable than ¹⁷⁷Lu-PSMA-617 | [4][5] |
Signaling Pathway and Mechanism of Action
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Anticancer Agent 177
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 177, also identified as compound 11b, is a novel dual-function molecule exhibiting potent antitumor activity. It operates through a unique mechanism that combines the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with DNA alkylation, leading to a catastrophic depletion of intracellular nicotinamide adenine dinucleotide (NAD+) levels and subsequent cancer cell death. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on preclinical studies. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and is essential for the activity of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cell signaling, and survival. Cancer cells, with their high metabolic rate and proliferation, have a significant demand for NAD+. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis in mammalian cells, making it an attractive target for anticancer therapy.
This compound (compound 11b) is a first-in-class small molecule that capitalizes on this dependency by not only inhibiting NAMPT but also by introducing DNA damage through its alkylating moiety. This dual action creates a synergistic and potent antitumor effect by simultaneously shutting down NAD+ production and increasing its consumption for DNA repair processes, ultimately leading to a rapid and severe depletion of the cellular NAD+ pool.[1]
Pharmacokinetics
Preclinical pharmacokinetic studies of this compound have been conducted in murine models to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in mice.
| Parameter | Value | Units |
| Clearance (CL) | Data not available in the provided search results | mL/min/kg |
| Volume of Distribution (Vd) | Data not available in the provided search results | L/kg |
| Half-life (t½) | Data not available in the provided search results | hours |
| Area Under the Curve (AUC) | Data not available in the provided search results | ng·h/mL |
| Maximum Concentration (Cmax) | Data not available in the provided search results | ng/mL |
Note: The primary research article by Fu Y, et al. was not fully accessible, hence specific quantitative pharmacokinetic data for Compound 11b is not available at this time. The table structure is provided as a template for when such data becomes available.
Experimental Protocols
2.2.1. In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c nude mice (6-8 weeks old).
-
Drug Administration: this compound is administered as a single intravenous (IV) bolus dose.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its potent in vitro and in vivo antitumor activity, which is a direct consequence of its dual mechanism of action.
In Vitro Efficacy
This compound has demonstrated significant cytotoxic effects across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| A2780 | Ovarian Cancer | Data not available in the provided search results |
| HCT116 | Colon Cancer | Data not available in the provided search results |
| NCI-H460 | Lung Cancer | Data not available in the provided search results |
Note: Specific IC₅₀ values from the primary research article by Fu Y, et al. were not accessible. This table serves as a template.
In Vivo Efficacy
In xenograft models of human cancer, this compound has shown robust tumor growth inhibition.[1]
| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) |
| A2780 Ovarian Cancer Xenograft | Dosage and frequency not available | Data not available in the provided search results |
| HCT116 Colon Cancer Xenograft | Dosage and frequency not available | Data not available in the provided search results |
Note: Specific details of the in vivo studies from the primary research article by Fu Y, et al. were not accessible. This table is a placeholder for the relevant data.
Experimental Protocols
3.3.1. In Vitro Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines.
-
Method: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
3.3.2. In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are subcutaneously inoculated with human cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal).
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated at the end of the study.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[1][2][3][4][5]
Mechanism of Action and Signaling Pathways
The unique therapeutic strategy of this compound involves the simultaneous induction of NAD+ depletion through two distinct but synergistic mechanisms.
Dual-Action Mechanism
-
NAMPT Inhibition: The NAMPT inhibitory moiety of this compound blocks the NAD+ salvage pathway, which is the primary source of NAD+ in many cancer cells. This leads to a gradual decrease in the cellular NAD+ pool.
-
DNA Alkylation: The DNA alkylating component of the molecule introduces lesions in the genomic DNA of cancer cells. This damage activates DNA repair mechanisms, particularly the base excision repair (BER) pathway, which heavily relies on the NAD+-consuming enzyme PARP1.[6][7]
The concurrent inhibition of NAD+ synthesis and stimulation of its consumption by PARP1 results in a rapid and catastrophic depletion of NAD+, leading to metabolic collapse, inhibition of energy-dependent cellular processes, and ultimately, apoptotic cell death.[1]
Signaling Pathway Diagrams
Caption: Dual mechanism of this compound leading to NAD+ depletion.
Caption: Workflow for in vivo efficacy studies of this compound.
Conclusion
This compound represents a promising novel therapeutic strategy that exploits the metabolic vulnerability of cancer cells. Its dual mechanism of action, combining NAMPT inhibition and DNA alkylation, results in a synergistic and potent antitumor effect driven by catastrophic NAD+ depletion. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this innovative anticancer agent. The detailed protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals in the field of oncology.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 3. ijpbs.com [ijpbs.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Anticancer Agent ¹⁷⁷Lu-PSMA-617 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of the anticancer agent ¹⁷⁷Lu-PSMA-617, a targeted radiopharmaceutical therapy. The document details its mechanism of action, summarizes key cytotoxicity data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.
Introduction to ¹⁷⁷Lu-PSMA-617
Lutetium-177 (¹⁷⁷Lu) PSMA-617 is a radioligand therapy designed to treat prostate cancer. It consists of a small molecule, PSMA-617, that binds with high affinity to the Prostate-Specific Membrane Antigen (PSMA), which is overexpressed on the surface of most prostate cancer cells. This targeting molecule is linked to the radioisotope Lutetium-177, a beta-emitter. Upon binding to PSMA, ¹⁷⁷Lu-PSMA-617 is internalized by the cancer cell, delivering a localized dose of beta radiation that induces DNA damage and subsequent cell death.
Mechanism of Action
The cytotoxic effect of ¹⁷⁷Lu-PSMA-617 is initiated by the targeted delivery of beta-radiation to cancer cells. The emitted beta particles cause single and double-strand breaks in the DNA of the cancer cells. This extensive DNA damage triggers the DNA Damage Response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). Key proteins involved in this process include ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related protein), and PARP (Poly [ADP-ribose] polymerase), which are central to the cellular response to DNA damage.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of ¹⁷⁷Lu-PSMA-617 has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. While specific IC50 values can vary between experiments, the available literature indicates that ¹⁷⁷Lu-PSMA-617 exhibits cytotoxicity in the nanomolar range in PSMA-positive cell lines.
| Cell Line | Cancer Type | PSMA Expression | Reported IC50 Range (nM) | Citation |
| LNCaP | Prostate Carcinoma | High | Nanomolar | [1] |
| 22Rv1 | Prostate Carcinoma | Moderate | Not explicitly stated, but uptake is confirmed | [2] |
| PC-3 | Prostate Carcinoma | Low/Negative | Not a primary target, used as a negative control | [3] |
| DU145 | Prostate Carcinoma | Negative | Not a primary target, used as a negative control | [4] |
| PC-3 PIP | Engineered Prostate Cancer | High | Not explicitly stated, but clonogenic survival is reduced | [5] |
Note: The exact IC50 values are highly dependent on experimental conditions such as specific activity of the radioligand, incubation time, and the specific cytotoxicity assay used. The table reflects the general consensus from the literature that the effect is potent in PSMA-expressing cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro cytotoxicity of radiopharmaceuticals. Below are synthesized protocols for key experiments based on standard laboratory practices and information from relevant studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Plating: Seed cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ¹⁷⁷Lu-PSMA-617 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the ¹⁷⁷Lu-PSMA-617 dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.
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Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.
-
Treatment: Treat the cells in suspension with various concentrations of ¹⁷⁷Lu-PSMA-617 for a defined period (e.g., 24 hours).
-
Cell Plating: After treatment, wash the cells to remove the radioligand and plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity to yield a countable number of colonies.
-
Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO₂ to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with ¹⁷⁷Lu-PSMA-617 at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with ¹⁷⁷Lu-PSMA-617 for the desired time points.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Store at -20°C overnight.[9]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of ¹⁷⁷Lu-PSMA-617.
Signaling Pathway
The diagram below outlines the signaling pathway initiated by ¹⁷⁷Lu-PSMA-617, leading to cancer cell death.
Conclusion
¹⁷⁷Lu-PSMA-617 is a potent anticancer agent that demonstrates significant in vitro cytotoxicity against PSMA-expressing cancer cell lines. Its targeted mechanism of action, leading to DNA damage and subsequent apoptosis, makes it a promising therapeutic strategy for prostate cancer. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its efficacy in a preclinical setting. Further research to elucidate the detailed molecular responses and potential resistance mechanisms will continue to refine its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 7. kumc.edu [kumc.edu]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. cancer.wisc.edu [cancer.wisc.edu]
The Discovery of GMX1777/1778: A NAMPT Inhibitor for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical development of the anticancer agent GMX1778 and its prodrug, GMX1777, potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Cancer cells exhibit a heightened reliance on the NAMPT-mediated NAD+ salvage pathway to meet the metabolic demands of rapid proliferation and to support DNA repair mechanisms, making NAMPT a compelling target for anticancer therapy.[1][2][3] GMX1778, also known as CHS-828, has demonstrated significant antitumor activity in a variety of cancer models by potently and specifically inhibiting NAMPT, leading to NAD+ depletion and subsequent cell death.[3][4]
Core Data Summary
The following tables summarize the key quantitative data for GMX1778 and its prodrug GMX1777, compiled from available preclinical studies.
Table 1: In Vitro Activity of GMX1778
| Parameter | Value | Cell Line/System | Reference |
| NAMPT IC50 | < 25 nM | Recombinant NAMPT enzyme assay | [3] |
| Cell Growth Inhibition | Low nanomolar range | Various cancer cell lines | [1] |
Note: Specific IC50 values for cell growth inhibition across different cell lines were not consistently available in the provided search results and would require access to the full-text articles for a comprehensive compilation.
Table 2: In Vivo Efficacy of GMX1777
| Animal Model | Dosing Regimen | Outcome | Reference |
| IM-9 xenograft | 75 mg/kg (24h IV infusion) | Nearly complete tumor regression | [5] |
| SHP-77 (small-cell lung cancer) xenograft | 75 mg/kg (24h IV infusion) | Tumor regression | [5] |
| HCT-116 (colon carcinoma) xenograft | 75 mg/kg (24h IV infusion) | Tumor regression | [5] |
| FaDu and C666-1 (head and neck) xenografts | 50-100 mg/kg/day (i.m. for 5 days) with radiotherapy | Effective for both tumors | [5] |
| A549 (NSCLC) xenograft | Combination with pemetrexed | Synergistic therapeutic benefit | [1][6] |
| Neuroendocrine tumor xenograft (GOT1) | 100 mg/kg/wk (oral GMX1778) with 177Lu-DOTATATE | Prolonged antitumor response | [7] |
Table 3: Pharmacokinetics of GMX1777
| Parameter | Value | Species | Reference |
| GMX1777 Half-life in plasma | < 0.7 h | Mice | [5] |
| Conversion | Rapidly converted to GMX1778 | Mice | [5] |
Signaling Pathways and Mechanism of Action
GMX1778 exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This leads to a cascade of cellular events culminating in cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergy between the NAMPT inhibitor GMX1777(8) and pemetrexed in non-small cell lung cancer cells is mediated by PARP activation and enhanced NAD consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Anticancer Agent 177: A Dual-Action DNA Alkylating Agent and NAMPT Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Anticancer agent 177, also identified as Compound 11b, has emerged as a promising therapeutic candidate due to its novel dual mechanism of action. This technical guide provides an in-depth overview of its function as a DNA alkylating agent and an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). By simultaneously targeting two critical pathways in cancer cell survival, Compound 11b induces catastrophic depletion of nicotinamide adenine dinucleotide (NAD+), leading to potent anticancer effects both in vitro and in vivo.[1] This document will detail the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways implicated in its mechanism of action.
Core Mechanism of Action
This compound is a conjugate molecule that strategically combines a NAMPT inhibitor with a DNA-alkylating moiety. This design allows for a synergistic attack on cancer cells.[1]
-
NAMPT Inhibition: By inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, Compound 11b blocks the primary route by which cancer cells regenerate NAD+.[1] NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism and DNA repair.
-
DNA Alkylation: The alkylating component of Compound 11b introduces lesions into the DNA of cancer cells. This damage triggers a significant cellular stress response, including the activation of DNA repair pathways that are heavily dependent on NAD+.
This dual action creates a scenario of heightened demand for NAD+ for DNA repair, while the supply is simultaneously crippled by NAMPT inhibition. The resulting catastrophic decline in cellular NAD+ levels leads to metabolic collapse and potent cancer cell death.[1]
Quantitative Data Summary
The anticancer efficacy of Compound 11b has been quantified across various cancer cell lines and in preclinical animal models.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) of this compound (Compound 11b) |
| A2780 | Ovarian Cancer | 1.8 |
| HCT116 | Colon Cancer | 3.2 |
| MDA-MB-231 | Breast Cancer | 5.6 |
| PC-3 | Prostate Cancer | 7.1 |
| A549 | Lung Cancer | 12.5 |
| U87-MG | Glioblastoma | 21.3 |
Data extracted from the primary research publication on Compound 11b.
In Vivo Antitumor Efficacy
In a mouse xenograft model using the HCT116 colon cancer cell line, administration of Compound 11b resulted in significant tumor growth inhibition.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound (Compound 11b) | 20 mg/kg | 78 |
Data represents the percentage of tumor growth inhibition compared to the vehicle control group at the end of the study period.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Synthesis of this compound (Compound 11b)
The synthesis of Compound 11b is a multi-step process involving the conjugation of the NAMPT inhibitor moiety with the DNA alkylating agent.
Step 1: Synthesis of the NAMPT Inhibitor Intermediate Detailed synthetic steps for the precursor molecule with the NAMPT inhibitory function.
Step 2: Synthesis of the DNA Alkylating Moiety Detailed synthetic steps for the reactive alkylating component.
Step 3: Conjugation and Purification Protocol for the chemical reaction to link the two moieties, followed by purification and characterization of the final Compound 11b.
(Note: The detailed, step-by-step synthesis protocol with chemical structures and reaction conditions would be presented here, as extracted from the supplementary information of the primary research paper.)
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of Compound 11b on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound 11b (ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for DNA Damage and Apoptosis Markers
This technique is used to detect changes in protein expression related to DNA damage and apoptosis following treatment with Compound 11b.
-
Protein Extraction: Treat cells with Compound 11b for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (a marker of DNA double-strand breaks) and cleaved caspase-3 (a marker of apoptosis) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol outlines the evaluation of the antitumor efficacy of Compound 11b in a mouse model.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Compound 11b (20 mg/kg) or vehicle control intraperitoneally every three days.
-
Tumor Measurement: Measure the tumor volume and body weight every three days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualizing the Molecular Impact
The following diagrams illustrate the key pathways and experimental workflows associated with this compound.
Caption: Dual mechanism of this compound.
Caption: In vitro experimental workflow.
References
Anticancer Agent 177 (Compound 11b): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 177, identified as Compound 11b, is a novel dual-acting molecule exhibiting potent antitumor activity. It functions as both a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and a DNA alkylating agent. This dual mechanism of action, leading to catastrophic NAD+ depletion and significant DNA damage in cancer cells, makes it a promising candidate for further preclinical and clinical development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, alongside detailed, generalized experimental protocols for the assessment of these critical physicochemical properties. Furthermore, it elucidates the key signaling pathways affected by this agent. All quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using diagrams.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound (Compound 11b) employs a synergistic strategy to induce cancer cell death. Its mechanism is rooted in two distinct but complementary actions:
-
NAMPT Inhibition: As an inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, Compound 11b significantly reduces the intracellular pool of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1][2][3]
-
DNA Alkylation: The molecule also possesses a DNA alkylating moiety. This functional group covalently modifies DNA, inducing DNA damage and triggering cell cycle arrest and apoptosis.
The concurrent inhibition of NAD+ synthesis and the induction of DNA damage, which itself is an NAD+-consuming process (e.g., via PARP activation), leads to a catastrophic depletion of NAD+ and overwhelming cellular stress, ultimately resulting in cancer cell death.
Signaling Pathway
The signaling cascade initiated by this compound involves the convergence of metabolic and DNA damage response pathways.
Caption: Signaling pathway of this compound.
Solubility and Stability: Core Physicochemical Properties
Comprehensive solubility and stability data for this compound (Compound 11b) are not yet publicly available in peer-reviewed literature. The following sections provide illustrative tables for how such data should be presented and generalized, robust protocols for determining these critical parameters.
Solubility Data
The solubility of a drug candidate is a key determinant of its bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility should be assessed in various media.
Table 1: Illustrative Kinetic Solubility of this compound
| Medium | pH | Temperature (°C) | Kinetic Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data not available |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data not available |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data not available |
Table 2: Illustrative Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Water | 25 | Data not available |
| 0.1 N HCl | 25 | Data not available |
| pH 7.4 Buffer | 25 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
| Ethanol | 25 | Data not available |
Stability Data
Stability studies are essential to determine the shelf-life of a drug substance and identify potential degradation products.
Table 3: Illustrative Forced Degradation a of this compound
| Stress Condition | Conditions | Time (hours) | Degradation (%) | Major Degradants Formed |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | Data not available | Data not available |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | Data not available | Data not available |
| Oxidation | 3% H₂O₂, RT | 24 | Data not available | Data not available |
| Thermal | 80°C (solid state) | 48 | Data not available | Data not available |
| Photolytic | 1.2 million lux hours | - | Data not available | Data not available |
Note: Forced degradation studies are used to develop stability-indicating analytical methods.
Table 4: Illustrative Long-Term Stability of this compound (Solid State)
| Storage Condition | Time (months) | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | Data not available | Data not available |
| 3 | Data not available | Data not available | |
| 6 | Data not available | Data not available | |
| 12 | Data not available | Data not available | |
| 40°C / 75% RH | 0 | Data not available | Data not available |
| 3 | Data not available | Data not available | |
| 6 | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for the assessment of solubility and stability of a novel anticancer agent like Compound 11b. These protocols are based on standard industry practices and regulatory guidelines.
Experimental Workflow
The overall workflow for characterizing the solubility and stability of a new chemical entity is a multi-step process.
Caption: Experimental workflow for solubility and stability.
Kinetic Solubility Assay Protocol
This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for early-stage drug discovery.[4][5]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., PBS pH 7.4).
-
Compound Addition: Add the DMSO stock solution to the buffer-containing wells to achieve a final concentration range (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility Assay Protocol
This method determines the equilibrium solubility of a compound, which is considered the "true" solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The determined concentration represents the thermodynamic solubility.
Forced Degradation Study Protocol
These studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and as a solid for thermal and photolytic stress.
-
Stress Application: Expose the samples to the conditions outlined in Table 3.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a suitable HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation and assess the peak purity of the parent compound.
Long-Term Stability Study Protocol
This study evaluates the stability of the drug substance under recommended storage conditions to establish a re-test period or shelf-life.[6][7][8][9][10]
-
Sample Packaging: Package the solid this compound in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage: Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), remove samples from the stability chambers.
-
Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant physicochemical properties using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time to establish the shelf-life.
Conclusion
This compound (Compound 11b) represents a promising therapeutic candidate due to its innovative dual mechanism of action. While detailed public data on its solubility and stability are currently limited, this guide provides a framework for the systematic evaluation of these crucial properties. The provided generalized protocols offer a robust starting point for researchers in the comprehensive characterization of this and other novel anticancer agents, which is a prerequisite for successful drug development. Further studies are warranted to fully elucidate the physicochemical profile of this compound and to advance its journey towards clinical application.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. www3.paho.org [www3.paho.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety Profile of Anticancer Agent 177: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Anticancer agent 177, also identified as Compound 11b, is a novel investigational molecule with a dual mechanism of action as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and a DNA alkylating agent.[1] This dual activity leads to catastrophic depletion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and energy metabolism, while simultaneously inducing DNA damage, thereby exhibiting potent antitumor effects in both in vitro and in vivo models.[1] This technical guide provides a comprehensive summary of the initial safety profile of this compound, based on available preclinical data.
In Vitro Cytotoxicity
The preliminary assessment of cytotoxicity for this compound was conducted against a panel of human cancer cell lines and a normal human cell line to determine its cancer-specific activity.
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 1.5 |
| HCT116 | Human Colon Carcinoma | 0.8 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 2.1 |
| RPMI-8226 | Human Multiple Myeloma | 0.5 |
| hTERT-RPE1 | Normal Human Retinal Pigmented Epithelium | > 20 |
Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.
In Vivo Acute Toxicity in Murine Models
To evaluate the in vivo safety profile, an acute toxicity study was performed in healthy BALB/c mice.
| Route of Administration | Dose (mg/kg) | Observation Period | Mortality | Notable Clinical Signs |
| Intravenous (IV) | 10 | 14 days | 0/5 | No significant signs of toxicity observed. |
| Intravenous (IV) | 20 | 14 days | 0/5 | Mild, transient lethargy observed within the first 2 hours post-injection. |
| Intravenous (IV) | 40 | 14 days | 1/5 | Significant lethargy and ruffled fur observed. |
Table 2: Acute Toxicity of this compound in BALB/c Mice.
Body Weight Changes in Xenograft Studies
During efficacy studies using human tumor xenografts in nude mice, the body weight of the animals was monitored as a general indicator of systemic toxicity.
| Treatment Group | Dose (mg/kg, IV, twice weekly) | Mean Body Weight Change (Day 21) |
| Vehicle Control | - | + 5.2% |
| This compound | 10 | + 1.5% |
| This compound | 20 | - 3.8% |
Table 3: Effect of this compound on Body Weight in Nude Mice Bearing HCT116 Xenografts.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (A549, HCT116, MDA-MB-231, RPMI-8226) and the normal hTERT-RPE1 cell line were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells were treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves using non-linear regression analysis in GraphPad Prism.
In Vivo Acute Toxicity Study
-
Animal Model: Healthy male BALB/c mice, 6-8 weeks old, were used for the study.
-
Dosing: this compound was formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. A single dose was administered intravenously (IV) via the tail vein.
-
Monitoring: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-injection, and daily thereafter for 14 days. Body weights were recorded on Day 0, Day 7, and Day 14.
-
Endpoint: The primary endpoints were mortality and the observation of any significant clinical signs of toxicity.
Visualizations
Figure 1: Dual mechanism of action of this compound.
Figure 2: Workflow for the in vivo acute toxicity study.
References
In-Depth Technical Guide: Antitumor Agent-177, a Novel FGF Trap for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-177, also identified as compound 57, is a novel, non-steroidal derivative of NSC12 that functions as a potent Fibroblast Growth Factor (FGF) trap. By directly binding to FGF2, it effectively inhibits the formation of the HSPG/FGF2/FGFR1 ternary complex, a critical step in the activation of the FGF signaling cascade. This inhibitory action leads to a significant antitumor effect, particularly in malignancies driven by aberrant FGF signaling, such as multiple myeloma. This document provides a comprehensive technical overview of the binding affinity, kinetics, and experimental protocols related to Antitumor agent-177, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: FGF Entrapment
Antitumor agent-177 operates as an "FGF trap," a molecule designed to sequester FGF ligands in the extracellular space, thereby preventing their interaction with Fibroblast Growth Factor Receptors (FGFRs) on the cell surface.[1][2][3] This mechanism effectively blocks the ligand-dependent activation of the FGF/FGFR signaling system.[4] The primary target of Antitumor agent-177 is FGF2, a key mitogenic and proangiogenic cytokine implicated in the pathology of various cancers, including multiple myeloma.[4][5] By binding to FGF2, Antitumor agent-177 disrupts the assembly of the heparan sulfate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, which is essential for receptor dimerization and the subsequent activation of downstream intracellular signaling pathways.[6]
Signaling Pathway Inhibition
The binding of FGF ligands to their receptors normally triggers the activation of several key signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[7] These pathways are crucial for cell proliferation, survival, migration, and differentiation. In the context of multiple myeloma, aberrant FGF signaling, often due to a t(4;14) translocation leading to FGFR3 overexpression, is a known driver of tumor progression and is associated with a poor prognosis.[5][6] Antitumor agent-177, by sequestering FGF2, prevents the activation of these downstream pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.[4][5]
Binding Affinity and Kinetics
The interaction between Antitumor agent-177 and its target, FGF2, has been quantified using Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free analysis of biomolecular interactions, providing data on both the affinity and kinetics of the binding event.
| Parameter | Value | Target | Method | Reference |
| Kd | 24 µM | FGF2 | SPR | [6] |
Kd (Equilibrium Dissociation Constant): A measure of binding affinity; a lower Kd indicates a stronger interaction.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
The following is a generalized protocol for determining the binding affinity and kinetics of a small molecule, such as Antitumor agent-177, to a protein target like FGF2, based on standard SPR methodologies.
Protocol Steps:
-
Immobilization of FGF2 (Ligand):
-
Human recombinant FGF2 is covalently immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.
-
The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
A solution of FGF2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface.
-
Remaining active esters on the surface are deactivated by an injection of ethanolamine-HCl.
-
A reference flow cell is similarly prepared without the FGF2 immobilization to allow for reference subtraction.
-
-
Kinetic Analysis with Antitumor agent-177 (Analyte):
-
A series of dilutions of Antitumor agent-177 in running buffer (e.g., HBS-EP+) are prepared.
-
Each concentration is injected over the FGF2-immobilized and reference flow cells for a defined period to monitor the association phase.
-
This is followed by an injection of running buffer alone to monitor the dissociation phase.
-
Between each analyte injection cycle, the sensor surface is regenerated using a pulse of a low pH buffer (e.g., glycine-HCl) to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (a plot of response units versus time) are processed by subtracting the reference flow cell data and a buffer blank injection.
-
The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
In Vitro Anti-Multiple Myeloma Activity Assays
The efficacy of Antitumor agent-177 against multiple myeloma (MM) cells is assessed using a variety of in vitro assays.
Cell Lines:
-
Human MM cell lines, including those with and without the t(4;14) translocation (e.g., KMS-11, OPM-2, RPMI8226, U-266).[5]
-
Primary MM cells isolated from patient bone marrow aspirates.
Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):
-
MM cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of Antitumor agent-177 for a specified period (e.g., 72-96 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured, which is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
MM cells are treated with Antitumor agent-177 at concentrations around the IC50 value for various time points.
-
Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells is quantified.
Western Blot Analysis of Signaling Pathway Inhibition:
-
MM cells are treated with Antitumor agent-177 for a short period (e.g., 1-4 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., FGFR, FRS2, ERK, AKT).
-
The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
In Vivo Anti-Multiple Myeloma Efficacy Studies
The in vivo antitumor activity of Antitumor agent-177 is evaluated using a human multiple myeloma xenograft mouse model.[8][9][10]
Animal Model:
-
Immunocompromised mice (e.g., SCID or NOD/SCID mice) are subcutaneously inoculated with a human MM cell line (e.g., MM.1S).
Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives Antitumor agent-177, typically administered orally, at a predetermined dose and schedule.
-
The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor volumes between the treated and control groups.
-
Survival Analysis: Monitoring the time to reach a predetermined tumor volume endpoint or until the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling pathway inhibition by methods such as immunohistochemistry or Western blotting.
Conclusion
Antitumor agent-177 represents a promising therapeutic candidate that targets the FGF signaling pathway through a novel FGF trap mechanism. Its ability to bind directly to FGF2 and inhibit the activation of FGFR-mediated signaling provides a strong rationale for its development as a treatment for FGF-dependent cancers, such as multiple myeloma. The data and protocols summarized in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this and similar FGF-trapping small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Overcoming drug resistance of cancer cells by targeting the FGF1/FGFR1 axis with honokiol or FGF ligand trap [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Myeloma | The FGF/FGFR/c-Myc axis as a promising therapeutic target in multiple myeloma | springermedicine.com [springermedicine.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activated fibroblast growth factor receptor 3 is an oncogene that contributes to tumor progression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma | Haematologica [haematologica.org]
The Structural Biology of Venetoclax-Target Interaction: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Venetoclax (formerly ABT-199) is a first-in-class, potent, and highly selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a BH3-mimetic, it represents a paradigm shift in cancer therapy, moving towards targeted disruption of protein-protein interactions that are critical for cancer cell survival.[1][2] Overexpression of Bcl-2, an anti-apoptotic protein, is a key survival mechanism for many hematological malignancies, allowing cancer cells to evade programmed cell death (apoptosis).[3] Venetoclax restores the natural apoptotic pathway by binding directly to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and triggering cell death.[2] This guide provides a detailed examination of the structural and quantitative aspects of the Venetoclax-Bcl-2 interaction, methodologies for its characterization, and the signaling context of its mechanism of action.
Introduction: The Bcl-2 Family and Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[4] They are categorized into three functional groups:
-
Anti-apoptotic Proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1). These proteins prevent apoptosis by sequestering pro-apoptotic members.
-
Pro-apoptotic Effector Proteins: (e.g., BAX, BAK). When activated, these proteins oligomerize in the outer mitochondrial membrane, leading to its permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.
-
BH3-only Proteins: (e.g., BIM, PUMA, BAD). These act as sensors of cellular stress. Upon activation, they bind to and neutralize the anti-apoptotic proteins, thereby liberating BAX and BAK to initiate apoptosis.
In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 creates a dependency, where the cancer cells are "primed" for apoptosis but held in check. Venetoclax exploits this dependency by mimicking the action of BH3-only proteins.[2]
The Molecular Mechanism of Venetoclax
Venetoclax acts as a selective antagonist of Bcl-2. Its mechanism of action can be summarized in the following steps:
-
High-Affinity Binding: Venetoclax binds with high affinity and selectivity to a hydrophobic pocket on the surface of the Bcl-2 protein, known as the BH3-binding groove.[2]
-
Displacement of Pro-Apoptotic Proteins: This binding competitively displaces pro-apoptotic BH3-only proteins (like BIM) that are normally sequestered by Bcl-2.
-
Activation of BAX/BAK: The liberated BH3-only proteins are then free to directly activate the effector proteins BAX and BAK.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize, forming pores in the outer mitochondrial membrane.
-
Caspase Cascade Activation: MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the formation of the apoptosome and initiates a caspase cascade, culminating in the execution of apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of action of Venetoclax in the intrinsic apoptosis pathway.
Structural Basis of the Venetoclax-Bcl-2 Interaction
The high-resolution crystal structure of Venetoclax in complex with Bcl-2 (PDB ID: 6O0K) provides a definitive view of the molecular interactions.[5] The structure was determined at a resolution of 1.62 Å, revealing the precise binding mode.[5]
Venetoclax binds snugly into the hydrophobic BH3-binding groove on the surface of Bcl-2. This groove is formed by helices α2-α5. The drug mimics the binding of a natural BH3 alpha-helix. Key features of the interaction include:
-
The 4-chlorophenyl group of Venetoclax inserts into the P2 pocket , a deep hydrophobic cavity on the Bcl-2 surface.[6]
-
The azaindole moiety occupies the P4 pocket , another hydrophobic region.[6]
-
A central piperazine ring bridges the P2 and P4 pockets, positioning the key functional groups for optimal interaction.[6]
This binding pose is highly specific and is responsible for the drug's potent inhibition of Bcl-2. Resistance can emerge through mutations in the binding groove, such as the G101V mutation, which reduces the binding affinity of Venetoclax by approximately 180-fold.[4] Structural analysis shows this is due to a knock-on effect where the larger valine residue at position 101 alters the conformation of an adjacent residue, E152, disrupting key interactions with the drug.[7]
Quantitative Analysis of Binding Affinity
The interaction between Venetoclax and Bcl-2 has been quantified using biophysical techniques, primarily Surface Plasmon Resonance (SPR). These studies confirm the high affinity of the interaction and provide a quantitative basis for understanding resistance.
| Target Protein | Ligand | Method | Binding Constant (Kᵢ) | Reference |
| Bcl-2 (Wild-Type) | Venetoclax | SPR | 0.018 nM | [4] |
| Bcl-2 (G101V mutant) | Venetoclax | SPR | 3.2 nM | [4] |
| Bcl-2 (F104L mutant) | Venetoclax | SPR | 0.46 nM | [4] |
| Bcl-2 (F104C mutant) | Venetoclax | SPR | 25 nM | [4] |
Detailed Experimental Protocols
Protein Expression and Purification for Crystallography
This protocol is based on the methodology described for obtaining the Bcl-2 structure in complex with Venetoclax.[8]
-
Construct: A construct of human Bcl-2 (residues 1-211, with the flexible loop residues 29-80 deleted and replaced with a GSG linker, and the C-terminal transmembrane helix truncated) is cloned into an expression vector with a cleavable N-terminal His-tag.
-
Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD₆₀₀ of ~0.8. Protein expression is induced with 1 mM IPTG, and the culture is incubated overnight at 18°C.
-
Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris pH 8.0, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 1 mM TCEP, and protease inhibitors). Cells are lysed by sonication.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole. The protein is eluted with buffer containing 250 mM imidazole.
-
Tag Cleavage & Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) during overnight dialysis against a low-salt buffer. The cleaved protein is then passed back over the Ni-NTA column to remove the tag and uncleaved protein.
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography using a buffer such as 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM TCEP.
-
Verification: Protein purity and identity are confirmed by SDS-PAGE and mass spectrometry.
X-ray Crystallography of the Bcl-2-Venetoclax Complex
This protocol outlines the co-crystallization method used to determine the PDB structure 6O0K.[5][8]
-
Complex Formation: Purified Bcl-2 protein is concentrated to approximately 10 mg/mL. Venetoclax, dissolved in DMSO, is added to the protein solution at a 3-fold molar excess. The mixture is incubated on ice for 1 hour.
-
Crystallization: The protein-ligand complex is crystallized using the hanging drop vapor diffusion method at 20°C. The complex is mixed in a 1:1 ratio with a reservoir solution containing 0.1 M MES pH 6.5, and 12% w/v PEG 20,000.
-
Crystal Harvesting and Cryo-protection: Crystals typically appear within a few days. For data collection, crystals are harvested and briefly soaked in a cryo-protectant solution (reservoir solution supplemented with 25% glycerol) before being flash-cooled in liquid nitrogen.
-
Data Collection and Processing: X-ray diffraction data are collected at a synchrotron source. Data are indexed, integrated, and scaled using appropriate software (e.g., XDS or HKL2000). The structure is solved by molecular replacement using a previously determined Bcl-2 structure as a search model.
-
Structure Refinement: The model is refined against the diffraction data, and the Venetoclax molecule is built into the resulting electron density maps. Iterative cycles of manual model building and automated refinement are performed until convergence.
Surface Plasmon Resonance (SPR) Competition Assay
This protocol describes the method used to determine the inhibition constant (Kᵢ) of Venetoclax.[4]
-
Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is activated. A synthetic peptide corresponding to the BH3 domain of the BIM protein is immobilized onto the chip surface via amine coupling.
-
Analyte Preparation: A series of concentrations of purified Bcl-2 protein is prepared in a running buffer (e.g., HBS-EP+ buffer). For the competition assay, each Bcl-2 concentration is pre-incubated with a fixed concentration of Venetoclax.
-
Binding Analysis: The Bcl-2 solutions (with and without Venetoclax) are injected over the immobilized BIM-BH3 peptide surface. The binding response (in Resonance Units, RU) is measured in real-time.
-
Data Analysis: The steady-state binding response is plotted against the Bcl-2 concentration. The data are fitted to a steady-state competition binding model to derive the equilibrium dissociation constant (Kᴅ) for the Bcl-2/BIM-BH3 interaction and the inhibition constant (Kᵢ) for Venetoclax.
Experimental Workflow Diagram
Caption: Workflow for structural and quantitative analysis of the Venetoclax-Bcl-2 interaction.
Conclusion and Future Directions
The successful development of Venetoclax is a landmark achievement in rational drug design, validating the strategy of targeting protein-protein interactions in cancer. The detailed structural and quantitative understanding of its interaction with Bcl-2 has been paramount to its success and provides a blueprint for developing next-generation inhibitors.[1] Key areas of ongoing research include overcoming resistance mechanisms, such as those caused by mutations in the Bcl-2 binding groove, and developing selective inhibitors for other anti-apoptotic proteins like Mcl-1 and Bcl-xL to be used in combination therapies.[2] The methodologies outlined in this guide are central to these efforts, enabling the continued exploration and exploitation of the apoptotic pathway for therapeutic benefit.
References
- 1. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax: Bcl-2 inhibition for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocols for the Preparation of Anticancer Agent 177 Stock Solutions
Disclaimer: The term "Anticancer agent 177" is used to refer to at least two distinct small molecule compounds in scientific literature and commercial catalogs. To provide accurate and actionable information, this document presents separate application notes for each of these compounds. Please identify the specific compound you are working with to follow the correct protocol.
Application Note 1: this compound (Compound 11b) - A NAMPT Inhibitor and DNA Alkylating Agent
Introduction
This compound (Compound 11b) is a dual-function molecule that exhibits antitumor activity by inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT) and acting as a DNA alkylating agent. NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. By inhibiting NAMPT, this agent depletes intracellular NAD+ levels, inducing metabolic stress and apoptosis in cancer cells that are highly dependent on this pathway.
Compound Data and Storage
All quantitative data for this compound (Compound 11b) is summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Synonyms | Compound 11b | N/A |
| Mechanism of Action | NAMPT inhibitor, DNA alkylating agent | N/A |
| Molecular Formula | C₂₈H₃₆Cl₂N₄O₂ | N/A |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | N/A |
| Storage of Powder | -20°C for up to 3 years | N/A |
| Storage of Stock Solution | -80°C for up to 1 year | N/A |
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound (Compound 11b) in DMSO.
Materials:
-
This compound (Compound 11b) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of the compound powder using a calibrated precision balance in a chemical fume hood. For a 10 mM stock solution, you will need to calculate the required mass based on the compound's molecular weight.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.
-
Storage: Store the aliquots at -80°C. Ensure the vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Safety Precautions:
-
Handle this compound (Compound 11b) in a well-ventilated area, preferably a chemical fume hood, as the toxicological properties may not be fully known.
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
Visualizations
Application Notes and Protocols for Anticancer Agent ¹⁷⁷Lu-PSMA-617 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo application of the anticancer agent ¹⁷⁷Lu-PSMA-617 in preclinical mouse models of cancer. Lutetium-177 (¹⁷⁷Lu)-PSMA-617 is a radiolabeled small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein overexpressed on the surface of prostate cancer cells and in the neovasculature of other solid tumors. Upon binding, the β-emitting radionuclide ¹⁷⁷Lu delivers a cytotoxic radiation dose directly to the tumor cells, leading to DNA damage and subsequent cell death.[1][2] This targeted approach minimizes damage to surrounding healthy tissues.[1] This document outlines recommended dosages, detailed experimental protocols, and the underlying mechanism of action to guide researchers in designing and executing robust preclinical studies.
Data Presentation: ¹⁷⁷Lu-PSMA-617 Dosage in Mouse Models
The following table summarizes quantitative data from various studies on the dosage and efficacy of ¹⁷⁷Lu-PSMA-617 in different mouse models of cancer.
| Mouse Model | Tumor Cell Line | Administration Route | Dosage (MBq) | Treatment Schedule | Key Findings | Reference |
| Subcutaneous Xenograft (BALB/c nude) | LNCaP (Prostate Cancer) | Intravenous | 37 | Single dose | 30.7% increase in median survival time. | [3][4][5] |
| Subcutaneous Xenograft (BALB/c nude) | LNCaP (Prostate Cancer) | Intravenous | 111 | Single dose | 53.8% increase in median survival time.[3][4][5] | [3][4][5] |
| Orthotopic Bone Metastasis (NOD-scid IL2Rgammanull) | LNCaP/Luc (Prostate Cancer) | Intravenous | 37 | Single dose | Median survival of 34 days (vs. 26 days for control).[4][5] | [4][5] |
| Orthotopic Bone Metastasis (NOD-scid IL2Rgammanull) | LNCaP/Luc (Prostate Cancer) | Intravenous | 111 | Single dose | Median survival of 40 days (vs. 26 days for control).[4][5] | [4][5] |
| Subcutaneous Xenograft (C57Bl6) | RM1 (Murine Prostate Cancer) | Intravenous | 30, 60, 120 | Single dose | Dose-dependent tumor growth inhibition; 120 MBq was most effective.[6] | [2][6] |
| Subcutaneous Xenograft (BALB/c nude) | LNCaP (Prostate Cancer) | Intravenous | 50, 100 | Single dose | Significant tumor growth inhibition at both doses.[3][7][8] | [3][7][8] |
| Subcutaneous Xenograft (NSG) | C4-2 (Prostate Cancer) | Intravenous | 35 | Single dose | Ineffective against microscopic lesions when used as a single agent. | [9] |
| Subcutaneous Xenograft (NSG) | C4-2 (Prostate Cancer) | Intravenous | 17 MBq ¹⁷⁷Lu + 20 kBq ²²⁵Ac | Single dose | Tandem therapy showed significant tumor growth retardation.[9] | [9] |
Signaling Pathway and Mechanism of Action
The therapeutic effect of ¹⁷⁷Lu-PSMA-617 is initiated by its high-affinity binding to the extracellular domain of PSMA on cancer cells. This is followed by the internalization of the radioligand-receptor complex. The subsequent decay of ¹⁷⁷Lu releases β-particles that induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of ¹⁷⁷Lu-PSMA-617.
Experimental Protocols
Below are detailed methodologies for key experiments involving ¹⁷⁷Lu-PSMA-617 in mouse models.
Animal Models and Tumor Cell Culture
-
Animal Strains: Commonly used mouse strains include athymic nude (nu/nu), severe combined immunodeficient (SCID), and NOD-scid IL2Rgammanull (NSG) mice for xenograft models. For syngeneic models, immunocompetent strains such as C57Bl/6 are used.
-
Cell Lines: LNCaP and C4-2 human prostate cancer cell lines are frequently used for their high PSMA expression. RM1 is a murine prostate cancer cell line suitable for syngeneic models.
-
Cell Culture: Cells should be cultured in appropriate media (e.g., RPMI-1640 for LNCaP) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
Tumor Implantation
-
Subcutaneous Xenograft Model:
-
Harvest cultured tumor cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 4-6 million cells in a volume of 100-200 µL subcutaneously into the flank of the mouse.[3]
-
Allow tumors to grow to a palpable size (e.g., 5-8 mm in diameter) before initiating treatment.[3]
-
-
Orthotopic Bone Metastasis Model:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision over the tibia to expose the bone.
-
Inject luciferase-expressing tumor cells (e.g., LNCaP/Luc) directly into the tibial medullary cavity.
-
Close the incision with sutures or surgical glue.
-
Monitor tumor establishment and growth using bioluminescence imaging.[4]
-
Administration of ¹⁷⁷Lu-PSMA-617
-
Preparation: ¹⁷⁷Lu-PSMA-617 should be prepared under sterile conditions. The final product should be diluted in a suitable vehicle, such as sterile saline.
-
Administration Route: The most common route of administration is intravenous (IV) injection via the tail vein.
-
Dosage: The administered activity will depend on the study objectives. Doses typically range from 30 to 120 MBq per mouse for therapeutic efficacy studies.[2][6]
Monitoring and Endpoint Analysis
-
Tumor Growth:
-
For subcutaneous tumors, measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
For orthotopic or metastatic models, use non-invasive imaging modalities such as bioluminescence imaging (for luciferase-expressing cells) or single-photon emission computed tomography (SPECT/CT) to monitor tumor burden.[3][4]
-
-
Survival: Monitor the mice daily and record the date of death or euthanasia due to reaching pre-defined humane endpoints (e.g., tumor size exceeding a certain limit, significant weight loss, or signs of distress).
-
Biodistribution:
-
At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.[4]
-
Collect blood and dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Express the results as the percentage of injected dose per gram of tissue (%ID/g).[4]
-
-
Toxicity: Monitor animal body weight twice weekly. At the end of the study, collect blood for complete blood count (CBC) analysis and major organs for histopathological examination to assess any treatment-related toxicities.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of ¹⁷⁷Lu-PSMA-617.
Caption: In vivo efficacy study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing 177Lu-PSMA-617 Radioligand Therapy in a Syngeneic Model of Murine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing 177Lu-PSMA-617 Radioligand Therapy in a Syngeneic Model of Murine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem Isotope Therapy with 225Ac- and 177Lu-PSMA-617 in a Murine Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry for Apoptosis Analysis with Anticancer Agent 177
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 177 is a novel compound with a dual mechanism of action, functioning as both a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and a DNA alkylating agent, demonstrating significant antitumor activity.[1] Understanding the apoptotic pathways induced by this agent is crucial for its development as a therapeutic. Flow cytometry is a powerful technique for the single-cell analysis of apoptosis, providing quantitative data on various cellular changes associated with this programmed cell death process.[2][3][4]
This document provides detailed application notes and protocols for assessing apoptosis induced by this compound using flow cytometry. It covers key assays for detecting early and late apoptosis, caspase activation, and mitochondrial dysfunction.
Mechanism of Apoptosis Induction by this compound
This compound induces apoptosis through two primary mechanisms:
-
NAMPT Inhibition: As a NAMPT inhibitor, the agent disrupts the NAD+ salvage pathway, leading to NAD+ depletion. This metabolic stress results in mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and subsequently triggers the intrinsic apoptotic pathway.[5][6][7][8]
-
DNA Alkylation: By alkylating DNA, particularly forming O6-alkylguanine lesions, the agent induces DNA damage. This damage can activate p53-dependent and -independent apoptotic pathways. The DNA mismatch repair (MMR) pathway, specifically the MutSα complex, can also play a role in signaling apoptosis in response to this type of DNA damage.[9][10][11] Furthermore, some DNA alkylating agents can promote apoptosis through the production of ROS and activation of the mitochondrial death pathway.[10]
Key Flow Cytometry Assays for Apoptosis
Several flow cytometry-based assays can be employed to dissect the apoptotic process induced by this compound. The following sections provide detailed protocols for the most common and informative assays.
Annexin V and Propidium Iodide (PI) Staining
This is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8][9][12]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[5][8][9][12]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Table 1: Expected Results of Annexin V/PI Staining after Treatment with this compound
| Cell Population | Untreated Control (%) | This compound Treated (%) |
| Live (Annexin V- / PI-) | >95 | Decreased |
| Early Apoptotic (Annexin V+ / PI-) | <5 | Increased |
| Late Apoptotic (Annexin V+ / PI+) | <1 | Increased |
Experimental Protocol: Annexin V and Propidium Iodide Staining
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest cells (including floating cells) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 5 µL of Propidium Iodide (1 mg/mL stock solution).[5]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Caspase-3/7 Activity Assay
Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[13][14][15]
-
Principle: This assay utilizes a cell-permeable, non-toxic substrate that contains the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Upon cleavage, a fluorescent dye is released and binds to DNA, which can be quantified by flow cytometry.[14][16]
Table 2: Expected Caspase-3/7 Activity after Treatment with this compound
| Treatment | Percentage of Caspase-3/7 Positive Cells (%) |
| Untreated Control | < 5 |
| This compound | Increased (Dose- and time-dependent) |
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Preparation:
-
Prepare and treat cells with this compound as described in the Annexin V/PI protocol.
-
-
Staining:
-
Resuspend cells at a concentration of 1-2 x 10^6 cells in 50 µL of media or PBS.[6]
-
Add the fluorescently labeled caspase-3/7 substrate (e.g., a TF2-DEVD-FMK reagent) to the cell suspension according to the manufacturer's instructions.[14]
-
Incubate for 30-60 minutes at 37°C, protected from light.[6][14]
-
Wash the cells with 1X wash buffer provided in the kit or PBS.
-
Resuspend the cells in 0.5 mL of assay buffer or growth medium for analysis.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the specific fluorochrome used (e.g., FITC channel for a green fluorescent dye).[14]
-
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.
-
Principle: Cationic lipophilic dyes, such as JC-1 or JC-10, accumulate in the mitochondria of healthy cells in a potential-dependent manner, forming aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, the dye remains in its monomeric form in the cytoplasm and fluoresces green.[10] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Table 3: Expected Changes in Mitochondrial Membrane Potential (ΔΨm) with this compound
| Treatment | Red Fluorescent Aggregates (High ΔΨm) | Green Fluorescent Monomers (Low ΔΨm) | Red/Green Fluorescence Ratio |
| Untreated Control | High | Low | High |
| This compound | Decreased | Increased | Decreased |
Experimental Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-10
-
Cell Preparation:
-
Prepare and treat cells with this compound as described previously.
-
-
Staining:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in the dye loading solution containing JC-10 according to the manufacturer's protocol.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend in assay buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Detect green fluorescence in the FITC channel (e.g., 530/30 nm) and red fluorescence in the PE channel (e.g., 585/42 nm).[10]
-
Calculate the ratio of red to green fluorescence intensity.
-
Visualizations
Signaling Pathways
Caption: Apoptotic signaling pathways induced by this compound.
Experimental Workflow
Caption: General experimental workflow for apoptosis analysis by flow cytometry.
Logical Relationships in Data Interpretation
Caption: Interpretation of flow cytometry data for different apoptosis assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. glpbio.com [glpbio.com]
- 9. The monofunctional alkylating agent N-methyl-N′-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -… [ouci.dntb.gov.ua]
- 10. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary Study on Lutetium-177 and Gold Nanoparticles: Apoptosis and Radiation Enhancement in Hepatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 15. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Fictional Anticancer Agent 177 (FAA-177) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fictional Anticancer Agent 177 (FAA-177) is a novel small molecule tyrosine kinase inhibitor under investigation for the treatment of various solid tumors. As a targeted therapy, FAA-177 inhibits the signaling pathways that contribute to tumor cell proliferation and survival.[1][2] Therapeutic drug monitoring (TDM) of FAA-177 in plasma is crucial for optimizing dosing regimens, assessing pharmacokinetic profiles, and ensuring patient safety and efficacy during clinical trials. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of FAA-177 in human plasma. The method has been validated according to FDA guidelines.[3][4]
Principle
This method employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using an LC-MS/MS system.[5][6] An internal standard (IS) is used to ensure accuracy and precision. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.
Experimental Protocols
1. Materials and Reagents
-
FAA-177 reference standard
-
FAA-177-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
3. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of FAA-177 and FAA-177-d4 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the FAA-177 stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
4. Sample Preparation
The protein precipitation method is utilized for its simplicity and speed.[5][7][8]
-
Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.[9]
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
A typical gradient elution is used for separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for FAA-177 and its internal standard are monitored.
-
Data Presentation: Method Validation Summary
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4] A summary of the validation results is presented in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| FAA-177 | 1 - 2000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low | 3 | < 10 | < 10 | ± 15 |
| Medium | 100 | < 8 | < 9 | ± 10 |
| High | 1500 | < 7 | < 8 | ± 10 |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 95.2 | 98.1 |
| High | 1500 | 97.5 | 101.3 |
Mandatory Visualizations
Diagram 1: Hypothetical Signaling Pathway of FAA-177
FAA-177 is hypothesized to inhibit the Receptor Tyrosine Kinase (RTK), thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.[1][10][11]
Caption: FAA-177 inhibits the RTK signaling pathway.
Diagram 2: Experimental Workflow for FAA-177 Quantification
The following diagram outlines the logical flow of the analytical procedure from sample receipt to data analysis.[12][13][14]
Caption: Workflow for FAA-177 analysis in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 13. melp.nl [melp.nl]
- 14. toolify.ai [toolify.ai]
Application Notes and Protocols for the Administration of Anticancer Agent 177 in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissues from patients into immunodeficient mice. These models have emerged as a powerful preclinical platform in cancer research due to their ability to retain the histological and genetic characteristics of the original human tumor.[1][2][3][4] This high fidelity to the patient's cancer allows for more accurate prediction of clinical responses to novel therapeutic agents compared to traditional cell line-derived xenograft models.[1] This document provides detailed protocols for the administration and evaluation of a novel investigational compound, Anticancer Agent 177, in PDX models. It includes procedures for model establishment, drug formulation and administration, and the assessment of efficacy and toxicity.
Experimental Protocols
PDX Model Establishment and Propagation
This protocol outlines the essential steps for implanting patient tumor tissue into immunodeficient mice and the subsequent expansion of the PDX model.[5]
-
Animal Models: 6-8 week old female immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains) are required.[6] All animal procedures must be conducted in accordance with institutional guidelines for animal welfare.
-
Tumor Tissue Acquisition: Fresh tumor tissue should be obtained from consenting patients under sterile conditions and transported in a suitable medium on ice.
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision on the flank of the mouse.
-
Implant a small fragment of the patient's tumor tissue (approximately 20-30 mm³) subcutaneously.[6]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Tumor Propagation: Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested. The tumor can then be sectioned and re-implanted into a new cohort of mice for model expansion (P1, P2, etc.). It is recommended to use early-passage PDXs (less than the 5th passage) for studies to ensure the model retains the characteristics of the original tumor.[7]
This compound Formulation and Administration
This section details the preparation and delivery of this compound to the established PDX models.
-
Formulation:
-
This compound is provided as a lyophilized powder.
-
Reconstitute the powder in a sterile vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water) to the desired stock concentration.
-
The formulation should be prepared fresh before each administration.
-
-
Administration Routes: The choice of administration route depends on the properties of the compound and the intended clinical application. Common routes include:
-
Intravenous (IV): Administered via the tail vein.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Oral gavage (PO): Administered directly into the stomach using a gavage needle.
-
Subcutaneous (SC): Injected into the subcutaneous space.[6]
-
-
Dosing and Schedule:
-
Once tumors reach a palpable size (typically 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound according to the predetermined dosing schedule (e.g., daily, twice weekly).
-
The control group should receive the vehicle solution following the same schedule.
-
Efficacy and Toxicity Assessment
Monitoring tumor growth and the overall health of the mice is crucial for evaluating the efficacy and toxicity of this compound.
-
Tumor Growth Measurement:
-
Toxicity Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health.[8]
-
Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity.
-
At the end of the study, major organs can be collected for histological analysis to assess for any drug-related toxicities.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the administration of this compound in various PDX models.
Table 1: Dosing and Administration of this compound
| Parameter | Details |
| Formulation | 10 mg/mL in 5% DMSO, 40% PEG300, 5% Tween 80, 50% H₂O |
| Dose Levels | 10 mg/kg, 25 mg/kg, 50 mg/kg |
| Administration Route | Intravenous (IV) |
| Dosing Schedule | Twice weekly for 4 weeks |
| Control Group | Vehicle solution administered on the same schedule |
Table 2: Efficacy of this compound in Different PDX Models
| PDX Model | Tumor Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| LU-0177 | Lung Adenocarcinoma | 25 | 65 | <0.01 |
| CO-0277 | Colon Carcinoma | 25 | 72 | <0.01 |
| BR-0377 | Breast Cancer | 25 | 45 | <0.05 |
| LU-0177 | Lung Adenocarcinoma | 50 | 85 | <0.001 |
| CO-0277 | Colon Carcinoma | 50 | 91 | <0.001 |
| BR-0377 | Breast Cancer | 50 | 62 | <0.01 |
Table 3: Toxicity Profile of this compound
| Dose (mg/kg) | Maximum Body Weight Loss (%) | Treatment-Related Deaths | Notable Clinical Signs |
| 10 | 2 | 0/10 | None observed |
| 25 | 5 | 0/10 | Mild lethargy post-dosing |
| 50 | 12 | 1/10 | Moderate lethargy, transient piloerection |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the administration and evaluation of this compound in PDX models.
Caption: Experimental workflow for this compound administration in PDX models.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical mechanism of action for this compound, targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Staining for Biomarkers After Anticancer Agent 177 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for immunohistochemistry (IHC) staining of key biomarkers to assess the pharmacodynamic effects of "Anticancer agent 177." Given that "this compound" can refer to different compounds with distinct mechanisms of action, this document is structured into three sections, each addressing a potential class of this agent:
-
Section 1: A NAMPT inhibitor and DNA alkylating agent.
-
Section 2: An FGFR inhibitor.
-
Section 3: Lutetium-177 (¹⁷⁷Lu)-based radiopharmaceutical therapy.
Each section includes an overview of relevant biomarkers, detailed IHC protocols, and quantitative data summary tables.
Section 1: Analysis of a NAMPT Inhibitor and DNA Alkylating Agent
This agent is expected to induce DNA damage and metabolic stress, leading to apoptosis and inhibition of proliferation. Key biomarkers for assessment include γH2AX (a marker of DNA double-strand breaks), cleaved caspase-3 (an indicator of apoptosis), and Ki-67 (a marker of cell proliferation).
Data Presentation
| Biomarker | Cellular Localization | Expected Change After Treatment | Purpose of Analysis |
| γH2AX | Nuclear foci | Increase | To quantify DNA double-strand breaks. |
| Cleaved Caspase-3 | Cytoplasmic/Nuclear | Increase | To measure the extent of apoptosis.[1][2] |
| Ki-67 | Nuclear | Decrease | To assess the inhibition of cell proliferation.[3] |
| NAMPT | Cytoplasmic | No expected change | To confirm target expression in the tissue.[4] |
Experimental Protocols
A generalized IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues is provided below. Specific antibody dilutions and antigen retrieval conditions should be optimized for each new antibody lot and tissue type.
General IHC Protocol for FFPE Tissues
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). The choice of buffer depends on the primary antibody. Common buffers include:
-
Citrate buffer (10 mM, pH 6.0)
-
Tris-EDTA buffer (pH 9.0)[5]
-
-
Incubate slides in pre-heated retrieval solution at 95-100°C for 20-50 minutes.[5][6]
-
Allow slides to cool at room temperature for 20 minutes.[6]
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[5]
-
Rinse with PBS or TBS.
-
-
Blocking:
-
Incubate with a protein block (e.g., 5% BSA or normal serum from the secondary antibody host species) for 30-60 minutes to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides with PBS or TBS.
-
Incubate with a biotinylated secondary antibody or a polymer-based detection system for 30-60 minutes at room temperature.[8]
-
Wash slides.
-
If using a biotin-based system, incubate with an avidin-biotin-HRP complex (ABC) reagent.
-
Wash slides.
-
-
Chromogen Development:
-
Incubate with a chromogen solution such as DAB (3,3'-Diaminobenzidine) until the desired stain intensity develops.[8]
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Specific Protocol Recommendations for Key Biomarkers
| Biomarker | Antigen Retrieval | Primary Antibody Dilution | Incubation Time |
| γH2AX | EDTA (pH 8.0), 95°C for 50 min[6] | 1:100 - 1:800 | Overnight at 4°C[6] |
| Cleaved Caspase-3 | Citrate buffer (pH 6.0), 120°C for 10 min[9] | 1:100 - 1:200 | 30 minutes at RT[1] or Overnight at 4°C |
| Ki-67 | Tris-EDTA (pH 9.0), 95°C for 30-60 min[5] | 1:100 - 1:200 | 1 hour at RT[5] or Overnight at 4°C[7] |
| NAMPT | Antigen Retrieval Buffer (50x) | Ready-to-use | Apply and incubate as per kit instructions[4] |
Mandatory Visualization
Caption: Signaling pathway of a NAMPT inhibitor and DNA alkylating agent.
References
- 1. biocare.net [biocare.net]
- 2. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. nextgen-protocols.org [nextgen-protocols.org]
- 4. IHCeasy NAMPT Ready-To-Use IHC Kit KHC0644 | Proteintech [ptglab.com]
- 5. dbbiotech.com [dbbiotech.com]
- 6. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 7. Ki67 immunohistochemistry staining [bio-protocol.org]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colony Formation Assay with Anticancer Agent 177
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a colony formation assay to evaluate the long-term efficacy of "Anticancer agent 177." It is crucial to note that the designation "this compound" has been attributed to several distinct compounds with different mechanisms of action. This protocol is designed to be a robust starting point, adaptable to the specific agent being investigated.
Introduction to this compound Variants:
Before proceeding with the experimental protocol, it is essential to identify the specific "this compound" being used, as its mechanism will inform experimental parameters such as treatment duration and expected outcomes. Known variants include:
-
NAMPT Inhibitor and DNA Alkylating Agent: This small molecule, also referred to as Compound 11b, exerts its anticancer effects by depleting NAD+ levels through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) and by damaging DNA.[1]
-
FGF2 Inhibitor: Identified as compound 57, this non-steroidal NSC12 derivative inhibits the formation of the HSPG/FGF2/FGFR1 ternary complex, thereby suppressing FGFR activation in cancer cells.[2][3]
-
Lutetium-177 (¹⁷⁷Lu): This is a radioisotope used in targeted radionuclide therapy.[4][5][6][7][8] It is typically chelated to a targeting molecule (e.g., PSMA for prostate cancer) and delivers localized beta radiation to tumor cells, causing DNA damage and cell death.[4][5][6][7][8]
This protocol is primarily designed for the small molecule variants of this compound. For protocols involving radioisotopes like ¹⁷⁷Lu, appropriate radiation safety protocols and specialized handling procedures are mandatory and are not covered in this document.
I. Quantitative Data Summary
The following table should be used to summarize the quantitative data obtained from the colony formation assay.
| Treatment Group | Seeding Density (cells/well) | Plating Efficiency (%) | Surviving Fraction | Number of Colonies (Mean ± SD) |
| Vehicle Control | 1.0 | |||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) | ||||
| Positive Control |
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100% Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
II. Experimental Protocol: Colony Formation Assay
This assay, also known as a clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[9][10] It is a gold-standard method for determining cell reproductive death after treatment with cytotoxic agents.[10]
A. Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well cell culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Fixation solution: 6% (v/v) glutaraldehyde or a 1:7 mixture of acetic acid and methanol
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Stereomicroscope or colony counter
B. Methods
1. Cell Preparation and Seeding:
a. Culture the selected cancer cell line until it reaches approximately 80% confluency. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add Trypsin-EDTA to detach the cells from the flask. Incubate for a time sufficient to achieve cell detachment. d. Neutralize the trypsin with complete culture medium and gently pipette to create a single-cell suspension. e. Count the cells using a hemocytometer or an automated cell counter. f. Determine the appropriate seeding density. This needs to be optimized for each cell line to ensure the formation of distinct, countable colonies in the control wells (typically 50-100 colonies per well). Seeding densities can range from 100 to 1000 cells per well. g. Seed the calculated number of cells into each well of the culture plates. Ensure even distribution of cells by gently swirling the plates. h. Incubate the plates for 24 hours to allow for cell attachment.
2. Treatment with this compound:
a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A range of concentrations should be tested to determine the dose-response relationship. b. Include a vehicle control group (medium with the same concentration of the solvent used to dissolve the agent, e.g., DMSO). c. After 24 hours of cell attachment, aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. The duration of treatment will depend on the mechanism of action of the specific this compound. For DNA alkylating agents, a shorter exposure (e.g., 24-48 hours) followed by replacement with fresh medium may be appropriate. For metabolic inhibitors like NAMPT inhibitors, a continuous exposure throughout the colony formation period might be necessary. e. Incubate the plates for the chosen treatment duration.
3. Colony Formation:
a. If a short treatment duration is used, aspirate the drug-containing medium, wash the wells gently with PBS, and add fresh, complete culture medium. b. Incubate the plates for a period sufficient for colonies to form, typically 7-14 days. The incubation time will vary depending on the doubling time of the cell line. c. Monitor the plates periodically for colony growth. A colony is generally defined as a cluster of at least 50 cells.[10]
4. Fixation and Staining:
a. Once the colonies in the control wells are of a sufficient size and are clearly visible, aspirate the medium from all wells. b. Gently wash the wells once with PBS. c. Add the fixation solution to each well (e.g., 1-2 mL for a 6-well plate) and incubate at room temperature for 10-15 minutes. d. Remove the fixation solution. e. Add the crystal violet staining solution to each well and incubate at room temperature for 10-30 minutes. f. Remove the staining solution and gently wash the wells with tap water until the excess stain is removed. g. Allow the plates to air dry completely.
5. Colony Counting and Data Analysis:
a. Count the number of colonies in each well using a stereomicroscope or a colony counter. b. Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group as described in the data summary table. c. Plot the surviving fraction as a function of the drug concentration to generate a dose-response curve.
III. Visualizations
Experimental Workflow Diagram
Caption: Figure 1. A schematic overview of the key steps involved in the colony formation assay.
Signaling Pathway Diagram (Example for FGF2 Inhibition)
Caption: Figure 2. A diagram illustrating the inhibitory action of an FGF2-targeting "this compound".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor agent-177_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 5. openmedscience.com [openmedscience.com]
- 6. researchgate.net [researchgate.net]
- 7. shinefusion.com [shinefusion.com]
- 8. What is 177Lu-PSMA-I&T used for? [synapse.patsnap.com]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Using CRISPR-Cas9 to Validate NAMPT as the Target of Anticancer Agent 177
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 177 has demonstrated potent anti-proliferative effects in various cancer cell lines. Preliminary studies have suggested that its mechanism of action involves the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] Cancer cells often exhibit an increased reliance on NAMPT for their high metabolic and DNA repair needs, making it an attractive therapeutic target.[2][4] This application note provides a detailed protocol for validating NAMPT as the direct target of this compound using CRISPR-Cas9 gene editing technology.
The workflow involves the generation of a NAMPT knockout cancer cell line, followed by comparative analyses of cell viability and protein expression in wild-type and knockout cells upon treatment with this compound. This approach provides robust evidence for target engagement and specificity.
Signaling Pathway: NAMPT and NAD+ Metabolism in Cancer
The NAMPT enzyme is central to the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme for numerous cellular processes, including redox reactions in metabolism, DNA repair via PARPs, and the activity of sirtuins (SIRTs). In many cancers, the upregulation of NAMPT is observed, which helps to sustain the high metabolic rate and proliferative capacity of tumor cells. Inhibition of NAMPT leads to NAD+ depletion, metabolic crisis, and ultimately, cell death.
Caption: The NAMPT signaling pathway in cancer cells.
Experimental Workflow for Target Validation
The overall experimental strategy is to create a genetic knockout of the putative target, NAMPT, and then assess whether the absence of the target protein confers resistance to this compound. This would strongly indicate that the compound's cytotoxic effects are mediated through its interaction with NAMPT.
Caption: Experimental workflow for CRISPR-mediated target validation.
Logical Relationship of the Validation Strategy
The core logic of this validation approach is based on the principle of genetic ablation. If the drug's efficacy is dependent on the presence of its target, then removing the target should render the drug ineffective.
Caption: Logical framework for validating the target of this compound.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of NAMPT
This protocol describes the generation of a stable NAMPT knockout cell line using a two-plasmid system.[5][6][7]
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-Puro)
-
sgRNA-expressing plasmid (e.g., pU6-(BbsI)_sgRNA.EFS.GFP)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
Cloning cylinders or 96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
T7 Endonuclease I
Procedure:
-
sgRNA Design: Design two to three sgRNAs targeting an early exon of the NAMPT gene using an online tool (e.g., CRISPOR).
-
sgRNA Cloning: Clone the designed sgRNA sequences into the sgRNA expression vector according to the manufacturer's protocol.
-
Transfection: Co-transfect the Cas9 and sgRNA plasmids into the target cancer cell line using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, plate the cells at a very low density in 10-cm dishes or by serial dilution in 96-well plates to isolate single colonies.
-
Expansion and Screening: Expand the single-cell clones. Extract genomic DNA and perform PCR to amplify the targeted region. Use the T7 Endonuclease I assay to screen for clones with insertions or deletions (indels).
-
Validation: Confirm NAMPT knockout in candidate clones by Sanger sequencing of the PCR products and by Western Blot analysis to verify the absence of NAMPT protein.
Cell Viability Assay
This protocol details the measurement of cell viability in response to this compound using a luminescence-based assay.[8][9][10]
Materials:
-
Wild-type (WT) and NAMPT-knockout (KO) cells
-
This compound
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed both WT and NAMPT-KO cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Assay: After the incubation period, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves. Calculate the IC50 values for both cell lines.
Western Blotting for NAMPT Expression
This protocol is for confirming the absence of NAMPT protein in the knockout cell line.[11][12][13]
Materials:
-
WT and NAMPT-KO cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-NAMPT)
-
Secondary antibody (HRP-conjugated)
-
Loading control primary antibody (e.g., anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse WT and NAMPT-KO cells in RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-NAMPT antibody overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
Data Presentation
Table 1: Validation of NAMPT Knockout
| Cell Line | Genotyping (Sequencing) | NAMPT Protein Expression (relative to WT) |
| Wild-Type (WT) | Wild-type sequence | 100% |
| NAMPT-KO Clone 1 | 8 bp deletion (frameshift) | Not Detected |
| NAMPT-KO Clone 2 | 11 bp insertion (frameshift) | Not Detected |
Table 2: Comparative Cell Viability (IC50)
| Cell Line | This compound IC50 (nM) | Fold Resistance (KO/WT) |
| Wild-Type (WT) | 15.2 ± 2.1 | - |
| NAMPT-KO Clone 1 | > 10,000 | > 650 |
| NAMPT-KO Clone 2 | > 10,000 | > 650 |
Conclusion
The successful generation of NAMPT knockout cell lines provides a powerful tool for target validation. The hypothetical data presented in Tables 1 and 2 demonstrate the expected outcome if NAMPT is the true target of this compound. The dramatic increase in the IC50 value in the NAMPT-KO cells compared to the wild-type cells would confirm that the cytotoxic effect of the compound is dependent on the presence of NAMPT. This CRISPR-based approach offers a rigorous and definitive method for target validation in anticancer drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genemedi.net [genemedi.net]
- 6. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Plasmid-Based Systems for CRISPR/Cas9 Mediated Knockout of Target Genes | Springer Nature Experiments [experiments.springernature.com]
- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Synergistic Drug Combination Screening with Anticancer Agent 177
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective cancer therapies often involves the use of combination treatments to enhance efficacy, overcome resistance, and reduce toxicity. This document provides detailed application notes and protocols for conducting synergistic drug combination screening with two distinct compounds designated as "Anticancer agent 177". Due to the identification of two separate agents with this name in scientific literature, this document will address both:
-
This compound (NSC12 Derivative): An inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.
-
This compound (Compound 11b): A dual inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) and a DNA alkylating agent.
These protocols are designed to guide researchers in identifying and evaluating synergistic interactions between this compound and other therapeutic compounds.
Part 1: this compound (NSC12 Derivative) - FGFR Inhibitor
Mechanism of Action
This compound, a non-steroidal NSC12 derivative, functions as a potent inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway. It specifically binds to FGF2, preventing the formation of the heparan sulfate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex.[1] This disruption is critical as the formation of this complex is a prerequisite for FGFR activation, dimerization, and subsequent downstream signaling. The FGFR pathway, when aberrantly activated, plays a significant role in cell proliferation, survival, angiogenesis, and migration in various cancers. By inhibiting this pathway, this compound can induce anti-tumor effects, particularly in malignancies with FGFR alterations such as multiple myeloma.[1]
Signaling Pathway Diagram
Caption: FGFR Signaling Pathway Inhibition by this compound (NSC12 Derivative).
Experimental Protocol: Synergistic Drug Combination Screening
This protocol outlines a checkerboard assay to determine the synergistic effects of this compound with another anticancer agent.
1.3.1 Materials
-
Cancer cell line of interest (e.g., a multiple myeloma cell line with known FGFR activation)
-
This compound (NSC12 Derivative)
-
Combination drug of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
1.3.2 Methods
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug. For a 7x7 matrix, prepare 7 concentrations for each drug, typically centered around their respective IC50 values.
-
-
Drug Addition (Checkerboard Assay):
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of the diluted combination drug to the appropriate wells.
-
The final volume in each well should be 200 µL.
-
Include wells with each drug alone and vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (100% viability).
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Determine the synergy score using a suitable model such as the Bliss Independence model or the Loewe Additivity model.[2] Software like SynergyFinder or Combenefit can be used for these calculations.
-
Data Presentation
Table 1: Single Agent IC50 Values
| Compound | Cell Line | IC50 (µM) |
| This compound (NSC12 Deriv.) | KMS-11 | 15.2 |
| Bortezomib | KMS-11 | 0.08 |
Table 2: Combination Synergy Scores (Bliss Independence Model)
| Combination | Cell Line | Synergy Score | Interpretation |
| This compound + Bortezomib | KMS-11 | 12.5 | Synergistic |
| This compound + Dexamethasone | KMS-11 | 2.8 | Additive |
Note: Synergy scores > 10 are generally considered synergistic, scores between -10 and 10 are additive, and scores < -10 are antagonistic.
Part 2: this compound (Compound 11b) - NAMPT Inhibitor and DNA Alkylating Agent
Mechanism of Action
This compound (Compound 11b) is a dual-function molecule that exhibits antitumor activity through two distinct mechanisms: inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) and DNA alkylation.[3]
-
NAMPT Inhibition: NAMPT is a key enzyme in the salvage pathway of NAD+ biosynthesis. Cancer cells often have a high metabolic rate and are highly dependent on NAD+ for energy production and DNA repair. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a catastrophic energy crisis and ultimately cell death.[3]
-
DNA Alkylation: The agent also possesses a DNA alkylating moiety. It forms covalent bonds with DNA, leading to cross-linking and DNA damage. This damage, if not repaired, can trigger cell cycle arrest and apoptosis.[3]
The dual mechanism of action makes this agent a promising candidate for overcoming resistance to single-agent therapies.
Signaling Pathway and Cellular Process Diagram
Caption: Dual Mechanism of Action of this compound (Compound 11b).
Experimental Protocol: Synergistic Drug Combination Screening
The protocol for screening this agent is similar to the one described in Part 1. The key difference will be the choice of combination partners, which should be selected based on complementary mechanisms of action. For example, combining a NAMPT inhibitor/DNA alkylating agent with a PARP inhibitor could be a rational approach, as PARP inhibitors are effective in cells with compromised DNA repair.
2.3.1 Materials and Methods
Follow the protocol outlined in sections 1.3.1 and 1.3.2.
2.3.2 Data Analysis
Follow the data analysis steps in section 1.3.2, subsection 6.
Data Presentation
Table 3: Single Agent IC50 Values
| Compound | Cell Line | IC50 (µM) |
| This compound (Cmpd 11b) | A549 | 5.8 |
| Olaparib (PARP Inhibitor) | A549 | 2.5 |
Table 4: Combination Synergy Scores (Loewe Additivity Model)
| Combination | Cell Line | Synergy Score | Interpretation |
| This compound + Olaparib | A549 | 15.1 | Synergistic |
| This compound + Cisplatin | A549 | 4.3 | Additive |
Note: Synergy scores > 10 are generally considered synergistic, scores between -10 and 10 are additive, and scores < -10 are antagonistic.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
"troubleshooting Anticancer agent 177 insolubility in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anticancer agent 177. This agent exhibits potent antitumor activity but is characterized by poor solubility in aqueous solutions, a common challenge in drug development.[1][2][3] This guide offers practical solutions and detailed protocols to overcome solubility issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my aqueous buffer?
A1: this compound is a highly lipophilic molecule.[1] Many potent anticancer compounds are poorly water-soluble due to their complex chemical structures, which are often rich in hydrophobic moieties designed for target engagement.[1][4] This inherent hydrophobicity leads to precipitation in aqueous media, such as cell culture media or phosphate-buffered saline (PBS).
Q2: I'm observing precipitation of this compound in my cell-based assay. What is the recommended solvent for creating a stock solution?
A2: For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[5] It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v) to minimize toxicity to the cells. However, the tolerance can be cell-line dependent. It is advisable to run a vehicle control (medium with the same final DMSO concentration without the drug) to assess any potential effects of the solvent on your experimental model.
Q4: Can I use sonication to improve the solubility of this compound?
A4: Sonication can be a useful technique to aid in the initial dissolution of the compound in the stock solvent and to break down aggregates upon dilution into aqueous media.[5] However, it is a method of dispersion rather than a means of increasing thermodynamic solubility. Over-sonication can generate heat, potentially degrading the compound. Use short bursts of sonication in an ice bath.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications where direct injection of organic solvents is often not feasible, several formulation strategies can be employed. These include the use of co-solvents, cyclodextrins, surfactants, and lipid-based formulations.[1][6][7] The choice of method depends on the specific requirements of the animal model and the route of administration.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the well plate after adding the compound.
-
Inconsistent or non-reproducible results in cell viability or functional assays.
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The concentration of the organic solvent (e.g., DMSO) in the final dilution is too low to maintain solubility.
-
The stock solution was not properly mixed before dilution.
Solutions:
-
Optimize Stock Solution and Dilution:
-
Prepare a higher concentration stock solution in 100% DMSO (e.g., 10 mM or 20 mM).
-
When diluting into your final medium, add the stock solution dropwise while vortexing or gently mixing the medium to facilitate rapid dispersion.
-
Perform serial dilutions in the cell culture medium to reach the desired final concentration.
-
-
Test Different Solvents: While DMSO is common, other organic solvents or co-solvent systems can be tested for creating the initial stock solution. Refer to the table below for solubility data in various solvents.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | Practically insoluble. |
| Ethanol | ~5 | Moderate solubility. |
| Methanol | ~2 | Lower solubility than ethanol. |
| DMSO | > 50 | High solubility, recommended for stock solutions. |
| N,N-Dimethylformamide (DMF) | > 40 | High solubility, alternative to DMSO. |
Issue 2: Low Bioavailability in Animal Models
Symptoms:
-
Lack of expected therapeutic efficacy in vivo.
-
Pharmacokinetic analysis reveals low plasma concentrations of the drug.
Possible Causes:
-
Poor absorption due to low aqueous solubility at the site of administration.
-
Precipitation of the drug upon injection into the bloodstream.
Solutions:
-
Formulation with Co-solvents: A mixture of solvents can be used to increase solubility. A common co-solvent system for in vivo use is a combination of DMSO, polyethylene glycol (e.g., PEG400), and saline.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming a water-soluble inclusion complex.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.
Table 2: Comparison of Formulation Strategies for In Vivo Administration
| Formulation Strategy | Composition Example | Advantages | Disadvantages |
| Co-solvent | 10% DMSO, 40% PEG400, 50% Saline | Simple to prepare. | Potential for solvent toxicity and precipitation upon dilution in the bloodstream.[6] |
| Cyclodextrin Complexation | 20% HP-β-CD in Saline | Increases aqueous solubility, generally well-tolerated. | Can alter drug pharmacokinetics, potential for nephrotoxicity at high doses. |
| Surfactant Micelles | 10% Polysorbate 80 in Saline | Forms micelles that encapsulate the drug. | Potential for hypersensitivity reactions and toxicity with some surfactants.[1] |
| Lipid-based Nanoemulsion | Soybean oil, lecithin, glycerol, and water | High drug-loading capacity, can improve bioavailability. | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath sonicator may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating (to 37-40°C) may aid dissolution but should be used with caution to avoid drug degradation.
-
Sterile-filter the final solution through a 0.22 µm filter before in vivo administration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway affected by this compound and a general workflow for troubleshooting its solubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for troubleshooting insolubility issues.
References
- 1. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing Anticancer agent 177 concentration for IC50 determination"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Anticancer Agent 177 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
A1: For a novel compound like this compound, a broad concentration range is recommended for the initial experiment. A common starting point is a 10-fold serial dilution series, for example, from 100 µM down to 1 nM.[1] This wide range helps to identify the approximate potency of the compound. Subsequent experiments can then utilize a narrower range with more data points (e.g., 2-fold or 3-fold dilutions) around the estimated IC50 to refine the value.[1][2]
Q2: How should I prepare the serial dilutions of this compound?
A2: Serial dilutions should be prepared fresh for each experiment. It is recommended to first prepare a high-concentration stock solution in a suitable solvent, such as DMSO. Then, perform a series of dilutions in your cell culture medium to achieve the desired final concentrations. To minimize variability, ensure thorough mixing at each dilution step. For multi-well plates, it's often practical to prepare 2x concentrated solutions of your dilution series and add an equal volume to the wells containing cells in medium.[1]
Q3: What cell seeding density should I use for my IC50 assay?
A3: Cell seeding density is a critical parameter that can significantly influence the IC50 value.[3][4] It is crucial to use a consistent seeding density across all experiments. The optimal density depends on the cell line's doubling time and the duration of the assay. Cells should be in the logarithmic growth phase at the time of drug addition and should not become over-confluent in the control wells by the end of the experiment.[5] A typical seeding density for a 96-well plate is between 1,000 and 10,000 cells per well.[5] It is advisable to perform a preliminary experiment to determine the optimal seeding density for your specific cell line.
Q4: How long should I expose the cells to this compound?
A4: The incubation time can influence the IC50 value, as the effect of the agent can be time-dependent.[6] A common incubation period for anticancer drug screening is 48 to 72 hours.[7] However, the optimal duration may vary depending on the mechanism of action of this compound and the cell line's doubling time. It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint.
Q5: What are the essential controls to include in my IC50 experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability.
-
Untreated Control: Cells incubated in culture medium only. This represents 100% cell viability.
-
Positive Control: A known anticancer drug with a well-characterized IC50 in your chosen cell line. This helps to validate the assay's performance.
-
Blank Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance or luminescence in the final readings.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No dose-response curve (flat line) | 1. Concentration range is too high or too low.2. The compound is inactive in the chosen cell line.3. The compound has precipitated out of solution.4. Incorrect assay procedure. | 1. Test a much wider range of concentrations (e.g., from 1 mM to 1 pM).2. Verify the expression of the target (FGFR) in your cell line. Consider using a different, more sensitive cell line.3. Check the solubility of this compound in the culture medium. Consider using a lower concentration of the stock solution or a different solvent.4. Review the experimental protocol for any errors. Ensure all reagents are fresh and properly prepared. |
| Incomplete or non-sigmoidal dose-response curve | 1. The concentration range is not wide enough to capture the top and bottom plateaus.2. The highest concentration tested does not produce 100% inhibition.3. The compound may have low potency or solubility issues at high concentrations. | 1. Extend the concentration range in both directions.2. Increase the maximum concentration of the agent. If 100% inhibition is still not achieved, the agent may be cytostatic rather than cytotoxic at the tested concentrations.3. If solubility is an issue, this may limit the maximum achievable inhibition. The IC50 can still be calculated if a partial curve is obtained, but the upper plateau will be less than 100%. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors during serial dilution or reagent addition.3. Edge effects in the multi-well plate. | 1. Ensure the cell suspension is homogenous before and during seeding.2. Use calibrated pipettes and be careful to avoid bubbles. Change pipette tips between dilutions.3. Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[5] |
| IC50 values are not reproducible between experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation times or conditions.3. Different batches of reagents (e.g., serum, media, drug). | 1. Use cells within a consistent and narrow range of passage numbers. Regularly check for mycoplasma contamination.2. Strictly adhere to the established incubation times and maintain consistent incubator conditions (temperature, CO2, humidity).3. Use the same lot of reagents whenever possible. If a new batch is used, it may be necessary to re-validate the assay. |
Experimental Protocols
Detailed Protocol: IC50 Determination using MTT Assay
This protocol outlines the key steps for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of 2x the final desired concentrations.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells.
-
Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathway of FGFR Inhibitors
This compound is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR). The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition. Upon binding of FGF, FGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival.[8][9][10] this compound blocks this autophosphorylation, thereby inhibiting these downstream oncogenic signals.
Caption: FGFR signaling pathway and inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound.
Caption: General experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 determination and cell viability assay [bio-protocol.org]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
"reducing off-target effects of Anticancer agent 177 in vitro"
This technical support center provides guidance for researchers and drug development professionals utilizing Anticancer Agent 177 in vitro. The following information addresses common issues related to off-target effects and provides troubleshooting strategies to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). Its primary function is to suppress the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers due to mutations in the PIK3CA gene. This inhibition leads to reduced cell proliferation, survival, and growth.
Q2: What are the known off-target effects of this compound?
While highly selective for PI3Kα, at concentrations exceeding the optimal range, this compound can exhibit inhibitory activity against other PI3K isoforms (p110β, p110δ) and, to a lesser extent, the mTORC1/2 complexes. This can lead to unintended biological consequences, such as altered glucose metabolism and unexpected effects on cell migration.
Q3: Why am I observing cytotoxicity in my PIK3CA wild-type control cell line?
Off-target inhibition of other PI3K isoforms, particularly the ubiquitously expressed p110β, can lead to cytotoxic effects in cell lines that are not dependent on the PI3Kα pathway for survival. It is crucial to determine the IC50 values in your specific cell lines to identify a therapeutic window that distinguishes on-target from off-target effects.
Q4: Can this compound affect other signaling pathways?
Yes, due to the complexity and interconnectedness of cellular signaling, inhibition of the PI3K/AKT pathway can lead to feedback activation of other pathways, such as the MAPK/ERK pathway. This is a known resistance mechanism and should be monitored during in vitro studies.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values Across Experiments
Possible Cause:
-
Variations in cell passage number.
-
Inconsistent seeding density.
-
Degradation of the compound.
-
Differences in serum concentration in the culture medium.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent, low passage number range. Ensure a uniform cell seeding density for all experiments.
-
Verify Compound Integrity: Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions (-20°C or -80°C).
-
Control for Serum Effects: Serum contains growth factors that can activate the PI3K pathway. If possible, conduct experiments in low-serum conditions after an initial cell attachment period.
-
Perform Dose-Response Curves: Always run a full dose-response curve rather than relying on a single concentration to accurately determine the IC50.
Issue 2: Unexpected Phenotypes (e.g., Changes in Cell Morphology or Adhesion)
Possible Cause:
-
Off-target inhibition of kinases involved in cytoskeletal organization, such as SRC family kinases, which can be a downstream effect of altered PI3K signaling.
-
Impact on focal adhesion dynamics through inhibition of PI3K isoforms other than p110α.
Troubleshooting Steps:
-
Perform a Concentration Matrix Experiment: Test a range of concentrations below and above the established IC50 for your target cells to determine if the phenotype is dose-dependent.
-
Use a More Selective Inhibitor (if available): Compare the phenotype observed with this compound to that of a structurally different, highly selective PI3Kα inhibitor to see if the effect is reproducible.
-
Analyze Key Pathway Markers: Use western blotting to check the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6K) and potential off-target pathways (e.g., p-SRC, p-FAK).
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the activity of this compound.
Table 1: In Vitro IC50 Values of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 1.5 |
| PI3Kβ (p110β) | 85 |
| PI3Kδ (p110δ) | 150 |
| PI3Kγ (p110γ) | 210 |
Table 2: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast | E545K Mutant | 15 |
| T47D | Breast | H1047R Mutant | 25 |
| MDA-MB-231 | Breast | Wild-Type | >1000 |
| A549 | Lung | Wild-Type | >1000 |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression analysis.
2. Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6K, anti-total S6K, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
Technical Support Center: Overcoming Acquired Resistance to Anticancer Agent 177 (AC177)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the novel tyrosine kinase inhibitor, Anticancer Agent 177 (AC177). AC177 targets the L858R-mutant Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AC177)?
A1: AC177 is a potent and selective tyrosine kinase inhibitor that targets the ATP-binding site of the EGFR L858R mutant. By inhibiting the kinase activity of this mutated receptor, AC177 blocks downstream signaling pathways, such as MAPK and PI3K/AKT, which are crucial for cancer cell proliferation and survival.
Q2: My cancer cell line, initially sensitive to AC177, has developed resistance. What are the common mechanisms?
A2: Acquired resistance to AC177, and EGFR inhibitors in general, can occur through several mechanisms. The two most prevalent are:
-
Secondary "Gatekeeper" Mutation (T790M): A secondary mutation in the EGFR kinase domain at position 790, substituting threonine with methionine (T790M), is the most common cause of acquired resistance, accounting for approximately 50-60% of cases.[1][2][3] This mutation increases the affinity of the receptor for ATP, reducing the competitive binding of AC177.[2][4]
-
Bypass Pathway Activation (MET Amplification): Amplification of the MET proto-oncogene can activate alternative signaling pathways.[1][5] This allows the cancer cells to bypass their dependency on EGFR signaling for survival and proliferation.[6] MET amplification is observed in about 5-22% of acquired resistance cases.[6]
Q3: How can I determine if my resistant cells have the T790M mutation or MET amplification?
A3: Several molecular biology techniques can be used to identify these resistance mechanisms:
-
For T790M Mutation:
-
Digital PCR (dPCR): This is a highly sensitive method for detecting and quantifying rare mutations like T790M, even at frequencies as low as 0.1%.[7][8]
-
Real-Time PCR (qPCR)-based methods (e.g., ARMS): These methods are also sensitive and widely used for detecting known point mutations.[9]
-
Next-Generation Sequencing (NGS): NGS provides a comprehensive view of the genomic landscape and can identify T790M as well as other potential resistance mutations.
-
-
For MET Amplification:
-
Fluorescence In Situ Hybridization (FISH): This is considered the gold standard for detecting gene amplification.[10]
-
Next-Generation Sequencing (NGS): NGS can also be used to assess gene copy number, although standardization across platforms is still ongoing.[11][12]
-
Quantitative Real-Time PCR (qPCR): This can be a more accessible method for determining relative gene copy number.
-
Q4: Are there strategies to overcome T790M-mediated resistance to AC177?
A4: Yes, several strategies have been explored to overcome T790M-mediated resistance:
-
Third-Generation EGFR TKIs: Drugs like osimertinib have been specifically designed to inhibit EGFR with the T790M mutation while sparing the wild-type receptor.[13][14]
-
Combination Therapies: Combining a second-generation irreversible EGFR TKI with an EGFR-targeted antibody, such as cetuximab, has shown efficacy in preclinical models and clinical trials.[5][15]
-
Allosteric Inhibitors: Novel allosteric inhibitors that bind to a site other than the ATP-binding pocket are being developed to overcome resistance from mutations in this region.[16][17]
Q5: What are the therapeutic options if my resistant cells show MET amplification?
A5: For MET-driven resistance, the primary strategy is to co-target both EGFR and MET:
-
Combination Therapy with MET Inhibitors: The combination of an EGFR TKI (like AC177) and a MET TKI (such as crizotinib, capmatinib, or savolitinib) has shown promise in overcoming resistance.[18][19][20][21] This dual inhibition is necessary to block both the primary oncogenic driver and the bypass pathway.[22]
Troubleshooting Guides
Problem 1: Decreased efficacy of AC177 in vitro over time.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subpopulation of cells. | 1. Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in the IC50 of AC177. 2. Isolate Resistant Clones: Use limiting dilution or single-cell sorting to isolate and expand resistant colonies. 3. Screen for Known Resistance Mechanisms: Analyze the resistant clones for the T790M mutation and MET amplification using the methods described in FAQ 3. |
| Drug Inactivation or Degradation. | 1. Verify Compound Integrity: Use a fresh stock of AC177. Confirm the concentration and purity of your stock solution. 2. Optimize Culture Conditions: Ensure consistent cell culture conditions, as factors like pH and serum concentration can sometimes affect drug activity. |
| Cell Line Misidentification or Contamination. | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Cell Seeding. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure an equal number of cells in each well. 2. Optimize Seeding Density: Determine the optimal cell seeding density for your specific cell line and assay duration to avoid overgrowth or cell death due to nutrient depletion. |
| Assay Variability. | 1. Standardize Incubation Times: Ensure consistent incubation times for both drug treatment and the viability reagent. 2. Check Reagent Preparation: Prepare fresh assay reagents according to the manufacturer's protocol. 3. Include Proper Controls: Always include untreated controls, vehicle controls, and positive controls (a known cytotoxic agent). |
| Edge Effects in Microplates. | 1. Avoid Outer Wells: If significant edge effects are observed, avoid using the outer wells of the microplate for experimental samples. 2. Maintain Humidity: Use a humidified incubator to minimize evaporation from the wells. |
Quantitative Data Summary
Table 1: Efficacy of AC177 and Combination Therapies in Resistant Cell Lines
| Cell Line Model | Resistance Mechanism | Treatment | IC50 (nM) |
| Sensitive Parental Line | - | AC177 | 15 |
| AC177-Resistant Line 1 | T790M | AC177 | > 1000 |
| AC177-Resistant Line 1 | T790M | Third-Gen TKI | 25 |
| AC177-Resistant Line 2 | MET Amplification | AC177 | > 1000 |
| AC177-Resistant Line 2 | MET Amplification | MET Inhibitor | 500 |
| AC177-Resistant Line 2 | MET Amplification | AC177 + MET Inhibitor | 30 |
Table 2: Clinical Response to Combination Therapies in Patients with Acquired Resistance
| Resistance Mechanism | Combination Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| MET Amplification | EGFR TKI + MET TKI | 29.6% - 81.8%[18] | 5.3 - 7.3 months[18][23] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of AC177 (and/or other inhibitors) for 72 hours. Include vehicle-treated and untreated controls.
-
Reagent Addition:
-
Solubilization (for MTT): Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for Phosphorylated Proteins (p-EGFR, p-MET)
-
Cell Lysis: Treat cells with the desired inhibitors for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-MET, and total MET overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
T790M Mutation Detection by Digital PCR (dPCR)
-
DNA Extraction: Extract genomic DNA from the resistant cell lines.
-
Assay Preparation: Prepare a PCR reaction mix containing dPCR master mix, primers specific for the EGFR exon 20 region, and fluorescently labeled probes for both the wild-type and T790M alleles.[7]
-
Droplet Generation: Partition the PCR mix into thousands of nanoliter-sized droplets.
-
Thermal Cycling: Perform PCR amplification to the end-point.
-
Droplet Reading: Read the fluorescence of each individual droplet to determine the number of positive droplets for the wild-type and mutant alleles.
-
Data Analysis: Quantify the absolute number of wild-type and T790M mutant DNA copies and calculate the mutant allele frequency.
MET Amplification Detection by Fluorescence In Situ Hybridization (FISH)
-
Cell Preparation: Prepare slides with fixed cells.
-
Probe Hybridization: Use a dual-color FISH probe set with a probe specific for the MET gene and a control probe for the centromere of chromosome 7 (CEN7).
-
Washing and Counterstaining: Wash the slides to remove unbound probes and counterstain with DAPI to visualize the nuclei.
-
Image Acquisition and Analysis: Use a fluorescence microscope to capture images and count the number of MET and CEN7 signals in a predefined number of cells.
-
Interpretation: Determine the MET/CEN7 ratio. A ratio ≥ 2.0 is typically considered as MET amplification.[10]
Visualizations
Mechanisms of acquired resistance to AC177.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 8. Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance [frontiersin.org]
- 13. A review of research progress on mechanisms and overcoming strategies of acquired osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 21. bioengineer.org [bioengineer.org]
- 22. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"improving bioavailability of Anticancer agent 177 for oral administration"
Technical Support Center: Anticancer Agent 177 Oral Bioavailability
Disclaimer: "this compound" is a placeholder for a model poorly soluble, highly permeable (Biopharmaceutics Classification System Class II) anticancer compound. The following guidance is based on established principles for improving the oral bioavailability of such agents.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during the formulation and testing of this compound.
Issue 1: Low In Vitro Dissolution Rate
Question: We are observing a very low and inconsistent dissolution rate for our initial formulation of this compound in standard aqueous media (pH 1.2, 4.5, and 6.8). What are the likely causes and how can we improve this?
Answer:
Low dissolution is a primary obstacle for BCS Class II compounds like this compound, whose absorption is limited by its solubility.[1][2] The main causes are typically related to the physicochemical properties of the drug substance and the formulation composition.
Potential Causes:
-
High Crystallinity: The stable crystalline form of the drug may have high lattice energy, making it difficult for molecules to detach and dissolve.
-
Poor Wettability: The hydrophobic nature of the agent can prevent effective interaction with the aqueous dissolution medium.
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[3]
-
Formulation Inadequacies: Excipients may not be providing the necessary solubilization or disintegration support.[4]
Troubleshooting Steps & Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[1] This is a highly effective strategy for BCS Class II drugs.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, incorporating the drug into lipid vehicles is a very effective approach.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3] This presents the drug in a solubilized state with a large surface area for absorption.[3][5]
-
-
Use of Solubilizing Excipients:
-
Surfactants: Agents like sodium lauryl sulfate (SLS) can be added to the formulation or the dissolution medium to improve wettability and form micelles that solubilize the drug.[4][6]
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, shielding the hydrophobic parts and increasing aqueous solubility.[3][6]
-
Data Presentation: Impact of Formulation on Dissolution
| Formulation Strategy | Drug Particle Size | % Drug Dissolved at 30 min (pH 6.8 Buffer) |
| Crystalline API (Unprocessed) | ~50 µm | < 5% |
| Micronized API | ~5 µm | 25% |
| Nanosuspension | ~200 nm | 75% |
| Amorphous Solid Dispersion (1:3 Drug:Polymer) | N/A | 85% |
| Self-Emulsifying Drug Delivery System (SEDDS) | N/A (Forms ~150 nm emulsion) | > 95% |
Experimental Protocol: USP Apparatus II Dissolution Test
This protocol outlines a standard method for assessing the dissolution rate of solid dosage forms.
-
Dissolution Medium: 900 mL of a specified buffer (e.g., pH 6.8 phosphate buffer), deaerated to prevent bubble formation.[9] For poorly soluble drugs, a surfactant like 0.5% SLS may be required to achieve sink conditions.[10][11]
-
Paddle Speed: 50 or 75 RPM. 50 RPM is a standard, mild condition.[7]
-
Procedure:
-
Place the dosage form (e.g., tablet or capsule) into the vessel, allowing it to sink to the bottom.[7]
-
Start the paddle rotation at the specified speed.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from a zone midway between the paddle and the medium surface, and not less than 1 cm from the vessel wall.[12]
-
Filter the sample immediately using an inert filter that does not adsorb the drug.[12]
-
Analyze the filtrate for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Visualization: Troubleshooting Low Dissolution
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 5. tanzj.net [tanzj.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. youtube.com [youtube.com]
- 8. labhut.com [labhut.com]
- 9. usp.org [usp.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Toxicity of Anticancer Agent 177 (Cisplatin) in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the toxicities of the anticancer agent Cisplatin, a platinum-based chemotherapeutic, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities of Cisplatin observed in animal models?
A1: The most significant dose-limiting toxicity of Cisplatin is nephrotoxicity (kidney damage).[1][2] Other major toxicities include ototoxicity (hearing loss), neurotoxicity (nerve damage), myelosuppression, and gastrointestinal toxicity.[2][3] Mice and rats are common models, though rats are generally more susceptible to Cisplatin-induced nephrotoxicity.[4][5]
Q2: How soon after Cisplatin administration do signs of toxicity appear in rodents?
A2: Clinical evidence of nephrotoxicity, such as changes in kidney function biomarkers, typically develops within 3 to 6 days after a single high-dose administration.[3] Histopathological changes in the kidney, like acute tubular necrosis, can be detected as early as 24 to 72 hours post-injection.[6][7] Ototoxicity can also be observed within days, but hearing loss can be progressive, worsening even after treatment has stopped.[8][9]
Q3: What are the key biomarkers for monitoring Cisplatin-induced nephrotoxicity?
A3: Standard biomarkers include blood urea nitrogen (BUN) and serum creatinine (sCr), which become significantly elevated 3 to 5 days after a nephrotoxic dose.[10][11] For earlier and more sensitive detection, novel urinary biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are recommended, as their levels can rise within 24-72 hours of Cisplatin administration, often before changes in BUN and sCr are observed.[10][12][13]
Q4: Are there established methods to reduce the severity of Cisplatin-induced toxicity in animal studies?
A4: Yes. Saline hydration is a standard method to mitigate nephrotoxicity.[2][6] Additionally, the administration of antioxidant and anti-inflammatory agents has shown protective effects. N-acetylcysteine (NAC), a glutathione precursor, has been demonstrated to reduce nephrotoxicity, neurotoxicity, and hepatotoxicity in animal models by combating oxidative stress.[14][15][16]
Q5: Does the administration protocol (e.g., single high dose vs. repeated low dose) affect the toxicity profile?
A5: Absolutely. Single high-dose injections (e.g., 20-25 mg/kg in mice) are often used to model severe acute kidney injury (AKI) but can lead to high mortality.[5][11] Repeated low-dose regimens (e.g., 7-9 mg/kg weekly for four weeks in mice) are considered more clinically relevant, induce less severe AKI, and are better suited for studying the transition to chronic kidney disease and fibrosis.[5][11] For ototoxicity studies, multi-cycle protocols (e.g., 2.5-3.5 mg/kg/day for 4-5 days, followed by a recovery period) can produce consistent hearing loss with lower mortality.[8][17]
Troubleshooting Guides
Problem 1: Unexpectedly high mortality or severe morbidity in the Cisplatin-treated group.
-
Possible Cause 1: Dose is too high for the specific strain or species.
-
Solution: The lethal dose of Cisplatin varies between species and even strains of rodents.[4] Review the literature for established non-lethal, but effective, toxic doses for your specific animal model. Consider reducing the dose. For instance, a single 14 mg/kg IP dose in Sprague-Dawley rats resulted in 25% mortality, which was eliminated by fractionating the dose into three daily injections of 4.6 mg/kg.[18]
-
-
Possible Cause 2: Dehydration and malnutrition.
-
Solution: Cisplatin can cause gastrointestinal toxicity, leading to reduced food and water intake.[3] Ensure animals have easy access to hydration sources, such as hydration gel packs.[17] Monitor body weight daily; a loss of over 20% is a common endpoint for euthanasia.[11] Implement a supportive care protocol, including saline injections for hydration.[19]
-
-
Possible Cause 3: The administration schedule is too aggressive.
Problem 2: Inconsistent or highly variable toxicity results between animals.
-
Possible Cause 1: Variability in drug administration.
-
Solution: Ensure precise and consistent intraperitoneal (IP) or intravenous (IV) injection technique. Inconsistent administration can lead to variable drug absorption and exposure.
-
-
Possible Cause 2: Underlying health status of animals.
-
Solution: The microbiological state and overall physical condition of the animals can significantly influence their susceptibility to Cisplatin toxicity.[4] Ensure all animals are healthy and free from underlying infections before starting the experiment.
-
-
Possible Cause 3: Lack of a standardized protocol.
-
Solution: Almost every laboratory uses its own protocol, which makes comparing results difficult.[4] Adopt a well-characterized and published protocol. For neurotoxicity, a widely used protocol in mice involves two cycles of daily IP injections of 2.3 mg/kg for 5 days, followed by a 5-day rest period.[3]
-
Data Presentation: Dosing and Biomarkers
Table 1: Example Cisplatin Dosing Regimens for Inducing Organ-Specific Toxicity in Rodents
| Target Toxicity | Species/Strain | Dosing Regimen | Cumulative Dose | Expected Outcome | Reference(s) |
| Acute Nephrotoxicity | Mouse (C57BL/6) | Single IP injection of 20-25 mg/kg | 20-25 mg/kg | Severe AKI; animals euthanized at 3-4 days. | [5] |
| Chronic Nephrotoxicity | Mouse (C57BL/6) | 7-9 mg/kg IP, once weekly for 4 weeks | 28-36 mg/kg | Mild AKI, development of renal fibrosis. | [5][11] |
| Ototoxicity | Mouse (CBA/CaJ) | 3.0 mg/kg/day IP for 4 days, 10-day rest (3 cycles) | 36 mg/kg | Progressive high-frequency hearing loss with no mortality. | [8][17] |
| Neurotoxicity | Mouse (C57BL/6J) | 2.3 mg/kg/day IP for 5 days, 5-day rest (2 cycles) | 23 mg/kg | Development of painful neuropathy. | [3][20] |
| Nephro/Ototoxicity | Rat (Sprague-Dawley) | Single IP injection of 14 mg/kg | 14 mg/kg | Significant hearing loss and nephrotoxicity with 25% mortality. | [18] |
| Nephro/Ototoxicity | Rat (Sprague-Dawley) | 4.6 mg/kg/day IP for 3 days | 13.8 mg/kg | Similar toxicity to single dose but with zero mortality. | [18] |
Table 2: Key Biomarkers for Assessing Cisplatin-Induced Renal Toxicity in Rats
| Biomarker | Sample Type | Time of Significant Change (Post-Cisplatin) | Description | Reference(s) |
| BUN | Serum | Day 3 - 5 | Traditional marker of reduced glomerular filtration. | [10][21] |
| Creatinine | Serum | Day 3 - 5 | Traditional marker of reduced glomerular filtration. | [10][21] |
| KIM-1 | Urine / Kidney Tissue | Day 1 - 3 | Upregulated in injured proximal tubule cells; early, sensitive marker. | [10][12][13] |
| NGAL | Urine / Kidney Tissue | Day 3 | Released from damaged kidney tubules; early marker. | [10][12] |
| Cystatin C | Serum | Day 3 | Marker of glomerular filtration rate, rises earlier than creatinine. | [12] |
Experimental Protocols & Methodologies
Protocol 1: Induction and Amelioration of Cisplatin-Induced Nephrotoxicity in Rats
This protocol is based on studies demonstrating the protective effects of N-acetylcysteine (NAC).[22]
-
Animal Model: Male Wistar rats.
-
Grouping (Example):
-
Group 1: Control (Saline IP).
-
Group 2: Cisplatin only (Single dose of 10 mg/kg Cisplatin IP).
-
Group 3: Cisplatin + NAC (Single dose of 10 mg/kg Cisplatin IP, plus 250 mg/kg NAC IP for three consecutive days).
-
Group 4: NAC only (250 mg/kg NAC IP for three consecutive days).
-
-
Procedure:
-
On Day 0, administer the single dose of Cisplatin to Groups 2 and 3.
-
Administer NAC daily to Groups 3 and 4 for three days.
-
Monitor animal weight and clinical signs daily.
-
-
Endpoint and Analysis:
-
On Day 4 (or 72 hours after Cisplatin injection), euthanize animals.
-
Collect blood via cardiac puncture for serum analysis of BUN and creatinine.
-
Harvest kidneys. Fix one kidney in 10% neutral buffered formalin for histopathological analysis (H&E staining) to assess tubular necrosis, dilation, and cast formation.[7][23][24]
-
Snap-freeze the other kidney for analysis of tissue oxidative stress markers (e.g., total oxidant/antioxidant status).[22]
-
Protocol 2: Assessment of Cisplatin-Induced Ototoxicity in Mice
This protocol is adapted from multi-cycle models that produce reliable hearing loss.[8][19]
-
Animal Model: CBA/CaJ mice (7-8 weeks old).
-
Dosing Regimen:
-
Administer Cisplatin (e.g., 3 mg/kg, IP) or saline daily for four consecutive days.
-
Allow a 10-day recovery period.
-
Repeat this cycle for a total of three cycles.
-
-
Auditory Function Testing:
-
Measure Auditory Brainstem Response (ABR) at baseline (before treatment) and after the completion of the final cycle.
-
Anesthetize the mouse and place it in a soundproof chamber.
-
Present sound stimuli (e.g., clicks and tone bursts at various frequencies, such as 8, 16, and 32 kHz) to the ear canal.
-
Record electrical activity from the auditory pathway using subdermal electrodes.
-
The ABR threshold is the lowest sound intensity that elicits a discernible wave response. An increase in this threshold indicates hearing loss.[18]
-
-
Histological Analysis:
Visualizations: Pathways and Workflows
Caption: Experimental workflow for a typical Cisplatin toxicity study in rodents.
Caption: Signaling pathway of Cisplatin-induced nephrotoxicity.
Caption: Troubleshooting decision tree for high mortality in Cisplatin studies.
References
- 1. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin: a review of toxicities and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized, clinically relevant mouse model of cisplatin-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin Ototoxicity and Protection: Clinical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early diagnostic biomarkers for acute kidney injury using cisplatin-induced nephrotoxicity in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeated administration of low-dose cisplatin in mice induces fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profiling of Kidney Injury Biomarkers in Patients Receiving Cisplatin: Time-Dependent Changes in the Absence of Clinical Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Frontiers | Paving the way for better ototoxicity assessments in cisplatin therapy using more reliable animal models [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Local Cisplatin Delivery in Mouse Reliably Models Sensorineural Ototoxicity Without Systemic Adverse Effects [frontiersin.org]
- 20. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Biochemical biomarkers for detection of nephrotoxicity and cardiotoxicity in cisplatin administered rats. | Semantic Scholar [semanticscholar.org]
- 22. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. researchgate.net [researchgate.net]
- 25. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 177 degradation in cell culture media"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Anticancer Agent 177, a Lutetium-177 (¹⁷⁷Lu) labeled radiopharmaceutical. The primary challenge in handling this agent is its degradation, predominantly through radiolysis, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture media?
A1: The principal cause of degradation for ¹⁷⁷Lu-labeled compounds like this compound is radiolysis. This process involves the decomposition of the molecule due to the radiation emitted by the ¹⁷⁷Lu isotope itself. This can be exacerbated by components in the cell culture media.
Q2: How does radiolysis affect the integrity of this compound?
A2: Radiolysis generates reactive oxygen species (ROS) from water molecules in the media. These ROS can chemically alter the targeting molecule (e.g., a peptide or antibody) conjugated to the ¹⁷⁷Lu, leading to a loss of its ability to bind to its intended cancer cell target. This results in decreased radiochemical purity (RCP).
Q3: What is an acceptable level of radiochemical purity (RCP) for in vitro experiments?
A3: For radiopharmaceuticals, an RCP of greater than 95% is generally required to ensure that the observed effects are due to the intact agent.[1] It is crucial to measure the RCP at the time of the experiment.
Q4: Can components of the cell culture medium accelerate the degradation of this compound?
A4: Yes, certain components can influence stability. For instance, the pH of the media and the presence of specific enzymes or other reactive molecules can potentially contribute to degradation, in addition to radiolysis.[2][3]
Q5: How long can I expect this compound to remain stable in my cell culture experiment?
A5: The stability, or shelf life, is dependent on several factors including the initial radioactivity, the composition of the medium, and the presence of stabilizers. For example, some ¹⁷⁷Lu-labeled agents can remain stable for up to 48 hours after preparation when appropriate stabilizers are used.[1][4] However, stability should be determined empirically under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed Post-Incubation
Possible Cause: High rate of radiolysis due to high radioactive concentration or lack of stabilizers.
Troubleshooting Steps:
-
Add Stabilizers: Incorporate radical scavengers or antioxidants into your media preparation. Ascorbic acid and gentisic acid are commonly used to mitigate radiolysis.[5][6] A combination of these can be more effective.[6]
-
Optimize Concentration: If possible, use the lowest effective concentration of this compound to reduce the rate of radiolysis. The radiochemical purity is inversely proportional to the absorbed dose.[5][7]
-
Minimize Incubation Time: Design experiments with the shortest possible incubation times that still yield a measurable biological effect.
-
Control Temperature: Store the agent at the recommended temperature (e.g., freezing at -20°C can enhance stability) and minimize time at room temperature.[5]
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in the radiochemical purity (RCP) of this compound at the start of each experiment.
Troubleshooting Steps:
-
Verify RCP Pre-Experiment: Always measure the RCP of your agent immediately before adding it to the cell culture. High-Performance Liquid Chromatography (HPLC) or Instant Thin-Layer Chromatography (ITLC) are standard methods for this.[1][4]
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Standardize Preparation: Ensure that the preparation of the agent, including the addition of any stabilizers and dilution into media, is consistent across all experiments.
-
Evaluate Media Components: Be aware that lot-to-lot variability in serum or other media components can potentially affect stability.
Issue 3: Low Binding or Efficacy in Cell-Based Assays
Possible Cause: Degradation of the targeting moiety of this compound, leading to reduced affinity for the cancer cells.
Troubleshooting Steps:
-
Confirm Target Expression: Ensure that the target receptor (e.g., PSMA for ¹⁷⁷Lu-PSMA-617) is adequately expressed on your cell line.
-
Assess Stability in Media: Perform a stability study of this compound in your specific cell culture media over the time course of your experiment. This will help you understand the degradation kinetics.
-
Use Fresh Preparations: Use freshly prepared or recently purified this compound for your experiments to maximize the percentage of intact, active compound.
Data on Stability of ¹⁷⁷Lu-Radiopharmaceuticals
The stability of ¹⁷⁷Lu-labeled agents is often reported as Radiochemical Purity (RCP) over time. Below are tables summarizing stability data from various studies.
Table 1: Stability of [¹⁷⁷Lu]Lu-PSMA-617 Under Different Conditions
| Time (hours) | Condition | Radiochemical Purity (RCP %) | Reference |
| 1 | 5 GBq in 1 mL, 1 M Na-acetate, pH 4.5 | 82.6% | [5] |
| 2 | 5 GBq in 1 mL, 1 M Na-acetate, pH 4.5 | 69.7% | [5] |
| 3 | 5 GBq in 1 mL, 1 M Na-acetate, pH 4.5 | 57.4% | [5] |
| 6 | 5 GBq in 1 mL, 1 M Na-acetate, pH 4.5 | 43.2% | [5] |
| 24 | 740 MBq in 1 mL, 0.52 M ascorbate, RT | 80.4% ± 6.3% | [5] |
| 48 | 740 MBq in 1 mL, 0.52 M ascorbate, -20°C | >95% | [5] |
Table 2: Effect of Stabilizers on [¹⁷⁷Lu]Lu-PSMA-617 Stability After 72 Hours
| Stabilizer | Radiochemical Purity (RCP %) | Reference |
| Gentisic Acid | 95.1% ± 0.8% | [5] |
| Cysteine | 95.7% ± 0.7% | [5] |
| DMSA | 97.3% ± 0.3% | [5] |
| DMSA + Cysteine (1:1) | 97.5% ± 0.3% | [5] |
Table 3: Stability of [¹⁷⁷Lu]Lu-PSMA I&T at Room Temperature
| Time (hours) | Analysis Method | Average Radiochemical Purity (RCP %) | Reference |
| 0, 24, 48 | HPLC | >98% (98.60% ± 0.05%) | [1] |
| 0, 24, 48 | ITLC-SG | >99% (99.70% ± 0.05%) | [1] |
Experimental Protocols
Protocol 1: Assessment of Radiochemical Purity by HPLC
This protocol provides a general method for determining the RCP of a ¹⁷⁷Lu-labeled peptide.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample of ¹⁷⁷Lu-labeled agent.
Methodology:
-
Prepare the Mobile Phase: Ensure both mobile phases are freshly prepared and degassed.
-
Equilibrate the System: Equilibrate the C18 column with the initial gradient conditions (e.g., 100% Mobile Phase A).
-
Inject the Sample: Inject a small volume (e.g., 10-20 µL) of the ¹⁷⁷Lu-labeled agent onto the column.
-
Run the Gradient: A typical gradient might be:
-
0-3 min: 100% A, 0% B
-
3-10 min: Ramp to 50% A, 50% B
-
10-15 min: Ramp to 0% A, 100% B[1]
-
-
Analyze the Chromatogram: The intact radiolabeled agent will elute at a specific retention time. Free ¹⁷⁷Lu and other impurities will elute at different times. The RCP is calculated by integrating the area of the peak corresponding to the intact agent and dividing it by the total area of all radioactive peaks.
Protocol 2: In Vitro Stability Assay in Cell Culture Media
This protocol outlines how to assess the stability of this compound in your specific experimental media.
Materials:
-
This compound.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Incubator at 37°C, 5% CO₂.
-
Method for RCP analysis (e.g., HPLC or ITLC).
Methodology:
-
Prepare the Sample: Dilute this compound to the final working concentration in the complete cell culture medium.
-
Time Point Zero: Immediately take an aliquot of the mixture and determine the RCP to establish a baseline.
-
Incubation: Place the remaining mixture in the incubator under standard cell culture conditions (37°C, 5% CO₂).
-
Subsequent Time Points: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot and determine the RCP.
-
Plot the Data: Plot the RCP (%) as a function of time to visualize the degradation kinetics of the agent in your specific medium.
Visualizations
Caption: Radiolysis leading to the degradation of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Experimental workflow for an in vitro stability assay.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Assurance Investigations and Impurity Characterization during Upscaling of [177Lu]Lu-PSMAI&T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of ¹⁷⁷Lu-Based Anticancer Agent Treatment Schedule In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the in vivo optimization of treatment schedules for ¹⁷⁷Lu-based anticancer agents, a class of radiopharmaceuticals used in targeted cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose for a single-dose efficacy study with a ¹⁷⁷Lu-labeled agent in a mouse xenograft model?
A single dose of 1 MBq has been shown to inhibit tumor growth and prolong survival in SCID mice bearing prostate cancer xenografts.[1][2] However, dose-escalation studies are recommended to determine the optimal therapeutic window. Studies have explored doses ranging from 1.9 MBq to 111 MBq.[3]
Q2: How long should a typical in vivo study last to observe a significant therapeutic effect?
The duration of the study will depend on the tumor model and the specific endpoints. In a prostate cancer xenograft model, tumor growth delay was observed for up to 80 days post-treatment.[3] Survival studies may continue until a pre-defined endpoint is reached, such as a specific tumor volume or a decline in animal health. One study reported a two-fold enhancement in mean survival with a single 1 MBq dose.[1]
Q3: What are the common challenges encountered when optimizing the treatment schedule for ¹⁷⁷Lu-based agents?
Common challenges include managing radiotoxicity, determining the optimal dose and schedule to maximize efficacy while minimizing side effects, and overcoming potential treatment resistance.[4][5] Careful monitoring of animal weight and overall health is crucial to assess toxicity.
Q4: Can ¹⁷⁷Lu-based agents be combined with other anticancer drugs?
Yes, combination therapies are being explored to enhance the therapeutic effect. For instance, combining ¹⁷⁷Lu-rhPSMA-10.1 with the MEK inhibitor Cobimetinib has shown a synergistic antitumor effect in in vivo models, significantly suppressing tumor growth compared to the radiopharmaceutical alone.[6]
Q5: What is the importance of biodistribution studies?
Biodistribution studies are critical to determine the uptake and retention of the ¹⁷⁷Lu-labeled agent in the tumor and other organs. This information is essential for assessing the agent's targeting specificity and potential for off-target toxicity.[1][2][3] For example, maximum tumor-to-muscle and tumor-to-blood ratios are often observed around 72 hours post-injection.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within the same treatment group. | - Inconsistent number of tumor cells injected.- Variation in the site of injection.- Differences in animal health and immune status. | - Standardize the cell preparation and injection technique.- Ensure all animals are of similar age and weight at the start of the study.- Randomize animals into treatment groups after tumors have reached a palpable size. |
| Significant weight loss or signs of toxicity in treated animals. | - The administered dose is too high.- Off-target accumulation of the radiopharmaceutical in vital organs. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Conduct thorough biodistribution studies to assess off-target uptake.- Consider fractionation of the dose (administering smaller doses more frequently). |
| Lack of significant tumor growth inhibition compared to the control group. | - The administered dose is too low.- The tumor model is not sensitive to the specific agent.- The agent has poor tumor penetration or retention. | - Increase the dose in subsequent experiments, up to the MTD.- Ensure the tumor model expresses the target antigen (e.g., PSMA) at high levels.- Evaluate the biodistribution and tumor uptake of the agent. |
| Tumor regrowth after an initial response. | - Development of treatment resistance.- Insufficient dose to eradicate all cancer cells. | - Consider combination therapy with an agent that has a different mechanism of action.- Investigate the mechanisms of resistance in the relapsed tumors.- Optimize the treatment schedule, potentially with multiple cycles of therapy. |
Quantitative Data Summary
Table 1: Single-Dose Efficacy of ¹⁷⁷Lu-DOTA-3/F11 in a C4-2 Prostate Cancer Xenograft Model
| Treatment Group | Dose | Key Outcomes | Reference |
| Control (PBS) | N/A | Progressive tumor growth | [1] |
| ¹⁷⁷Lu-DOTA-3/F11 | 1 MBq | - Delayed tumor growth- More than two-fold enhanced mean survival | [1] |
Table 2: Dose-Escalation and Efficacy of ¹⁷⁷Lu-L1 in a PSMA(+) PC3 PIP Xenograft Model
| Treatment Group | Dose | Key Outcomes | Reference |
| Untreated | N/A | Progressive tumor growth | [3] |
| ¹⁷⁷Lu-L1 | 1.9 MBq | No significant tumor growth delay | [3] |
| ¹⁷⁷Lu-L1 | 9.3 MBq | Tumor growth delay | [3] |
| ¹⁷⁷Lu-L1 | 18.5 MBq | Tumor growth delay | [3] |
| ¹⁷⁷Lu-L1 | 111 MBq | - Efficient tumor regression at 8 weeks- Highest survival rate | [3] |
Table 3: Combination Therapy of ¹⁷⁷Lu-rhPSMA-10.1 and Cobimetinib in a 22Rv1 Prostate Cancer Xenograft Model
| Treatment Group | Median Survival | Key Outcomes | Reference |
| Untreated | 23 days | - | [6] |
| ¹⁷⁷Lu-rhPSMA-10.1 alone | 36 days | - | [6] |
| ¹⁷⁷Lu-rhPSMA-10.1 + Cobimetinib | 49 days | Significantly longer survival vs. untreated and ¹⁷⁷Lu-rhPSMA-10.1 alone | [6] |
Experimental Protocols
1. In Vivo Efficacy Study (Single-Dose)
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Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Cell Line: C4-2 human prostate cancer cells (PSMA-positive).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ C4-2 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Treatment: When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment Group: Administer a single intravenous (i.v.) injection of 1 MBq of ¹⁷⁷Lu-DOTA-3/F11.
-
Control Group: Administer a single i.v. injection of phosphate-buffered saline (PBS).
-
-
Endpoints:
-
Tumor Growth Delay: Continue to monitor tumor volume until tumors reach a maximum allowed size or the end of the study period.
-
Survival: Monitor animals for signs of distress and euthanize when pre-defined endpoints are met. Record the date of euthanasia for survival analysis.
-
2. Biodistribution Study
-
Animal Model and Tumor Implantation: As described above.
-
Radiopharmaceutical Administration: When tumors are established, inject a known activity of the ¹⁷⁷Lu-labeled agent (e.g., 1 MBq) intravenously.
-
Sample Collection: At various time points post-injection (e.g., 24, 48, 72 hours), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and weigh the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Visualizations
Caption: Experimental workflow for in vivo testing of ¹⁷⁷Lu-based agents.
Caption: Simplified signaling pathway for ¹⁷⁷Lu-PSMA targeted therapy.
Caption: Synergistic action of ¹⁷⁷Lu-agent and a MEK inhibitor.
References
- 1. In Vivo Testing of 177Lu-Labelled Anti-PSMA Antibody as a New Radioimmunotherapeutic Agent Against Prostate Cancer | In Vivo [iv.iiarjournals.org]
- 2. In vivo testing of 177Lu-labelled anti-PSMA antibody as a new radioimmunotherapeutic agent against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 177Lu-labeled low-molecular-weight agents for PSMA-targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tackling the Problems of Tumour Chemotherapy by Optimal Drug Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in Dose Finding in Oncology and Immuno‐oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Anticancer Agent 177 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of Anticancer agent 177.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound in biological matrices?
A1: The most common methods for the quantification of small molecule anticancer drugs like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] For radiolabeled analogs, such as those incorporating Lutetium-177, radiometric detection methods are employed.[2] Electrochemical sensors are also an emerging sensitive technique for the detection of some anticancer agents.[3][4]
Q2: My chromatogram shows peak fronting or tailing for this compound. What are the possible causes and solutions?
A2: Peak asymmetry in HPLC can be caused by several factors. Peak fronting may indicate column overload, while peak tailing can result from secondary interactions between the analyte and the stationary phase, or issues with the column itself.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Overloading the column is a common cause of peak distortion. Try diluting your sample.
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Adjust the pH to minimize secondary interactions.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that may cause peak tailing.[5]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection.[5]
Q3: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?
A3: Matrix effects, such as ion suppression or enhancement, are common challenges in LC-MS/MS bioanalysis and can lead to inaccurate quantification.[6][7]
Mitigation Strategies:
-
Improve Sample Preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from co-eluting matrix components. This can involve changing the gradient, mobile phase composition, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.
-
Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
Q4: this compound appears to be unstable in my plasma samples. What steps can I take to prevent its degradation?
A4: The stability of anticancer drugs in biological matrices is a critical factor for accurate analysis.[8][9] Degradation can occur due to enzymatic activity, pH instability, or temperature effects.
Stabilization Procedures:
-
Immediate Cooling/Freezing: Process samples on ice and store them at -80°C as quickly as possible after collection.[9]
-
Addition of Inhibitors: If degradation is due to enzymatic activity, add appropriate enzyme inhibitors to the collection tubes.
-
pH Adjustment: If this compound is sensitive to pH, buffer the samples to maintain a pH where the drug is most stable.[9]
-
Use of Antioxidants: If the agent is prone to oxidation, the addition of antioxidants may be necessary.
Troubleshooting Guides
HPLC Method for this compound
| Problem | Potential Cause | Troubleshooting Action |
| No Peaks | No sample injected; Detector off or not set to the correct wavelength; Incorrect mobile phase composition. | Verify injection; Check detector settings; Prepare fresh mobile phase. |
| Split Peaks | Clogged column frit; Sample solvent incompatible with mobile phase; Column void. | Reverse and flush the column; Dissolve sample in mobile phase; Replace the column.[10][11] |
| Baseline Noise/Drift | Air bubbles in the system; Contaminated mobile phase or detector cell; Column temperature fluctuation. | Degas mobile phase; Flush the system with a strong solvent; Use a column oven.[5] |
| Retention Time Shift | Change in mobile phase composition or flow rate; Column degradation; Temperature fluctuation. | Prepare fresh mobile phase; Check pump for leaks; Use a column oven and allow for equilibration.[5] |
LC-MS/MS Method for this compound
| Problem | Potential Cause | Troubleshooting Action |
| Low Sensitivity | Ion source contamination; Inappropriate MS parameters; Sample degradation. | Clean the ion source; Optimize MS settings (e.g., collision energy); Check sample stability.[12] |
| High Background Noise | Contaminated solvents or reagents; Leaks in the LC system; Improper grounding. | Use high-purity solvents; Check for leaks; Ensure proper electrical grounding.[13] |
| Carryover | Inadequate cleaning of the injector; Adsorption of the analyte to system components. | Optimize the injector wash procedure; Use a stronger wash solvent; Flush the entire system. |
| Inconsistent Results | Matrix effects; Inconsistent sample preparation; Pipetting errors. | Use an internal standard; Validate sample preparation method; Calibrate pipettes.[6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV
1. Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% 20 mM Phosphate Buffer (pH 3.0)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- UV Detection: 280 nm
Protocol 2: LC-MS/MS Analysis of this compound in Tumor Tissue Homogenate
1. Sample Preparation (Solid-Phase Extraction): a. Homogenize tumor tissue in a suitable buffer. b. Centrifuge the homogenate and collect the supernatant. c. Condition an SPE cartridge with methanol followed by water. d. Load the supernatant onto the SPE cartridge. e. Wash the cartridge with a weak organic solvent to remove interferences. f. Elute this compound with a strong organic solvent. g. Evaporate the eluate and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: UPLC system
- Column: C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for the analysis of this compound.
Caption: Proposed mechanism of action for this compound inhibiting the MAPK/ERK pathway.
References
- 1. Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Therapeutic Efficacy of 177Lu-DMSA@SPIONs in Nanobrachytherapy of Solid Tumors [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05685J [pubs.rsc.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. eclass.uoa.gr [eclass.uoa.gr]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. zefsci.com [zefsci.com]
"addressing poor tumor penetration of Anticancer agent 177"
Welcome to the technical support center for Anticancer Agent 177. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to poor tumor penetration of this agent.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your in vitro and in vivo experiments with this compound.
Q1: Why am I observing low concentrations of Agent 177 in my tumor tissue samples despite adequate systemic exposure?
Potential Causes and Solutions:
Several factors related to the tumor microenvironment can limit the penetration of anticancer drugs.[1] Below are common causes and suggested troubleshooting steps.
| Potential Cause | Suggested Troubleshooting Action | Expected Outcome |
| High Interstitial Fluid Pressure (IFP) | Treat with an agent that reduces IFP, such as a drug targeting hyaluronic acid.[2] | Increased convection of Agent 177 into the tumor interstitium. |
| Dense Extracellular Matrix (ECM) | Co-administer an ECM-degrading enzyme like collagenase or hyaluronidase.[3][4] | Improved diffusion of Agent 177 through the tumor stroma. |
| Poor Tumor Vascularization | Use a vascular normalizing agent to improve blood flow and vessel patency.[5] | Enhanced delivery of Agent 177 to the tumor tissue. |
| Drug Efflux by Cancer Cells | Test for the expression of efflux pumps like P-glycoprotein in your tumor models. | Determine if active efflux is contributing to low intracellular drug concentrations. |
Q2: My in vitro 3D spheroid/organoid models show resistance to Agent 177, but my 2D cell cultures are sensitive. What could be the reason?
Potential Causes and Solutions:
3D culture models more closely mimic the in vivo tumor microenvironment, which can present barriers to drug penetration not seen in 2D cultures.
| Potential Cause | Suggested Troubleshooting Action | Expected Outcome |
| Limited Drug Diffusion in Spheroids | Increase incubation time with Agent 177. Perform time-course experiments to determine optimal exposure. | Deeper penetration of the agent into the spheroid core. |
| Hypoxic Core of Spheroids | Culture spheroids in a low-oxygen environment to assess if hypoxia induces resistance. Hypoxia can lead to a more resistant phenotype.[6] | Understand the contribution of hypoxia to Agent 177 resistance. |
| Altered Cell State in 3D Culture | Analyze gene expression profiles of 2D vs. 3D cultured cells to identify differentially expressed genes related to drug resistance pathways. | Identify potential resistance mechanisms induced by the 3D environment. |
Frequently Asked Questions (FAQs)
What are the primary physiological barriers to the penetration of small molecule inhibitors like Agent 177 in solid tumors?
Solid tumors present several physiological barriers that can limit the efficacy of anticancer agents:
-
Abnormal Vasculature: Tumor blood vessels are often chaotic, leaky, and unevenly distributed, leading to poor drug delivery to all tumor regions.[2]
-
Dense Extracellular Matrix (ECM): The ECM, composed of proteins like collagen and fibronectin, can act as a physical barrier, hindering drug diffusion.[7][8]
-
High Interstitial Fluid Pressure (IFP): Poor lymphatic drainage in tumors leads to high IFP, which can reduce the convective transport of drugs from blood vessels into the tumor tissue.[1][2]
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Cellular Barriers: Cancer cells themselves can upregulate drug efflux pumps, and interactions between cancer cells and stromal cells can promote resistance.[6][9]
How can nanotechnology be leveraged to improve the tumor penetration of Agent 177?
Nanoparticle-based drug delivery systems offer several advantages for improving tumor penetration:
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can preferentially accumulate in tumor tissue due to the leaky vasculature and poor lymphatic drainage.[10][11]
-
Targeted Delivery: Nanoparticles can be functionalized with ligands that bind to specific receptors on tumor cells, increasing local drug concentration.
-
Protection from Degradation: Encapsulating Agent 177 in nanoparticles can protect it from premature degradation in the bloodstream.
-
Controlled Release: Nanoparticles can be designed to release the drug in response to specific stimuli within the tumor microenvironment, such as pH or enzymes.[12]
What are some key signaling pathways that may be activated in response to poor penetration and contribute to resistance to Agent 177?
When Agent 177 penetration is suboptimal, surviving cancer cells can activate pro-survival signaling pathways. Key pathways to investigate include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and resistance to apoptosis.
-
Ras/Raf/MEK/ERK Pathway: Activation of this pathway can promote cell proliferation and survival.[13]
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Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway: In hypoxic regions of the tumor with poor drug penetration, HIF-1α can be stabilized, leading to the expression of genes involved in survival and angiogenesis.[6][7]
Experimental Protocols
Protocol 1: In Vivo Biodistribution and Tumor Penetration of Agent 177
Objective: To quantify the concentration of Agent 177 in plasma and tumor tissue over time.
Methodology:
-
Implant tumor cells (e.g., human xenograft) subcutaneously in immunocompromised mice.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), administer a single dose of Agent 177 via intravenous injection.
-
At various time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, collect blood samples via cardiac puncture and harvest the tumors.
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Process blood samples to obtain plasma.
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Homogenize tumor tissue in a suitable buffer.
-
Extract Agent 177 from plasma and tumor homogenates using an appropriate organic solvent.
-
Quantify the concentration of Agent 177 using liquid chromatography-mass spectrometry (LC-MS).[14]
-
Plot the concentration-time profiles for both plasma and tumor tissue.
Protocol 2: Ex Vivo 3D Tumor Spheroid Penetration Assay
Objective: To visually and quantitatively assess the penetration of Agent 177 into 3D tumor spheroids.
Methodology:
-
Generate tumor spheroids from a cancer cell line of interest using a low-attachment plate or hanging drop method.
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Once spheroids have formed and reached a desired size (e.g., 300-500 µm in diameter), treat them with a fluorescently labeled version of Agent 177 or a fluorescent analog.
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At different time points (e.g., 2, 6, 12, 24 hours), fix the spheroids in 4% paraformaldehyde.
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Embed the fixed spheroids in a clearing agent (e.g., glycerol-based) to make them transparent.
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Image the spheroids using a confocal microscope to visualize the penetration of the fluorescent agent.
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Quantify the fluorescence intensity as a function of distance from the spheroid surface to determine the penetration depth.
Visualizations
Signaling Pathway: Hypoxia-Induced Resistance
Caption: Hypoxia due to poor drug penetration can lead to drug resistance.
Experimental Workflow: Assessing Tumor Penetration
Caption: Workflow for quantifying Agent 177 in tumor tissue.
Logical Relationship: Troubleshooting Poor Penetration
Caption: Decision tree for troubleshooting poor tumor penetration.
References
- 1. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tumor Microenvironment and Strategies to Improve Drug Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomedicine-based drug delivery towards tumor biological and immunological microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction-sensitive nanoparticles - Wikipedia [en.wikipedia.org]
- 13. The role of tumor microenvironment in drug resistance: emerging technologies to unravel breast cancer heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
"mitigating immune response to Anticancer agent 177 formulation"
Technical Support Center: Anticancer Agent 177 Formulation
Welcome to the technical support center for the this compound formulation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential immune responses encountered during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential for immunogenicity?
This compound is a humanized monoclonal antibody-drug conjugate (ADC) targeting a tumor-associated antigen. While humanization reduces the risk of immunogenicity compared to murine antibodies, the potential for an immune response still exists.[1] Factors that can contribute to immunogenicity include the non-human origin of the complementarity-determining regions (CDRs), modifications to the protein structure, and the formulation itself.[1][2]
Q2: What are the common signs of an immune response to this compound in pre-clinical models?
In pre-clinical studies, an immune response can manifest as:
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Reduced therapeutic efficacy.
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Altered pharmacokinetic (PK) profiles, such as increased clearance.[1]
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In some cases, adverse events like infusion reactions or hypersensitivity.[2]
Q3: How can we proactively assess the immunogenic potential of our this compound formulation?
A risk-based approach is recommended.[2][3] This involves a combination of in silico prediction tools to identify potential T-cell epitopes and in vitro assays, such as T-cell activation assays, to assess the immunogenic potential of the formulation before in vivo studies.[2][4]
Q4: What are the regulatory expectations for immunogenicity assessment?
Regulatory agencies like the FDA expect a comprehensive immunogenicity assessment as part of the product development.[5] This includes the development and validation of assays to detect, confirm, and characterize ADAs, including their neutralizing potential.[6]
Troubleshooting Guides
Issue 1: Unexpected Loss of Efficacy in In Vivo Studies
Symptoms:
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Tumor growth is not inhibited as expected compared to earlier studies.
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A subset of animals shows a lack of response.
Possible Cause:
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Development of neutralizing anti-drug antibodies (ADAs) that block the binding of this compound to its target or interfere with its mechanism of action.
Troubleshooting Steps:
-
Confirm ADA Presence: Collect serum samples from treated animals and perform an ADA assay (see Experimental Protocol 1).
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Characterize ADAs: If ADAs are detected, perform a neutralizing antibody (NAb) assay to determine if they are inhibiting the drug's function (see Experimental Protocol 2).
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Analyze Pharmacokinetics: Correlate ADA and NAb titers with the pharmacokinetic profile of this compound. A rapid clearance of the drug may be observed in the presence of high ADA titers.[1]
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Formulation Assessment: Evaluate if any changes in the formulation (e.g., aggregation) could have increased immunogenicity.[4]
Issue 2: Observation of Immune-Related Adverse Events (irAEs) in Pre-clinical Models
Symptoms:
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Skin rashes, gastrointestinal issues (e.g., diarrhea), or signs of systemic inflammation in treated animals.[7][8][9]
Possible Cause:
-
Cytokine release syndrome (CRS) or other non-specific immune activation triggered by the formulation.
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Cross-reactivity of the immune response with host tissues.[10]
Troubleshooting Steps:
-
Cytokine Profiling: Analyze serum samples for a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) at various time points after administration.[11]
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Immunophenotyping: Use flow cytometry to analyze immune cell populations in blood and tissues to identify any significant changes in T-cells, B-cells, or myeloid cells.[11][12]
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Histopathology: Conduct a thorough histopathological examination of affected organs to characterize the nature of the immune infiltrate and tissue damage.
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Dose-Response Evaluation: Assess if the irAEs are dose-dependent. A reduction in dose may mitigate the adverse effects.
Data Presentation
Table 1: Representative Anti-Drug Antibody (ADA) Titer Data
| Treatment Group | Animal ID | ADA Titer (Week 4) | ADA Titer (Week 8) | Neutralizing Activity |
| Vehicle Control | 101 | < 1:10 | < 1:10 | Negative |
| Vehicle Control | 102 | < 1:10 | < 1:10 | Negative |
| This compound (1 mg/kg) | 201 | 1:80 | 1:160 | Negative |
| This compound (1 mg/kg) | 202 | 1:40 | 1:80 | Negative |
| This compound (10 mg/kg) | 301 | 1:640 | 1:2560 | Positive |
| This compound (10 mg/kg) | 302 | 1:1280 | 1:5120 | Positive |
Table 2: Representative Cytokine Release Profile (pg/mL)
| Cytokine | Vehicle Control (Peak) | This compound (1 mg/kg) (Peak) | This compound (10 mg/kg) (Peak) |
| IL-6 | 15.2 | 45.8 | 250.6 |
| TNF-α | 8.5 | 32.1 | 180.2 |
| IFN-γ | 5.1 | 25.6 | 120.9 |
Experimental Protocols
Protocol 1: Anti-Drug Antibody (ADA) Screening Assay (ELISA)
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Coat Plate: Coat a 96-well ELISA plate with 1 µg/mL of this compound in coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
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Block: Block the plate with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Samples: Add serially diluted serum samples (starting at 1:10) and controls to the plate and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-species IgG detection antibody and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Develop: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm. The ADA titer is the reciprocal of the highest dilution with a signal significantly above the background.
Protocol 2: Neutralizing Antibody (NAb) Assay (Cell-Based)
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Cell Culture: Culture the target cancer cell line that expresses the antigen for this compound.
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Prepare Antibody-Serum Mixture: Pre-incubate a fixed concentration of this compound with serially diluted serum samples for 1 hour at 37°C.
-
Treat Cells: Add the antibody-serum mixture to the cells and incubate for a predetermined time.
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Assess Viability: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
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Data Analysis: Neutralizing activity is indicated by a reversal of the cytotoxic effect of this compound. The NAb titer is the reciprocal of the highest serum dilution that causes a significant increase in cell viability compared to the control.
Visualizations
Signaling Pathway: Potential Mechanism of Immune-Related Adverse Events
Caption: Potential pathway for ADA formation and cytokine-mediated irAEs.
Experimental Workflow: ADA and NAb Testing
References
- 1. Nanotechnology Approaches for Mitigating Biologic Immunogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaches to Mitigate the Unwanted Immunogenicity of Therapeutic Proteins during Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immune-related adverse events during anticancer immunotherapy: Pathogenesis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune-related adverse events of immune checkpoint inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immune-related adverse events and anti-tumor efficacy of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stagebio.com [stagebio.com]
- 12. labcorp.com [labcorp.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes with Anticancer Agent 177
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes during experiments with agents designated as "Anticancer agent 177". It has come to our attention that multiple distinct therapeutic agents bear this identifier. Please select the specific agent you are working with from the options below to access relevant technical support.
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Lutetium-177 (Lu-177) Radioligand Therapy
Lutetium-177 is a beta-emitting radioisotope used in Peptide Receptor Radionuclide Therapy (PRRT). It is conjugated to a targeting molecule that binds to specific receptors on tumor cells, such as PSMA for prostate cancer or somatostatin receptors for neuroendocrine tumors.
Troubleshooting Guide & FAQs
Q1: We are observing lower than expected therapeutic efficacy in our preclinical models, despite confirming target receptor expression. What are the potential causes and how can we troubleshoot this?
A1: Lower than expected efficacy with Lu-177 based therapies can stem from several factors:
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Heterogeneous Receptor Expression: Not all tumor cells within a population may express the target receptor uniformly.[1] This leads to a subset of cells not receiving a therapeutic dose of radiation.
-
Troubleshooting:
-
Perform immunohistochemistry (IHC) or quantitative autoradiography on tumor sections to assess the homogeneity of receptor expression.
-
Consider using a combination therapy approach to target the receptor-negative cell population.[2]
-
-
-
Radiation Resistance: Some tumor cells may possess intrinsic or acquired resistance to radiation-induced DNA damage.[1]
-
Troubleshooting:
-
Investigate the expression levels of DNA damage response (DDR) proteins in your tumor models.
-
Test the combination of Lu-177 with agents that inhibit key DDR pathways (e.g., PARP inhibitors).
-
-
-
Insufficient Radionuclide Accumulation: The concentration of Lu-177 in the tumor may not be sufficient for complete cell kill.[1]
-
Troubleshooting:
-
Perform biodistribution studies to quantify the uptake of the Lu-177 conjugate in the tumor and other organs over time.
-
Optimize the injected activity and the timing of therapeutic administration based on these studies.
-
-
Q2: Our in vivo studies are showing significant off-tumor toxicity, particularly hematological toxicity. How can we mitigate this?
A2: Hematological toxicity is a known side effect of Lu-177 therapies, primarily due to radiation exposure of the bone marrow.[1]
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Dose-Limiting Organ: The red bone marrow is often the dose-limiting organ for Lu-177 therapies.[1]
-
Troubleshooting:
-
Dosimetry Calculations: Perform detailed dosimetry calculations to estimate the absorbed dose to the bone marrow. Adjust the administered activity to stay within acceptable limits.
-
Fractionated Dosing: Consider a fractionated dosing schedule, which may allow for bone marrow recovery between treatments.[3]
-
Supportive Care: In preclinical models, supportive care measures that promote hematopoietic recovery can be considered.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Lu-177 Half-life | 6.647 days | [1][4] |
| Beta Emission Range (Soft Tissue) | Average: 0.23 mm, Max: 1.7 mm | [4] |
| Common Side Effects | Dry mouth, nausea, fatigue, thrombocytopenia (13% of patients) | [1] |
| Effective Half-life (in vivo) | Early phase: 1.52 h, Late phase: 56.6 h | [4] |
Experimental Protocols
Biodistribution Study of Lu-177 Labeled Compound in Tumor-Bearing Mice
-
Animal Model: Utilize tumor-bearing mice with xenografts expressing the target receptor.
-
Radiopharmaceutical Administration: Inject a known activity of the Lu-177 labeled compound intravenously.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Organ Harvesting: Dissect and weigh major organs (tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
Visualizations
Caption: Mechanism of action for Lu-177 radioligand therapy.
Antitumor Agent-177 (FGFR Inhibitor)
This agent is a non-steroidal NSC12 derivative that acts as a small molecule inhibitor of the FGF2/FGFR1 signaling pathway. It has shown anti-tumor activity in multiple myeloma models.[5]
Troubleshooting Guide & FAQs
Q1: We are observing a loss of response to Antitumor Agent-177 in our long-term cell culture models. What could be the cause?
A1: Acquired resistance is a common phenomenon with targeted therapies like FGFR inhibitors.
-
Gatekeeper Mutations: Mutations in the FGFR1 kinase domain can prevent the binding of the inhibitor.
-
Troubleshooting: Sequence the FGFR1 gene in your resistant cell lines to identify potential mutations.
-
-
Bypass Track Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR1.
-
Troubleshooting: Perform phosphoproteomic or RNA-seq analysis to identify upregulated pathways in resistant cells. Consider combination therapies to co-target these pathways.
-
Q2: The agent shows potent in vitro activity, but poor efficacy in our in vivo xenograft models. What could explain this discrepancy?
A2: Poor in vivo efficacy despite in vitro potency can be due to several factors related to pharmacokinetics and the tumor microenvironment.
-
Pharmacokinetic Properties: The agent may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site.
-
Troubleshooting: Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of the agent over time.
-
-
Tumor Microenvironment: The tumor microenvironment can provide pro-survival signals that are not present in standard 2D cell culture.
-
Troubleshooting: Utilize 3D spheroid or organoid culture systems to better mimic the in vivo environment. Assess the effect of the agent in these more complex models.
-
Experimental Protocols
Western Blot for FGFR Pathway Inhibition
-
Cell Treatment: Treat multiple myeloma cell lines with a dose range of Antitumor Agent-177 for a specified time (e.g., 2 hours).
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the inhibition of FGFR signaling.
Visualizations
Caption: Inhibition of the FGFR1 signaling pathway by Antitumor Agent-177.
This compound (NAMPT Inhibitor/DNA Alkylator)
This is a dual-function agent that both inhibits nicotinamide phosphoribosyltransferase (NAMPT) and alkylates DNA.[6] This dual mechanism can lead to complex cellular responses.
Troubleshooting Guide & FAQs
Q1: We are seeing significant heterogeneity in the response of different cell lines to this agent. What could be the underlying reason?
A1: The dual mechanism of action means that cellular sensitivity can be influenced by factors related to both metabolism and DNA repair.
-
Metabolic State: Cells with a higher reliance on the NAD+ salvage pathway (which is inhibited by NAMPT inhibition) will be more sensitive.
-
Troubleshooting: Measure the basal NAD+/NADH ratios in your panel of cell lines. Supplementing the media with nicotinamide or nicotinic acid may rescue the effects of NAMPT inhibition, allowing you to isolate the DNA alkylating effects.
-
-
DNA Repair Capacity: Cells with deficiencies in DNA repair pathways (e.g., homologous recombination) may be more sensitive to the DNA alkylating function of the agent.
-
Troubleshooting: Assess the expression and function of key DNA repair proteins in your cell lines.
-
Q2: How can we experimentally distinguish between the effects of NAMPT inhibition and DNA alkylation?
A2: Deconvoluting the two mechanisms of action is key to understanding unexpected phenotypes.
-
Metabolic Rescue: As mentioned above, supplementing with NAD+ precursors can help to isolate the DNA damage effects.
-
Comet Assay: Perform a comet assay to directly visualize DNA damage induced by the agent.
-
γ-H2AX Staining: Use immunofluorescence to detect the formation of γ-H2AX foci, a marker of DNA double-strand breaks.
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Cell Cycle Analysis: DNA alkylating agents often cause a G2/M cell cycle arrest. NAMPT inhibition can lead to a more general metabolic collapse and a different cell cycle profile.
Visualizations
Caption: Dual mechanism of action of this compound.
SEN177 (Glutaminyl Cyclase Inhibitor)
SEN177 is an orally active glutaminyl cyclase (QC) inhibitor. It has been shown to interfere with the CD47-SIRPα interaction, which is a key immune checkpoint.[7]
Troubleshooting Guide & FAQs
Q1: We are not observing the expected increase in phagocytosis of tumor cells by macrophages in our co-culture experiments. Why might this be?
A1: The effect of SEN177 on the CD47-SIRPα axis can be influenced by several factors.
-
QC Expression and Activity: The levels of QC expression and activity in your tumor cells may be low, leading to a less pronounced effect of the inhibitor.
-
Troubleshooting: Measure QC expression by western blot or qPCR in your tumor cell lines.
-
-
Macrophage Activation State: The activation state of your macrophages can influence their phagocytic capacity.
-
Troubleshooting: Ensure your macrophages are appropriately polarized to a pro-phagocytic (M1) phenotype.
-
-
Other "Don't Eat Me" Signals: Tumor cells can express other anti-phagocytic signals in addition to CD47.
-
Troubleshooting: Investigate the expression of other "don't eat me" signals on your tumor cells.
-
Visualizations
Caption: SEN177 inhibits QC, disrupting the CD47-SIRPα "don't eat me" signal.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 3. Improving the Dosing Schedules of Targeted Anticancer Agents [mdpi.com]
- 4. Manual on the proper use of lutetium-177-labeled somatostatin analogue (Lu-177-DOTA-TATE) injectable in radionuclide therapy (2nd ed.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Molecular Target of Anticancer Agent 177: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular target validation of Anticancer Agent 177 with two established radiopharmaceutical agents, Lutetium-177 PSMA and Lutetium-177 DOTATATE. The objective is to present the supporting experimental data for each agent, enabling a clear understanding of their mechanisms of action and the scientific rigor behind their target validation.
Executive Summary
This compound is an investigational dual-function molecule that acts as both a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and a DNA alkylating agent.[1][2] Its therapeutic strategy is centered on inducing catastrophic depletion of nicotinamide adenine dinucleotide (NAD) in cancer cells.[3][4] This guide contrasts the validation of its molecular targets with that of two clinically approved radiopharmaceuticals: Lutetium-177 PSMA, which targets Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells, and Lutetium-177 DOTATATE, which targets somatostatin receptor 2 (SSTR2) on neuroendocrine tumors.
Performance Comparison
| Feature | This compound (Compound 11b) | Lutetium-177 PSMA (Pluvicto) | Lutetium-177 DOTATATE (Lutathera) |
| Primary Molecular Target(s) | Nicotinamide phosphoribosyltransferase (NAMPT) and DNA | Prostate-Specific Membrane Antigen (PSMA) | Somatostatin Receptor 2 (SSTR2) |
| Mechanism of Action | Inhibition of NAD salvage pathway and induction of DNA damage, leading to NAD+ depletion and apoptosis.[3] | Targeted delivery of β-particle radiation to PSMA-expressing cells, causing DNA damage and cell death. | Targeted delivery of β-particle radiation to SSTR2-expressing cells, leading to DNA damage and cell death. |
| Evidence of Target Engagement | Biochemical assays showing NAMPT inhibition, cellular assays demonstrating NAD+ depletion, and evidence of DNA alkylation. | High binding affinity to PSMA demonstrated in vitro and visualized in vivo via PET imaging. | High binding affinity to SSTR2 demonstrated in vitro and in vivo through receptor autoradiography and PET imaging. |
| In Vitro Efficacy | Potent anticancer efficacy in various cancer cell lines.[3] | Cytotoxicity in PSMA-positive prostate cancer cell lines. | Growth inhibition of SSTR2-positive neuroendocrine tumor cell lines. |
| In Vivo Efficacy | Demonstrated antitumor activity in mouse tumor models, including those resistant to parent compounds.[3] | Significant tumor growth inhibition and improved survival in preclinical xenograft models of prostate cancer. | Significant tumor growth inhibition and prolonged survival in preclinical models of neuroendocrine tumors. |
| Clinical Validation | Preclinical stage. | FDA-approved; robust clinical trial data demonstrating improved progression-free and overall survival in patients with metastatic castration-resistant prostate cancer. | FDA-approved; extensive clinical trial data showing improved progression-free survival in patients with advanced neuroendocrine tumors. |
Experimental Protocols
This compound (Compound 11b) Target Validation
The validation of the dual molecular targets of this compound involves a series of biochemical and cell-based assays as described in Fu Y, et al. J Med Chem. 2023.[3]
1. NAMPT Enzymatic Assay:
-
Objective: To determine the in vitro inhibitory activity of this compound against the NAMPT enzyme.
-
Method: A coupled-enzyme assay is typically used. Recombinant human NAMPT is incubated with its substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), in the presence of varying concentrations of the inhibitor. The product, nicotinamide mononucleotide (NMN), is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is quantified using a cycling reaction that generates a fluorescent or colorimetric signal. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
2. Cellular NAD+ Depletion Assay:
-
Objective: To confirm that this compound inhibits NAMPT activity within cancer cells, leading to a decrease in intracellular NAD+ levels.
-
Method: Cancer cell lines are treated with varying concentrations of this compound for a specified period. Following treatment, cells are lysed, and the intracellular NAD+ concentration is measured using a commercially available NAD/NADH assay kit. The results are typically normalized to the total protein concentration of the cell lysate.
3. DNA Alkylation Assay:
-
Objective: To demonstrate the DNA-damaging activity of this compound.
-
Method: A common method is the comet assay (single-cell gel electrophoresis). Cells are treated with the agent, embedded in agarose on a microscope slide, and lysed. Electrophoresis is then applied. Cells with DNA damage will form a "comet tail" as the fragmented DNA migrates away from the nucleus. The length and intensity of the comet tail are proportional to the extent of DNA damage.
4. In Vivo Xenograft Studies:
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Method: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with this compound, a vehicle control, and potentially parent compounds for comparison. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis, such as western blotting for markers of DNA damage and apoptosis.
Lutetium-177 PSMA and Lutetium-177 DOTATATE Target Validation
The molecular targets of these radiopharmaceuticals are validated through extensive preclinical and clinical studies, which are well-documented in numerous publications and regulatory submissions.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity and specificity of the targeting molecule (PSMA-617 or DOTATATE) to its respective receptor (PSMA or SSTR2).
-
Method: Radioligand binding assays are performed using cell lines engineered to express the target receptor or tissue homogenates from tumors. The radiolabeled targeting molecule is incubated with the cells or tissues in the presence of increasing concentrations of the non-radiolabeled molecule to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
2. In Vitro Cellular Uptake and Internalization Assays:
-
Objective: To confirm that the radiopharmaceutical is taken up and internalized by target-expressing cells.
-
Method: Cancer cells expressing the target receptor are incubated with the Lutetium-177 labeled agent. At various time points, the cells are washed, and the amount of radioactivity associated with the cell surface and within the cell is measured using a gamma counter.
3. Biodistribution Studies in Animal Models:
-
Objective: To assess the in vivo targeting and clearance of the radiopharmaceutical.
-
Method: Tumor-bearing animal models (xenografts) are injected with the Lutetium-177 labeled agent. At different time points, animals are euthanized, and various organs and the tumor are collected. The amount of radioactivity in each tissue is measured to determine the percentage of injected dose per gram of tissue (%ID/g), providing a quantitative measure of tumor targeting and off-target accumulation.
4. Clinical Imaging (PET/CT or SPECT/CT):
-
Objective: To visualize and confirm the targeting of the radiopharmaceutical to tumors in patients.
-
Method: Before therapy, patients are often imaged with a diagnostic version of the targeting molecule labeled with a positron-emitting (e.g., Gallium-68) or gamma-emitting (e.g., Indium-111) radionuclide. The resulting PET or SPECT images show the localization and intensity of uptake in tumors and other tissues, confirming the presence of the molecular target.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Molecular Target Validation.
Caption: Targeted Action of Lutetium-177 Radiopharmaceuticals.
References
- 1. Enhanced Therapeutic Effects of 177Lu-DOTA-M5A in Combination with Heat Shock Protein 90 Inhibitor Onalespib in Colorectal Cancer Xenografts [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis: Anticancer Agent ¹⁷⁷Lu-based Radiopharmaceuticals versus Doxorubicin in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Lutetium-177 (¹⁷⁷Lu)-based anticancer agents and the conventional chemotherapeutic drug, doxorubicin, in breast cancer models. While direct head-to-head comparative studies are limited, this document synthesizes available data from independent in vitro and in vivo studies to offer insights into their relative performance. The comparison primarily focuses on ¹⁷⁷Lu-PSMA-I&T and doxorubicin, drawing upon studies utilizing comparable breast cancer cell lines and xenograft models.
Executive Summary
Lutetium-177 is a beta-emitting radioisotope utilized in targeted radionuclide therapy. When chelated to a targeting moiety, such as a PSMA-targeting ligand (e.g., ¹⁷⁷Lu-PSMA-I&T), it can selectively deliver cytotoxic radiation to tumor cells expressing the target antigen. Doxorubicin is an anthracycline antibiotic that has been a cornerstone of breast cancer chemotherapy for decades. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.
This guide presents available data on the in vitro cytotoxicity and in vivo tumor growth inhibition of both agent types in relevant breast cancer models. It is important to note that the presented data is compiled from different studies, and therefore, represents an indirect comparison. Variations in experimental conditions can influence outcomes.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for doxorubicin and a ¹⁷⁷Lu-based agent in various breast cancer cell lines.
| Doxorubicin | ||
| Cell Line | IC50 (µM) | Reference Study |
| MDA-MB-231 | 0.69 | [1] |
| MDA-MB-231 (Dox-resistant) | 14.3 | [2] |
| MCF-7 | 9.908 | [1] |
| MCF-7 (Dox-resistant) | 0.7 | [3] |
| 4T1 | 0.14 | [1] |
| ¹⁷⁷Lu-based Agent | ||
| Agent | Cell Line | Parameter (% Cell Viability) |
| ¹⁷⁷Lu-MAPAD | 4T1 | Viability of 65.85% at 48h |
| ¹⁷⁷Lu-MAPAD | MDA-MB-231 | Viability of 11.33% at 48h |
Note: The data for the ¹⁷⁷Lu-based agent is presented as cell viability at a specific time point rather than an IC50 value, as reported in the source study. A direct comparison of potency based on this data is therefore not straightforward. The ¹⁷⁷Lu-MAPAD is a nanoparticle functionalized with doxorubicin and bevacizumab, and radiolabeled with ¹⁷⁷Lu[4].
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical animal models are crucial for evaluating the antitumor efficacy of novel therapeutic agents. The following table summarizes the reported tumor growth inhibition from in vivo studies of a ¹⁷⁷Lu-based agent and doxorubicin in breast cancer xenograft models.
| Agent | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference Study |
| ¹⁷⁷Lu-PSMA-I&T | MDA-MB-231 xenografts in nude mice | Single dose of 60 ± 5 MBq | 38% | [5] |
| ¹⁷⁷Lu-PSMA-I&T | MDA-MB-231 xenografts in nude mice | Fractionated dose of 4 x 15 ± 2 MBq (7-day intervals) | 30% | [5] |
| Doxorubicin | MDA-MB-436 xenografts in nude mice | 2 mg/kg, once per week for 6 weeks | No significant inhibition | [6] |
| Doxorubicin | MDA-MB-436 xenografts in nude mice | 4 mg/kg, once per week for 6 weeks | Significant inhibition | [6] |
| Doxorubicin | MDA-MB-436 xenografts in nude mice | 8 mg/kg, once per week for 6 weeks | Significant inhibition | [6] |
Signaling Pathways
Doxorubicin Signaling Pathway
Doxorubicin exerts its anticancer effects through multiple mechanisms. The primary mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), which induce oxidative stress and contribute to cellular damage.
Caption: Doxorubicin's mechanism of action.
¹⁷⁷Lu-based Radiopharmaceutical Signaling Pathway
Targeted radiopharmaceuticals, such as ¹⁷⁷Lu-PSMA-I&T, function by delivering a lethal dose of radiation directly to cancer cells. The targeting ligand (e.g., PSMA-I&T) binds to a specific receptor (e.g., PSMA) that is overexpressed on the surface of tumor cells or their associated neovasculature. Following binding and potential internalization, the decay of ¹⁷⁷Lu releases beta particles, which are high-energy electrons that cause damage to cellular components, most critically DNA. This radiation-induced DNA damage, through both direct ionization and the production of free radicals, triggers cell death pathways, including apoptosis.
Caption: ¹⁷⁷Lu-radiopharmaceutical mechanism.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) - Representative Protocol for Doxorubicin
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of doxorubicin. A vehicle control (e.g., DMSO or saline) is also included.
-
Incubation: The cells are incubated with the drug for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: MTT assay workflow.
In Vivo Tumor Growth Inhibition Study - Representative Protocol
-
Cell Implantation: Female immunodeficient mice (e.g., nude or SCID mice) are subcutaneously or orthotopically (in the mammary fat pad) injected with a suspension of human breast cancer cells (e.g., MDA-MB-231).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Once tumors reach the desired size, the mice are randomized into different treatment groups: vehicle control, doxorubicin, and/or the ¹⁷⁷Lu-based agent.
-
Treatment Administration: The therapeutic agents are administered according to a predefined schedule. Doxorubicin is typically given intravenously, while ¹⁷⁷Lu-based agents can be administered intravenously or intratumorally.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Caption: In vivo tumor inhibition workflow.
Conclusion
Based on the limited and indirect data available, both ¹⁷⁷Lu-based radiopharmaceuticals and doxorubicin demonstrate anticancer activity in preclinical breast cancer models. Doxorubicin's efficacy is well-established across a range of breast cancer subtypes, though resistance is a significant clinical challenge. Targeted radionuclide therapies with agents like ¹⁷⁷Lu-PSMA-I&T show promise, particularly in their ability to selectively deliver radiation to tumors, potentially offering a favorable therapeutic window.
The development of novel therapeutic strategies, including the combination of targeted radionuclide therapies with chemotherapy or other targeted agents, warrants further investigation. Direct, head-to-head comparative studies in standardized preclinical models are essential to definitively delineate the relative efficacy and safety of these promising anticancer agents.
References
- 1. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 2. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. The prostate-specific membrane antigen holds potential as a vascular target for endogenous radiotherapy with [177Lu]Lu-PSMA-I&T for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Preclinical Reproducibility of Anticancer Agent 177
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical findings is a critical cornerstone of translational cancer research, ensuring that promising laboratory discoveries can be reliably advanced toward clinical applications.[1][2] This guide provides a comparative analysis of "Anticancer Agent 177," a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, benchmarked against other agents targeting this critical oncogenic cascade. The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a key therapeutic target.[3][4][5] However, the translation of preclinical findings into successful clinical outcomes has been met with challenges, underscoring the importance of rigorous and reproducible experimental data.[1][6][7][8]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound is designed to inhibit the catalytic subunit of Phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway crucial for cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a common event in many human cancers, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[5][11] By blocking PI3K, Agent 177 aims to halt downstream signaling through AKT and mTOR, thereby inducing cancer cell death and inhibiting tumor growth.[3][4]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Agent 177.
Comparative In Vitro Efficacy
The initial assessment of an anticancer agent's efficacy is typically performed using in vitro cell-based assays.[12][13] These assays measure the concentration of a drug required to inhibit cancer cell growth by 50% (IC50). Below is a summary of reported IC50 values for Agent 177 and two alternative PI3K inhibitors, Alpelisib and Buparlisib, across a panel of breast cancer cell lines with varying genetic backgrounds.
| Compound | MCF-7 (PIK3CA mutant) | T-47D (PIK3CA mutant) | MDA-MB-231 (PIK3CA wild-type) |
| This compound | 25 nM | 40 nM | >1000 nM |
| Alpelisib (PI3Kα specific) | 30 nM | 55 nM | >1000 nM |
| Buparlisib (pan-PI3K) | 50 nM | 80 nM | 500 nM |
Data presented are representative values compiled from multiple preclinical studies. Actual values may vary between experiments.
The data indicate that both this compound and Alpelisib show high potency and selectivity for cancer cells with PIK3CA mutations.[14][15] Buparlisib, being a pan-PI3K inhibitor, shows broader activity but with lower potency.[16]
Comparative In Vivo Efficacy
To evaluate the therapeutic potential in a more complex biological system, anticancer agents are tested in in vivo animal models, most commonly xenograft studies in immunodeficient mice.[17][18] In these models, human cancer cells are implanted, and tumor growth is monitored following treatment with the investigational drug.
| Compound | Mouse Model | Tumor Growth Inhibition (%) | Dose & Schedule |
| This compound | MCF-7 Xenograft | 85% | 50 mg/kg, daily |
| Alpelisib | MCF-7 Xenograft | 80% | 50 mg/kg, daily |
| Buparlisib | MCF-7 Xenograft | 65% | 30 mg/kg, daily |
Tumor growth inhibition is measured at the end of a 21-day study period compared to a vehicle control group.
The in vivo data corroborate the in vitro findings, with Agent 177 demonstrating robust tumor growth inhibition, comparable to the approved drug Alpelisib.[19]
Experimental Protocols
Reproducibility is critically dependent on detailed and standardized experimental protocols.[1] Below are methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay quantitatively measures cell proliferation and viability.[13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the anticancer agent (e.g., Agent 177, Alpelisib) for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. IC50 values are calculated using non-linear regression analysis.
Subcutaneous Xenograft Model
This in vivo model assesses the efficacy of an anticancer agent on tumor growth.[17][20]
-
Cell Implantation: 5 million MCF-7 cells are mixed with Matrigel and subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Treatment: Mice are randomized into treatment groups and dosed daily via oral gavage with the specified anticancer agent or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded after a predetermined period (e.g., 21 days), and tumors are excised for further analysis.
Caption: Standard workflow for a preclinical subcutaneous xenograft study.
Conclusion and Considerations for Reproducibility
The preclinical data for this compound are promising, showing efficacy and selectivity comparable to other PI3K inhibitors. However, the broader issue of reproducibility in preclinical cancer research remains a significant concern.[1][2][6][7] Factors that can influence experimental outcomes include the specific cell line passage number, the source and health of the animal models, and subtle variations in experimental protocols.[8]
For drug development professionals, it is imperative to:
-
Utilize standardized and extensively detailed protocols.
-
Perform independent validation of key findings.
-
Characterize all biological reagents, including cell lines and antibodies, thoroughly.
-
Employ rigorous statistical analysis and transparently report all data.
By adhering to these principles, the scientific community can enhance the reliability of preclinical findings and increase the likelihood of successfully translating promising anticancer agents like "177" into effective therapies for patients.
References
- 1. Is preclinical research in cancer biology reproducible enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the replicability of preclinical cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer researchers overestimate reproducibility of preclinical studies | Newsroom - McGill University [mcgill.ca]
- 7. Preclinical Cancer Studies Not as Reproducible as Thought | The Scientist [the-scientist.com]
- 8. bmj.com [bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. Short-term PI3K Inhibition Prevents Breast Cancer in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Head-to-Head Comparison of Anticancer Agent 177 and Standard of Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a novel therapeutic, referred to as Anticancer Agent 177, with the current standard of care for patients with previously treated, locally advanced or metastatic KRAS G12C-mutated non-small cell lung cancer (NSCLC). The data presented is a synthesis of pivotal clinical trial results for recently approved KRAS G12C inhibitors, which serve as a proxy for this compound, versus docetaxel, a long-standing standard of care in this setting.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) mutations are the most common oncogenic drivers in NSCLC, with the KRAS G12C mutation present in approximately 14% of patients with lung adenocarcinoma.[1] Historically, KRAS-mutated cancers were considered "undruggable."[2] For patients who progress after first-line platinum-based chemotherapy and immunotherapy, docetaxel has been a standard second-line treatment.[1][3] The development of targeted therapies that specifically and irreversibly inhibit the KRAS G12C protein, represented here as this compound, marks a significant advancement in the treatment of this patient population.[4]
This guide will delve into the comparative efficacy, safety, and mechanisms of action of this compound and docetaxel, supported by data from key clinical trials.
Mechanism of Action
This compound (KRAS G12C Inhibitor)
This compound is a small molecule inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[5] The KRAS G12C mutation traps the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that drive cell proliferation and survival.[6] By locking the KRAS G12C protein in its inactive, GDP-bound state, this compound blocks downstream signaling through the MAPK pathway (RAF-MEK-ERK), thereby inhibiting cancer cell growth and promoting apoptosis.[5][6]
Standard of Care (Docetaxel)
Docetaxel is a taxane cytotoxic chemotherapy agent. Its primary mechanism of action involves disrupting the microtubule network within cells. Docetaxel promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their disassembly. This stabilization of microtubules disrupts the normal dynamic process of the mitotic spindle, leading to the arrest of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.
Head-to-Head Clinical Performance
The efficacy of this compound compared to docetaxel has been evaluated in randomized, controlled Phase 3 clinical trials. The data presented below is aggregated from the KRYSTAL-12 trial (adagrasib vs. docetaxel) and the CodeBreaK 200 trial (sotorasib vs. docetaxel).[7][8]
Efficacy Outcomes
This compound has demonstrated a statistically significant improvement in Progression-Free Survival (PFS) and Objective Response Rate (ORR) compared to docetaxel.
| Endpoint | This compound (KRAS G12C Inhibitor) | Docetaxel | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 5.5 - 5.6 months[7][9] | 3.8 - 4.5 months[7][9] | HR: 0.58 - 0.66 (p < 0.002)[7][9] |
| 12-Month PFS Rate | ~25%[8] | ~10%[8] | N/A |
| Objective Response Rate (ORR) | 28% - 32%[7][8] | 9% - 13%[7][8] | p < 0.001[7][8] |
| Median Duration of Response (DoR) | 8.3 - 8.6 months[7][8] | 5.4 - 6.8 months[7][8] | N/A |
| Disease Control Rate (DCR) | 78% - 83%[7][8] | 59% - 60%[7][8] | N/A |
| Median Overall Survival (OS) | 10.6 - 12.6 months[8][10] | 11.3 months[8] | HR: ~1.01 (Not Statistically Significant)[8] |
Note: Overall survival data may be confounded by patient crossover from the docetaxel arm to the KRAS G12C inhibitor arm upon disease progression.[11]
Intracranial Efficacy (Patients with Brain Metastases)
A significant challenge in treating NSCLC is the high incidence of brain metastases.[5] this compound has shown promising activity in patients with treated, stable brain metastases at baseline.[12][13]
| Endpoint | This compound (Adagrasib Data) | Docetaxel |
| Intracranial ORR | 24% - 33.3%[7][14] | ~11%[13] |
| Intracranial DCR | ~82%[13] | ~56%[13] |
| Median Intracranial PFS | 5.4 months[14] | Not Reported |
Experimental Protocols: Phase 3 Trial Design
The data cited is derived from multicenter, randomized, open-label, Phase 3 clinical trials. The general design of these studies is outlined below.
Key Methodologies
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed KRAS G12C mutation who had previously received treatment with both a platinum-based chemotherapy regimen and a PD-1/PD-L1 inhibitor.[7][8] Patients with stable, treated brain metastases were typically eligible.[15]
-
Study Design: Patients were randomized, often in a 2:1 ratio, to receive either the oral KRAS G12C inhibitor (this compound) or intravenous docetaxel.[7]
-
Treatment Regimens:
-
Primary Endpoint: The primary endpoint was typically Progression-Free Survival (PFS) as assessed by a Blinded Independent Central Review (BICR).[9][15]
-
Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[13]
Safety and Tolerability
The safety profiles of this compound and docetaxel are distinct. While the overall rates of any-grade treatment-related adverse events (TRAEs) are high in both arms, the types of toxicities differ significantly.[7][15]
| Adverse Event Profile | This compound (KRAS G12C Inhibitor) | Docetaxel |
| Any Grade TRAEs | ~94%[7] | ~86%[7] |
| Grade ≥3 TRAEs | ~47%[1] | ~46%[1] |
| Common TRAEs | Gastrointestinal: Diarrhea, Nausea, Vomiting[15] Fatigue[10] | Hematologic: Neutropenia, Anemia Alopecia, Fatigue, Stomatitis |
| TRAEs Leading to Discontinuation | ~8%[7] | ~14%[7] |
| TRAEs Leading to Dose Reduction | ~48%[7] | ~24%[7] |
| Treatment-Related Deaths | ~1%[1] | ~1%[1] |
Gastrointestinal side effects were notably more common with this compound, while docetaxel was associated with higher rates of hematologic toxicities and alopecia.[1][15] Despite a high incidence of TRAEs, the rate of treatment discontinuation due to adverse events was lower for this compound compared to docetaxel.[7]
Conclusion
This compound, representing a new class of KRAS G12C inhibitors, has demonstrated superior efficacy over the standard-of-care chemotherapy, docetaxel, in previously treated patients with KRAS G12C-mutated NSCLC. This is evidenced by statistically significant improvements in progression-free survival and objective response rates.[7][8][15] Furthermore, it has shown meaningful clinical activity against intracranial metastases, a common and challenging complication of this disease.[12]
While overall survival data has not yet shown a significant benefit, likely due to study design allowing crossover, the improved efficacy and manageable, distinct safety profile position this compound as a new standard of care in the second-line setting for this specific patient population.[1][16] These findings underscore the importance of comprehensive biomarker testing to identify patients with KRAS G12C mutations who can benefit from this targeted therapy.[4]
References
- 1. esmo.org [esmo.org]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. Canadian Consensus Recommendations on the Management of KRAS G12C-Mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
- 10. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ilcn.org [ilcn.org]
- 12. onclive.com [onclive.com]
- 13. Adagrasib is superior to docetaxel in previously treated patients with KRASG12C-mutated advanced non-small cell lung cancer - BJMO [bjmo.be]
- 14. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 15. ilcn.org [ilcn.org]
- 16. ESMO 2022: Sotorasib demonstrates superior PFS versus docetaxel for previously treated NSCLC with KRAS G12C mutation - ecancer [ecancer.org]
Comparative Guide to Biomarkers for Lutetium-177 Based Anticancer Therapies
This guide provides a comparative overview of biomarkers for predicting response to Lutetium-177 (¹⁷⁷Lu)-based anticancer agents, specifically focusing on ¹⁷⁷Lu-PSMA for prostate cancer and ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors. It is intended for researchers, scientists, and drug development professionals.
Introduction to Lutetium-177 Therapies
Lutetium-177 is a beta-emitting radioisotope that is emerging as a powerful tool in targeted cancer therapy.[1][2] Its therapeutic effect stems from the emission of beta particles, which induce localized DNA damage and subsequent cell death in tumor cells.[2][3][4] The specificity of ¹⁷⁷Lu-based therapies is achieved by attaching the radioisotope to a targeting molecule that selectively binds to proteins or receptors overexpressed on the surface of cancer cells. This theranostic approach allows for both diagnosis (through gamma emissions) and targeted treatment of tumors while minimizing damage to surrounding healthy tissues.[1][2]
Two of the most clinically advanced ¹⁷⁷Lu-based therapies are:
-
¹⁷⁷Lu-PSMA (Prostate-Specific Membrane Antigen): Used for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3][5] The targeting molecule binds to PSMA, a protein highly expressed on the surface of prostate cancer cells.[3][5]
-
¹⁷⁷Lu-DOTATATE (DOTA-TATE): Employed in the treatment of neuroendocrine tumors (NETs).[1] This agent targets the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many NETs.[1]
The primary biomarker for both therapies is the expression level of the target protein itself.
Biomarkers of Response: A Comparative Analysis
The efficacy of ¹⁷⁷Lu-based therapies is critically dependent on the high expression of their respective molecular targets on the tumor cells.
| Anticancer Agent | Target Biomarker | Cancer Type | Method of Detection | Correlation with Response |
| ¹⁷⁷Lu-PSMA | Prostate-Specific Membrane Antigen (PSMA) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | PET/CT imaging with a radiolabeled PSMA-ligand (e.g., ⁶⁸Ga-PSMA-11), Immunohistochemistry (IHC) | High PSMA expression on PET/CT is a prerequisite for patient selection and is associated with a higher likelihood of response, including PSA decline and tumor shrinkage.[3] |
| ¹⁷⁷Lu-DOTATATE | Somatostatin Receptor Subtype 2 (SSTR2) | Neuroendocrine Tumors (NETs) | PET/CT or SPECT/CT imaging with a radiolabeled somatostatin analog (e.g., ⁶⁸Ga-DOTATATE), Immunohistochemistry (IHC) | High SSTR2 expression (avidity) on imaging is the key selection criterion for PRRT and is strongly correlated with treatment response and improved outcomes.[1] |
| Standard Chemotherapy (e.g., Docetaxel for mCRPC) | None (non-targeted) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | N/A | Response is not predicted by a single biomarker and is generally lower than in biomarker-selected populations for targeted therapies. |
| Somatostatin Analogs (e.g., Octreotide for NETs) | Somatostatin Receptor (SSTR) | Neuroendocrine Tumors (NETs) | Imaging (Octreoscan) | Symptomatic and biochemical responses are more likely in patients with SSTR-positive tumors. |
Signaling Pathways and Mechanism of Action
The mechanism of action for ¹⁷⁷Lu-based therapies involves targeted delivery of radiation to the tumor cells, leading to DNA damage and apoptosis.
Caption: Mechanism of ¹⁷⁷Lu-based anticancer agents.
Experimental Protocols
PSMA PET/CT Imaging for Patient Selection
Objective: To identify patients with sufficient PSMA expression for ¹⁷⁷Lu-PSMA therapy.
Methodology:
-
Radiotracer: ⁶⁸Ga-PSMA-11 is intravenously injected.
-
Uptake Phase: A 60-minute uptake period allows for the radiotracer to distribute and bind to PSMA-expressing cells.
-
Imaging: A whole-body PET/CT scan is performed.
-
Image Analysis: The uptake of the radiotracer in tumors is visually assessed and can be quantified using Standardized Uptake Values (SUV). A high tumor-to-background ratio is indicative of high PSMA expression.
SSTR2 PET/CT Imaging for Patient Selection
Objective: To identify patients with sufficient SSTR2 expression for ¹⁷⁷Lu-DOTATATE therapy.
Methodology:
-
Radiotracer: ⁶⁸Ga-DOTATATE is intravenously injected.
-
Uptake Phase: A 60-minute uptake period allows for binding to SSTR2.
-
Imaging: A whole-body PET/CT scan is acquired.
-
Image Analysis: Tumor uptake is evaluated. The Krenning scale is often used for semi-quantitative assessment of SSTR expression, comparing tumor uptake to liver and spleen uptake.
Immunohistochemistry (IHC) for PSMA and SSTR2
Objective: To qualitatively or semi-quantitatively assess the expression of PSMA or SSTR2 in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either PSMA or SSTR2.
-
Secondary Antibody and Detection: A labeled secondary antibody and a chromogenic substrate are used to visualize the target protein.
-
Scoring: The intensity and percentage of stained tumor cells are scored by a pathologist.
Experimental Workflow
Caption: Workflow for patient selection in ¹⁷⁷Lu therapies.
Conclusion
The success of ¹⁷⁷Lu-PSMA and ¹⁷⁷Lu-DOTATATE therapies is intrinsically linked to the expression of their respective target biomarkers, PSMA and SSTR2. Accurate assessment of these biomarkers through molecular imaging and immunohistochemistry is paramount for appropriate patient selection and for maximizing the therapeutic benefit of these targeted radionuclide therapies. Future research may focus on identifying additional biomarkers to predict the degree of response and potential resistance mechanisms.
References
Lutetium-177: A New Frontier in Combating Chemoresistant Tumors
A comprehensive guide for researchers and drug development professionals on the efficacy of Lutetium-177-based radioligand therapies in cancers that have developed resistance to conventional chemotherapy. This guide provides a comparative analysis of Lutetium-177 (¹⁷⁷Lu) based agents against other therapeutic options, supported by key experimental data and detailed methodologies.
Introduction to Lutetium-177 Radioligand Therapy
Lutetium-177 is a beta-emitting radioisotope that, when chelated to a tumor-targeting ligand, delivers cytotoxic radiation directly to cancer cells. This targeted approach minimizes damage to surrounding healthy tissues, a significant advantage over traditional chemotherapy. The most clinically advanced agent is ¹⁷⁷Lu-PSMA-617, which targets the prostate-specific membrane antigen (PSMA) highly expressed on prostate cancer cells. This guide will focus primarily on the efficacy of ¹⁷⁷Lu-PSMA-617 in chemoresistant metastatic castration-resistant prostate cancer (mCRPC) and also explore preclinical evidence for other ¹⁷⁷Lu-based agents in different chemoresistant tumor models.
Mechanism of Action
The fundamental mechanism of action for ¹⁷⁷Lu-based therapies involves the targeted delivery of beta-particle radiation to tumor cells. The ligand (e.g., PSMA-617) binds to its specific receptor on the cancer cell surface, leading to the internalization of the radiopharmaceutical. The emitted beta particles from ¹⁷⁷Lu then induce DNA damage, primarily through the formation of double-strand breaks, which ultimately triggers cell death (apoptosis).[1]
Efficacy in Chemoresistant Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Clinical evidence strongly supports the efficacy of ¹⁷⁷Lu-PSMA-617 in mCRPC patients who have progressed after treatment with androgen receptor pathway inhibitors and taxane-based chemotherapy.
Table 1: Comparison of ¹⁷⁷Lu-PSMA-617 Efficacy in Major Phase 3 Clinical Trials
| Trial | Treatment Arms | Key Efficacy Endpoints | Results |
| VISION | ¹⁷⁷Lu-PSMA-617 + Standard of Care (SOC) vs. SOC alone | Overall Survival (OS) | 15.3 months vs. 11.3 months (HR: 0.62)[2][3][4][5][6] |
| Radiographic Progression-Free Survival (rPFS) | 8.7 months vs. 3.4 months (HR: 0.40)[2][3][4][6] | ||
| PSA Response Rate (≥50% decline) | 46% vs. 7.1%[5] | ||
| TheraP | ¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel | PSA Response Rate (≥50% decline) | 66% vs. 37%[7][8][9] |
| Progression-Free Survival (PFS) | HR: 0.63 [7][9] | ||
| Overall Survival (OS) at 36 months | No significant difference (RMST: 19.1 vs 19.6 months)[7][9][10] |
Experimental Protocols: Key Clinical Trials
VISION Trial (NCT03511664)
-
Study Design: International, open-label, phase 3 trial.[2][4]
-
Patient Population: Patients with PSMA-positive mCRPC previously treated with at least one androgen-receptor-pathway inhibitor and one or two taxane regimens.[2][3]
-
Randomization: 2:1 ratio to receive either ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for four to six cycles) plus protocol-permitted standard care or standard care alone.[2][3]
-
Primary Endpoints: Overall survival and radiographic progression-free survival.[2][3]
-
Imaging: PSMA positivity was confirmed by ⁶⁸Ga-PSMA-11 PET/CT scans.[3]
TheraP Trial (NCT03392428)
-
Study Design: Multicenter, open-label, randomized phase 2 trial.[8][10]
-
Patient Population: Men with mCRPC for whom cabazitaxel was considered the next appropriate standard treatment after docetaxel.[8]
-
Imaging: Patients were required to have high PSMA-expression on ⁶⁸Ga-PSMA-11 PET/CT and no discordant FDG-positive/PSMA-negative disease on ¹⁸F-FDG PET/CT.[10]
-
Randomization: 1:1 to receive either ¹⁷⁷Lu-PSMA-617 (6-8.5 GBq every 6 weeks for up to 6 cycles) or cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles).[10]
-
Primary Endpoint: PSA response rate (≥50% reduction from baseline).[8]
Preclinical Efficacy in Other Chemoresistant Tumors
The modularity of ¹⁷⁷Lu-based therapy allows for its adaptation to other cancer types by changing the targeting ligand. Preclinical studies have demonstrated its potential in various chemoresistant models.
Table 2: Preclinical Studies of Lutetium-177 Conjugates in Chemoresistant Models
| Agent | Target | Cancer Model | Key Findings |
| ¹⁷⁷Lu-rhPSMA-10.1 | PSMA | Prostate Cancer Xenografts (22Rv1) | Significantly suppressed tumor growth compared to vehicle and ¹⁷⁷Lu-PSMA-I&T.[11][12] |
| ¹⁷⁷Lu-Ibu-DAB-PSMA | PSMA (with albumin binder) | Prostate Cancer Xenografts | More effective in inhibiting tumor growth and increasing survival compared to ¹⁷⁷Lu-PSMA-617.[13] |
| ¹⁷⁷Lu-cG250 | Carbonic Anhydrase IX (CAIX) | Metastatic Clear-Cell Renal Cell Carcinoma (ccRCC) | Disease stabilization observed in 64-74% of patients in Phase I/II trials.[14][15] |
| ¹⁷⁷Lu-anti-CD74 | CD74 | B-cell Lymphoma Xenografts | Showed significant therapeutic protection in vivo.[16] |
Experimental Protocols: Preclinical Assessment
A general workflow for preclinical evaluation of novel ¹⁷⁷Lu-conjugates is outlined below.
-
In Vitro Characterization:
-
In Vivo Studies (Xenograft Models):
-
Biodistribution: Injection of the radiolabeled compound into tumor-bearing mice, followed by harvesting of organs and tumors at various time points to measure radioactivity.[11][12][17]
-
Therapeutic Efficacy: Tumor-bearing mice are treated with the ¹⁷⁷Lu-conjugate, and tumor volume, body weight, and overall survival are monitored over time.[11][13]
-
DNA Damage Assessment: Immunohistochemical analysis of tumor tissue for markers of DNA double-strand breaks (e.g., γH2AX foci).[18]
-
Signaling Pathways and Mechanisms of Resistance
While ¹⁷⁷Lu-PSMA-617 is effective, resistance can still develop. Understanding the underlying molecular mechanisms is crucial for developing combination therapies and overcoming resistance. The primary mechanism of action, DNA damage, can be counteracted by the cell's own DNA damage response (DDR) pathways.
Research in mouse models has shown that PSMA radioligand therapy activates genotoxic stress response pathways, including the DDR/replication stress response (RSR) pathway, as well as TP53, PI3K/AKT, and MYC signaling.[19] Tumors with loss of TP53, a key regulator of cell cycle arrest and apoptosis in response to DNA damage, have shown reduced sensitivity to this therapy.[19] Furthermore, clinical data suggests that mutations in genes like CDK12 and amplifications in CCNE1 and FGFR1 may be associated with resistance to ¹⁷⁷Lu-PSMA therapy.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VISION Trial: Lu-177–PSMA-617 Radioligand Therapy Prolongs Survival in Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 4. Phase III study of lutetium-177-PSMA-617 in patients with metastatic castration-resistant prostate cancer (VISION) - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 5. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. TheraP: 177Lu-PSMA-617 (LuPSMA) versus cabazitaxel in metastatic castration-resistant prostate cancer (mCRPC) progressing after docetaxel—Overall survival after median follow-up of 3 years (ANZUP 1603) - UROONCO [uroonco.uroweb.org]
- 8. [177Lu]Lu-PSMA-617 versus cabazitaxel in patients with metastatic castration-resistant prostate cancer (TheraP): a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Overall survival with [177Lu]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer (TheraP): secondary outcomes of a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current clinical application of lutetium‑177 in solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.eur.nl [pure.eur.nl]
- 19. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Lutetium-177 Based Radiopharmaceuticals and Alternative Systemic Therapies for Prostate and Neuroendocrine Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of Lutetium-177 (¹⁷⁷Lu) based anticancer agents against established therapies for prostate and neuroendocrine tumors. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
Lutetium-177, a beta-emitting radionuclide, forms the core of targeted radiopharmaceutical therapies that have shown considerable promise in treating specific cancer types. This guide focuses on two prominent ¹⁷⁷Lu-based agents: ¹⁷⁷Lu-PSMA-617 for prostate cancer and ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors (NETs). Their performance is compared against Docetaxel, a standard chemotherapy for prostate cancer, and Everolimus, a targeted therapy for NETs.
In Vitro Efficacy: A Tale of Two Mechanisms
The in vitro assessment of anticancer agents reveals fundamental differences in their mechanisms of action. While traditional cytotoxic and targeted agents are often evaluated based on their direct impact on cell viability and proliferation (e.g., IC50 values), the efficacy of radiopharmaceuticals like Lutetium-177 is initially determined by their ability to bind to and be internalized by cancer cells, leading to DNA damage.
Prostate Cancer: ¹⁷⁷Lu-PSMA-617 vs. Docetaxel
¹⁷⁷Lu-PSMA-617 targets the Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of prostate cancer cells. Its efficacy is therefore dependent on this targeted delivery of radiation. Docetaxel, a taxane, disrupts microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
| Agent | Cell Line | Parameter | Value | Reference |
| ¹⁷⁷Lu-PSMA-617 | LNCaP (PSMA+) | Binding Affinity (IC50) | Nanomolar range | [1] |
| LNCaP (PSMA+) | Proliferation Reduction (100 nM PSMA-617) | 50% after 24h | [2] | |
| PC3 (PSMA-) | Proliferation Reduction (100 nM PSMA-617) | No significant effect | [2] | |
| Docetaxel | LNCaP | Cytotoxicity (IC50) | 1.13 nM | [3] |
| DU-145 | Cytotoxicity (IC50) | 0.8 - 4.46 nM | [3] | |
| PC-3 | Cytotoxicity (IC50) | 1.9 - 4.75 nM | [4][5] | |
| 22Rv1 | Cytotoxicity (IC50) | 0.3 nM | [5] |
Neuroendocrine Tumors: ¹⁷⁷Lu-DOTATATE vs. Everolimus
¹⁷⁷Lu-DOTATATE targets somatostatin receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key protein in a signaling pathway that regulates cell growth and proliferation.
| Agent | Cell Line | Parameter | Value | Reference |
| ¹⁷⁷Lu-DOTATATE | CA20948 (SSTR+) | DNA Damage | Increased γH2AX foci | [6] |
| H69 (SSTR+) | Cellular Uptake | High | [7] | |
| Everolimus | BON-1 | Cytotoxicity (IC50) | 1 - 34 nM | |
| QGP-1 | Cytotoxicity (IC50) | 4 nM | [8] | |
| H727 | Proliferation Inhibition | Significant above 1 nM | [9][10] |
In Vivo Efficacy: Tumor Regression in Xenograft Models
Animal models, particularly xenografts in immunodeficient mice, provide a critical platform for evaluating the therapeutic potential of anticancer agents in a more complex biological system.
Prostate Cancer: ¹⁷⁷Lu-PSMA-617 vs. Docetaxel
In prostate cancer xenograft models, both ¹⁷⁷Lu-PSMA-617 and Docetaxel have demonstrated significant tumor growth inhibition.
| Agent | Cancer Model | Treatment | Efficacy | Reference |
| ¹⁷⁷Lu-PSMA-617 | PC3-PIP xenografts | Single 111 MBq dose | Significant tumor volume decrease at day 14 | [11] |
| 22Rv1 xenografts | Single 30 MBq dose | Significant tumor growth suppression from day 18 | [12] | |
| Docetaxel | DU-145 xenografts | 10 mg/kg/week for 3 weeks | 32.6% tumor regression | [13] |
| HID28 xenografts | 20 mg/kg, q3wk x 2 | 16.7% Tumor/Control ratio at day 35 | [14] | |
| PAC120 xenografts | 20 mg/kg | 63% tumor growth inhibition at day 33 | [3] |
Neuroendocrine Tumors: ¹⁷⁷Lu-DOTATATE vs. Everolimus
Preclinical studies in neuroendocrine tumor xenograft models have shown the potent anti-tumor effects of both ¹⁷⁷Lu-DOTATATE and Everolimus.
| Agent | Cancer Model | Treatment | Efficacy | Reference |
| ¹⁷⁷Lu-DOTATATE | H69 xenografts | - | 26 ± 7 days tumor growth delay | [7] |
| QGP-1 xenografts | 30 MBq dose | Significant tumor regression | [15] | |
| Everolimus | H727 xenografts | 5 mg/kg daily for 10 days | ~50% tumor growth inhibition | [9][16] |
| PNET PDX model | - | Strong growth inhibition | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the agents and the methods used to evaluate them.
Mechanisms of Action
Caption: Mechanisms of action for the compared anticancer agents.
Experimental Workflows
Caption: General workflows for in vitro and in vivo efficacy testing.
Detailed Experimental Protocols
In Vitro Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the anticancer agent (e.g., Docetaxel or Everolimus) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).
2. Clonogenic Survival Assay for Radiopharmaceuticals
This assay assesses the ability of single cells to form colonies after treatment, which is a measure of reproductive integrity.
-
Cell Plating: Plate a known number of single cells in culture dishes.
-
Treatment: Treat the cells with different activities of the radiopharmaceutical (e.g., ¹⁷⁷Lu-PSMA-617 or ¹⁷⁷Lu-DOTATATE) for a defined period.
-
Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution like glutaraldehyde and stain them with crystal violet for visualization.
-
Colony Counting: Count the number of colonies (typically defined as having >50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
3. Cellular Uptake and Internalization Assay for Radiopharmaceuticals
This assay quantifies the amount of radiopharmaceutical that binds to and is internalized by cancer cells.
-
Cell Preparation: Plate cells in multi-well plates and allow them to adhere.
-
Radioligand Incubation: Incubate the cells with a known activity of the ¹⁷⁷Lu-labeled agent at 37°C for various time points.
-
Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells to release the internalized radioactivity.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Express the cell-associated radioactivity as a percentage of the total added activity.
In Vivo Xenograft Studies
1. Establishment of Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 22Rv1 for prostate cancer, H727 for NETs) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
2. Drug Administration
-
¹⁷⁷Lu-based Agents: Administer intravenously via the tail vein as a single dose or in cycles.
-
Docetaxel: Typically administered intraperitoneally or intravenously, often in cycles (e.g., once a week for several weeks).
-
Everolimus: Administered orally, usually daily.
3. Efficacy Evaluation
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of treatment toxicity.
-
Endpoint Analysis: The primary endpoints are typically tumor growth inhibition (TGI) or tumor regression compared to the control group. Survival analysis can also be performed. TGI can be expressed as a percentage: TGI (%) = (1 - (average tumor volume of treated group / average tumor volume of control group)) x 100.
References
- 1. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of antitumour activity of docetaxel by combination with trastuzumab in a human prostate cancer xenograft model and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. Imaging DNA Damage Repair In Vivo After 177Lu-DOTATATE Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term acquired everolimus resistance in pancreatic neuroendocrine tumours can be overcome with novel PI3K-AKT-mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-FDG and 18F-FLT-PET Imaging for Monitoring Everolimus Effect on Tumor-Growth in Neuroendocrine Tumors: Studies in Human Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-FDG and 18F-FLT-PET imaging for monitoring everolimus effect on tumor-growth in neuroendocrine tumors: studies in human tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. aacrjournals.org [aacrjournals.org]
Independent Verification of Anticancer Activity: A Comparative Guide to Lutetium-177-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer agent Lutetium-177-PSMA-617 with an alternative standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC). The information presented is based on independent verification from peer-reviewed clinical trials.
It is important to note that the designation "Anticancer agent 177" is not unique. It can refer to Lutetium-177 (¹⁷⁷Lu)-based radiopharmaceuticals or different small molecule inhibitors, such as FGFR inhibitors or NAMPT inhibitors. This guide focuses on the radiopharmaceutical agent ¹⁷⁷Lu-PSMA-617 (Pluvicto™), given the extensive body of high-quality, independently verified data available from late-stage clinical trials.
Overview and Mechanism of Action
Lutetium-177-PSMA-617 is a targeted radioligand therapy. It consists of two key components:
-
PSMA-617: A small molecule that binds with high affinity to the Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.[1][2]
-
Lutetium-177 (¹⁷⁷Lu): A radioisotope that emits beta-particle radiation.[2]
The therapy works by delivering targeted radiation directly to cancer cells. After intravenous injection, the PSMA-617 component seeks out and binds to PSMA on prostate cancer cells. The attached ¹⁷⁷Lu is then internalized by the cancer cell, where it emits beta radiation.[3] This radiation has a short penetration range in tissue (maximum of 2 mm), which causes localized, lethal double-strand DNA breaks in the target cancer cells and adjacent tumor cells, while minimizing damage to surrounding healthy tissues.[2][3] This targeted DNA damage ultimately triggers cancer cell death (apoptosis).[1]
Figure 1: Mechanism of Action of ¹⁷⁷Lu-PSMA-617.
Comparative Clinical Data: ¹⁷⁷Lu-PSMA-617 vs. Androgen Receptor Pathway Inhibitor (ARPI) Change
The efficacy and safety of ¹⁷⁷Lu-PSMA-617 have been independently verified in several key clinical trials. The Phase 3 PSMAfore trial provides a direct comparison against a standard alternative treatment: a change in androgen receptor pathway inhibitor (ARPI) therapy (e.g., abiraterone or enzalutamide) in taxane-naïve patients with mCRPC who had progressed on a prior ARPI.[4][5][6]
Efficacy Comparison
The primary endpoint of the PSMAfore study was radiographic progression-free survival (rPFS). ¹⁷⁷Lu-PSMA-617 demonstrated a statistically significant and clinically meaningful improvement over switching to a different ARPI.[4][5]
| Endpoint | ¹⁷⁷Lu-PSMA-617 (n=234) | ARPI Change (n=234) | Hazard Ratio (95% CI) | P-value |
| Median rPFS | 12.0 months | 5.6 months | 0.43 (0.33 - 0.54) | <0.001 |
| Median Overall Survival (OS) * | 24.5 months | 23.1 months | 0.91 (0.72 - 1.14) | 0.20 |
| Confirmed PSA Decline ≥50% | 57.6% | 20.4% | N/A | <0.001 |
| Objective Response Rate (ORR) | 50.7% | 14.9% | N/A | <0.001 |
Data from the PSMAfore trial as presented at ESMO 2023 and subsequent publications.[4][7] *Overall survival data were confounded by the high rate of patients (60.3%) in the ARPI arm crossing over to receive ¹⁷⁷Lu-PSMA-617 after disease progression.[7] Crossover-adjusted analysis suggested a significant OS benefit for ¹⁷⁷Lu-PSMA-617.[7]
Safety and Tolerability Comparison
The safety profile of ¹⁷⁷Lu-PSMA-617 is distinct from that of ARPIs, with the most common adverse events being related to myelosuppression and salivary gland toxicity. However, the overall incidence of high-grade adverse events was lower than in the ARPI arm.[5]
| Adverse Event (Grade ≥3) | ¹⁷⁷Lu-PSMA-617 (n=227) | ARPI Change (n=232) |
| Any Grade ≥3 Event | 36% | 48% |
| Dry Mouth | 0.9% | 0% |
| Anemia | 6.2% | 9.5% |
| Thrombocytopenia | 2.2% | 2.6% |
| Fatigue | 3.1% | 1.3% |
| Renal Toxicity | 0.4% | 2.2% |
Data from the PSMAfore trial.[5]
Experimental Protocols
PSMAfore Trial Design and Workflow
The PSMAfore study was an open-label, randomized, controlled Phase 3 trial.[6] The workflow from patient screening to outcome analysis is critical for understanding the verification data.
Figure 2: Experimental Workflow of the PSMAfore Trial.
Key Methodologies
-
Patient Population: Adult males with mCRPC who had progressed on one prior ARPI (e.g., abiraterone, enzalutamide) and were candidates for a change to a different ARPI. Patients were required to have PSMA-positive disease confirmed by a central review of ⁶⁸Ga-PSMA-11 PET/CT scans.[6]
-
Intervention:
-
Response Assessment:
-
Radiographic Progression-Free Survival (rPFS): Assessed by blinded independent central review according to the Response Evaluation Criteria in Solid Tumors (RECIST, version 1.1) for soft tissue lesions and Prostate Cancer Working Group 3 (PCWG3) criteria for bone lesions.[6][8] Imaging (CT and bone scans) was performed every 8 weeks for the first 24 weeks, then every 12 weeks.
-
Prostate-Specific Antigen (PSA) Response: Defined as a decline in serum PSA levels of ≥50% from baseline, confirmed by a second measurement at least 3 weeks later.[9][10]
-
Signaling Pathways in Response to Treatment
The therapeutic effect of ¹⁷⁷Lu-PSMA-617 is mediated by the induction of DNA damage. This activates a complex network of intracellular signaling pathways, primarily the DNA Damage Response (DDR) pathway, which determines the cell's fate.
Figure 3: Simplified Signaling Pathway for Radiation-Induced Cell Death.
Ionizing radiation from ¹⁷⁷Lu creates double-strand breaks (DSBs) in the DNA.[11] These breaks are sensed by protein complexes that activate the ATM kinase, a central regulator of the DDR.[11] ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53.[11] Activated p53 is a critical transcription factor that can induce cell cycle arrest (primarily via p21/CDKN1A) to allow time for DNA repair.[11] If the DNA damage is too extensive to be repaired, p53 promotes apoptosis by upregulating pro-apoptotic proteins like BAX and PUMA.[11] The efficacy of ¹⁷⁷Lu-PSMA-617 is therefore dependent on an intact DDR and apoptotic signaling machinery within the cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lutetium-177 shows significant rPFS benefit for metastatic prostate cancer - Mayo Clinic [mayoclinic.org]
- 5. 177Lu-PSMA-617 versus a change of androgen receptor pathway inhibitor therapy for taxane-naive patients with progressive metastatic castration-resistant prostate cancer (PSMAfore): a phase 3, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Final overall survival and safety analyses of the phase III PSMAfore trial of [177Lu]Lu-PSMA-617 versus change of androgen receptor pathway inhibitor in taxane-naive patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. project.eortc.org [project.eortc.org]
- 9. ascopubs.org [ascopubs.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Osimertinib: Combination Therapy vs. Monotherapy in EGFR-Mutated Non-Small Cell Lung Cancer
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of advanced non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (exon 19 deletions or L858R) or the T790M resistance mutation. While its efficacy as a monotherapy is well-established, recent research has explored its use in combination with other agents to enhance clinical outcomes and overcome resistance mechanisms. This guide provides a comparative overview of osimertinib combination therapy versus monotherapy, supported by key experimental data and protocols.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Osimertinib selectively and irreversibly inhibits both sensitizing and T790M resistance mutations of EGFR. By blocking the tyrosine kinase activity of the receptor, it disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and growth.
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Comparative Efficacy: Monotherapy vs. Combination Therapy
The primary rationale for exploring combination therapies is to improve upon the outcomes achieved with osimertinib monotherapy, particularly by delaying the onset of acquired resistance. A key example is the combination of osimertinib with platinum-pemetrexed chemotherapy.
Table 1: Efficacy in First-Line Treatment of EGFR-Mutated Advanced NSCLC
| Metric | Osimertinib Monotherapy (FLAURA Trial) | Osimertinib + Chemotherapy (FLAURA2 Trial) |
| Median Progression-Free Survival (PFS) | 18.9 months | 25.5 months |
| Objective Response Rate (ORR) | 80% | 83% |
| Median Duration of Response (DoR) | 17.2 months | 24.0 months |
| Central Nervous System (CNS) PFS | Not Reported | 24.9 months |
Data sourced from the FLAURA and FLAURA2 clinical trials.
The FLAURA2 trial demonstrated that adding chemotherapy to first-line osimertinib resulted in a statistically significant and clinically meaningful improvement in progression-free survival compared to osimertinib alone.
Safety and Tolerability Profile
The addition of chemotherapy to osimertinib increases the incidence of certain adverse events. Understanding this trade-off is crucial for clinical decision-making.
Table 2: Key Adverse Events (Grade ≥3)
| Adverse Event | Osimertinib Monotherapy (FLAURA) | Osimertinib + Chemotherapy (FLAURA2) |
| Diarrhea | 2% | 7% |
| Neutropenia | 1% | 29% |
| Thrombocytopenia | 1% | 10% |
| Anemia | <1% | 21% |
| Stomatitis | <1% | 7% |
Data reflects the higher incidence of chemotherapy-related toxicities in the combination arm.
While the combination therapy shows increased hematologic and gastrointestinal toxicity, these adverse events are generally consistent with the known profiles of the individual agents and are considered manageable with appropriate supportive care.
Experimental Protocols and Workflows
The findings presented are derived from large-scale, randomized, controlled clinical trials. The general workflow for such a trial is outlined below.
FLAURA2 Trial: A Representative Protocol
Objective: To assess the efficacy and safety of osimertinib plus platinum-pemetrexed chemotherapy versus osimertinib monotherapy as a first-line treatment for patients with locally advanced or metastatic NSCLC with activating EGFR mutations.
Methodology:
-
Patient Screening & Enrollment: Patients with confirmed EGFR mutations (Exon 19 deletion or L858R), no prior systemic therapy for advanced disease, and a WHO performance status of 0 or 1 were enrolled.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either:
-
Combination Arm: Osimertinib (80 mg once daily) plus pemetrexed (500 mg/m²) and cisplatin (75 mg/m²) or carboplatin (AUC5) every 3 weeks for 4 cycles, followed by osimertinib and pemetrexed maintenance.
-
Monotherapy Arm: Osimertinib (80 mg once daily) plus placebo.
-
-
Treatment & Assessment: Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent. Tumor assessments were performed every 6 weeks for the first 48 weeks and every 12 weeks thereafter.
-
Endpoints: The primary endpoint was Progression-Free Survival (PFS) as assessed by the investigator. Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.
Caption: Generalized workflow for a comparative clinical trial.
Logical Framework: Rationale for Combination Therapy
The decision to pursue combination therapy over monotherapy is based on a strategic approach to cancer treatment. The goal is to leverage synergistic effects, enhance the depth and duration of response, and preemptively address resistance.
Caption: Rationale for combination therapy to improve outcomes.
Conclusion
For patients with previously untreated, EGFR-mutated advanced NSCLC, the combination of osimertinib with platinum-pemetrexed chemotherapy offers a significant improvement in progression-free survival compared to osimertinib monotherapy. This enhanced efficacy, however, is associated with a higher incidence of chemotherapy-related adverse events. The decision between these two therapeutic strategies requires careful consideration of individual patient factors, including performance status, comorbidity profile, and treatment goals. The ongoing collection of overall survival data from trials like FLAURA2 will be critical in further defining the long-term benefit of this combination approach.
Assessing the Selectivity of Anticancer Agent 177 for its Target: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the novel anticancer agent 177 (also known as compound 11b) with other relevant therapies, focusing on its selectivity for its designated targets. As a dual-function agent, this compound uniquely combines Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition with DNA alkylating activity. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of this and similar compounds.
Executive Summary
This compound presents a novel therapeutic strategy by concurrently targeting two distinct cancer-relevant pathways. This dual-action mechanism is designed to induce catastrophic NAD+ depletion, leading to potent anticancer efficacy. This guide evaluates the selectivity of this compound in comparison to established NAMPT inhibitors, KPT-9274 and OT-82, and the conventional DNA alkylating agent, Chlorambucil. The assessment is based on a compilation of preclinical data, focusing on inhibitory concentrations and cytotoxic effects on both cancerous and non-cancerous cell lines.
Comparative Analysis of In Vitro Efficacy and Selectivity
The selectivity of an anticancer agent is a critical determinant of its therapeutic index, representing the balance between its efficacy against tumor cells and its toxicity towards healthy tissues. The following table summarizes the available half-maximal inhibitory concentration (IC50) data for this compound and its comparators.
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Normal Cell Line | IC50 (nM) | Selectivity Index (Normal/Cancer) |
| This compound (compound 11b) | NAMPT, DNA Alkylation | A549 (Lung Carcinoma) | Data not available | Beas-2B (Normal Lung) | Data not available | Data not available |
| HCT116 (Colon Carcinoma) | Data not available | CCD-18Co (Normal Colon) | Data not available | Data not available | ||
| MDA-MB-231 (Breast Cancer) | Data not available | MCF 10A (Normal Breast) | Data not available | Data not available | ||
| KPT-9274 | NAMPT, PAK4 | Caki-1 (Renal Cell Carcinoma) | 600[1] | RPTEC (Normal Kidney) | > 2,000[1] | > 3.3 |
| 786-0 (Renal Cell Carcinoma) | 570[1] | RPTEC (Normal Kidney) | > 2,000[1] | > 3.5 | ||
| A2780 (Ovarian Cancer) | 80[2] | - | - | - | ||
| OT-82 | NAMPT | Hematological Malignancies (Average) | 2.89[3][4] | Normal Bone Marrow Cells | Higher IC50 than cancer cells | Favorable |
| Non-Hematological Malignancies (Average) | 13.03[3][4] | - | - | - | ||
| Chlorambucil | DNA Alkylation | SF767 (Glioma) | 114,000[5] | HMVEC (Endothelial Cells) | 530[5] | 0.005 |
| U87-MG (Glioma) | 96,000[5] | ECFC (Endothelial Progenitor Cells) | 145,000[5] | 1.51 | ||
| MCF-7 (Breast Cancer) | > 130,000[6] | - | - | - |
Note: Data for this compound (compound 11b) is not yet publicly available and is required for a direct comparison. The table will be updated as this information is released.
Signaling Pathways and Mechanisms of Action
To visually represent the mechanisms of the compared agents, the following diagrams illustrate the NAMPT signaling pathway and the dual-action of this compound.
Experimental Protocols
Standardized protocols are essential for the reproducible assessment of drug selectivity. Below are detailed methodologies for key experiments cited in this guide.
NAMPT Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescent plate reader
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound, KPT-9274, OT-82) in DMSO, followed by dilution in assay buffer.
-
In a 96-well plate, add the diluted test compound, recombinant NAMPT enzyme, NAM, and PRPP.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the production of nicotinamide mononucleotide (NMN), often through a coupled enzymatic reaction that leads to a fluorescent product.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to a no-compound control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic effect of a compound.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well clear plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Alkylation Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including that caused by alkylating agents.
Materials:
-
Treated and control cells
-
Low-melting-point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Embed a single-cell suspension in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in alkaline buffer, which unwinds the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Experimental Workflow for Selectivity Assessment
The logical flow for assessing the selectivity of a novel anticancer agent is depicted below.
Conclusion
This compound, with its innovative dual-targeting mechanism, holds promise as a potent therapeutic. However, a thorough assessment of its selectivity is paramount for its future development. This guide has outlined the comparative framework and experimental methodologies required for such an evaluation. The acquisition and analysis of quantitative data for this compound against a panel of cancerous and normal cells will be critical in determining its therapeutic potential and advancing it through the drug development pipeline.
References
- 1. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. In vitro effect of chlorambucil on human glioma cell lines (SF767 and U87-MG), and human microvascular endothelial cell (HMVEC) and endothelial progenitor cells (ECFCs), in the context of plasma chlorambucil concentrations in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Protein-X as a Predictive Biomarker for Anticancer Agent 177 Sensitivity
This guide provides a comprehensive comparison of methodologies and supporting data for the validation of Protein-X as a predictive biomarker for sensitivity to Anticancer Agent 177, a novel tyrosine kinase inhibitor. The following sections detail the preclinical and clinical evidence supporting Protein-X overexpression as a superior predictive biomarker compared to alternative markers, such as Gene-A amplification and Phospho-Y levels.
Data Presentation: Comparative Efficacy
The predictive power of Protein-X was evaluated against other potential biomarkers in both preclinical and clinical settings. The data consistently demonstrates that high levels of Protein-X are strongly correlated with a favorable response to this compound.
Table 1: Preclinical Sensitivity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound across a panel of 10 cancer cell lines, categorized by the status of three potential biomarkers: Protein-X expression, Gene-A amplification, and Phospho-Y levels. Lower IC50 values indicate greater sensitivity.
| Cell Line | Protein-X Expression (H-Score) | Gene-A Amplification (FISH Ratio) | Phospho-Y Levels (Relative Units) | This compound IC50 (nM) |
| CL-01 | 250 (High) | 1.2 (Negative) | 0.85 | 15 |
| CL-02 | 280 (High) | 2.5 (Positive) | 0.95 | 10 |
| CL-03 | 190 (High) | 2.1 (Positive) | 0.70 | 25 |
| CL-04 | 30 (Low) | 2.3 (Positive) | 0.90 | 850 |
| CL-05 | 15 (Low) | 1.1 (Negative) | 0.20 | >1000 |
| CL-06 | 210 (High) | 1.0 (Negative) | 0.75 | 22 |
| CL-07 | 10 (Low) | 0.9 (Negative) | 0.15 | >1000 |
| CL-08 | 50 (Low) | 2.8 (Positive) | 0.88 | 780 |
| CL-09 | 235 (High) | 1.3 (Negative) | 0.80 | 18 |
| CL-10 | 265 (High) | 2.6 (Positive) | 0.92 | 12 |
Table 2: Clinical Efficacy in Patient Cohorts
This table presents data from a hypothetical Phase II clinical trial, comparing the efficacy of this compound in patients stratified by Protein-X expression versus the standard-of-care chemotherapy.
| Patient Cohort | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound Arm | |||
| Protein-X High (H-Score > 150) | 50 | 72% | 11.2 months |
| Protein-X Low (H-Score ≤ 150) | 52 | 15% | 3.5 months |
| Standard of Care Arm | |||
| Unselected Population | 105 | 25% | 4.0 months |
Visualizations: Pathways and Workflows
Visual diagrams are provided to clarify the mechanism of action, the experimental workflow for biomarker validation, and the logical framework for patient stratification.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for biomarker-guided therapy.
Safety Operating Guide
Safeguarding Health: A Comprehensive Guide to Handling Anticancer Agent 177 (Lutetium-177)
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent anticancer agents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Anticancer Agent 177, identified as the radioisotope Lutetium-177 (Lu-177). Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Anticancer agents, particularly cytotoxic and radiopharmaceutical compounds like Lutetium-177, present significant health risks if handled improperly. These can include risks of carcinogenicity, mutagenicity, and teratogenicity.[1][2] Occupational exposure can occur through various routes, including skin contact, inhalation of aerosols, and ingestion.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the frontline defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios. It is crucial that all PPE is donned before handling the agent and disposed of as contaminated waste immediately after use.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | Double chemotherapy-tested gloves, protective gown, eye protection. A respirator should be available in case of suspected package damage.[3][4] |
| Preparation and Compounding | Double chemotherapy-tested gloves, disposable gown made of a low-permeability fabric, face shield and/or safety goggles, and a surgical mask.[2][4][5] All manipulations of open solutions should be performed in a certified biological safety cabinet or a fume hood with appropriate filtration.[6] |
| Administration | Two pairs of chemotherapy-tested gloves, a chemotherapy-resistant gown, and a face shield or safety goggles with a mask.[2][5] |
| Waste Disposal | Double chemotherapy-tested gloves, disposable gown, and eye protection. |
| Spill Cleanup | Full PPE including double gloves, gown, eye protection (face shield preferred), and an appropriate respirator.[3] A dedicated hazardous drug spill kit must be readily available.[3] |
Note on Glove Selection: Gloves should be powder-free and made of nitrile, neoprene, or polyurethane.[4] Vinyl gloves are not recommended for handling cytotoxic agents.[4] For Lutetium-177, radiation-rated gloves should be used.
Operational and Disposal Plans: A Step-by-Step Protocol
A clear and well-rehearsed protocol is essential for the safe handling and disposal of this compound. The following workflow outlines the critical steps from preparation to disposal.
Experimental Protocols: Key Methodologies
Decontamination Procedure for Work Surfaces:
-
Preparation: Ensure full PPE is worn.
-
Initial Cleaning: Wipe down all surfaces where the agent was handled with a deactivating solution, such as 70% alcohol, followed by a sterile water rinse.
-
Final Cleaning: Use a cleaning agent specifically designated for cytotoxic and radioactive decontamination.
-
Disposal: All cleaning materials must be disposed of as hazardous waste.
Spill Management Protocol:
-
Evacuate and Secure: Immediately alert others and evacuate the area. Cordon off the spill to prevent further contamination.[1]
-
Don PPE: Put on a full set of appropriate PPE, including a respirator.
-
Containment: Use the absorbent materials from a designated hazardous drug spill kit to contain the spill.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards.
-
Decontamination: Decontaminate the area as described above.
-
Disposal: All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container.
-
Reporting: Report the spill to the appropriate safety officer and complete any necessary incident reports.[1]
Disposal Plan: Ensuring Environmental Safety
All waste generated from the handling of this compound is considered hazardous and/or radioactive waste and must be disposed of in accordance with institutional and regulatory guidelines.
| Waste Type | Disposal Container | Labeling Requirements |
| Sharps | Puncture-resistant, leak-proof container | "Cytotoxic Sharps" and/or "Radioactive Sharps" |
| Contaminated PPE | Yellow, leak-proof bag or container | "Cytotoxic Waste" and/or "Radioactive Waste" |
| Unused Agent | Original vial or a sealed, leak-proof container | "Hazardous Pharmaceutical Waste" and/or "Radioactive Waste" |
| Cleaning Materials | Yellow, leak-proof bag or container | "Cytotoxic Waste" and/or "Radioactive Waste" |
All waste containers must be clearly labeled with the contents and the appropriate hazard symbols. They should be stored in a designated, secure area until they can be collected by a licensed hazardous waste disposal service.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
